molecular formula C10H12N2O2 B071290 3,3-Dimethyl-6-nitroindoline CAS No. 179898-72-7

3,3-Dimethyl-6-nitroindoline

Cat. No.: B071290
CAS No.: 179898-72-7
M. Wt: 192.21 g/mol
InChI Key: OBRVKOVWGSBITQ-UHFFFAOYSA-N
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Description

3,3-Dimethyl-6-nitroindoline ( 179898-72-7) is a specialized organic compound with the molecular formula C10H12N2O2 and a molecular weight of 192.21 g/mol. It serves as a critical synthetic precursor and photoresponsive building block in advanced materials science. Its primary research value lies in its role as a key intermediate in the synthesis of spiropyran derivatives, such as N-hydroxyethyl-3,3-dimethyl-6-nitroindoline spiropyran . When chemically grafted into polymer matrices like polyurethane, these spiropyrans enable the development of smart, multi-functional materials that exhibit a unique combination of shape memory properties, photochromism (color change upon UV light exposure), and mechanochromism (color change upon mechanical stress) . This makes this compound an essential reagent for fabricating ultraviolet light-actuated shape memory polymers, which show great potential as soft actuators and in the field of robotics, demonstrated in applications such as programmable "bionic fingers" . The compound is part of the broader class of 7-nitroindoline derivatives, which are widely recognized for their photoreactivity and utility as photocleavable protecting groups and "caged" compounds for the light-induced release of biologically active molecules in neutral conditions . This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,3-dimethyl-6-nitro-1,2-dihydroindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c1-10(2)6-11-9-5-7(12(13)14)3-4-8(9)10/h3-5,11H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBRVKOVWGSBITQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC2=C1C=CC(=C2)[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90620817
Record name 3,3-Dimethyl-6-nitro-2,3-dihydro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90620817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179898-72-7
Record name 3,3-Dimethyl-6-nitro-2,3-dihydro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90620817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 3,3-Dimethyl-6-nitroindoline: Current Knowledge and Data

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the currently available chemical and physical properties of 3,3-Dimethyl-6-nitroindoline (CAS No. 179898-72-7). While this document aims to be a thorough resource, it is important to note that publicly accessible, experimentally verified data for this specific compound is limited. Much of the available information is computational or inferred from related compounds.

Core Chemical Properties

This compound is a substituted indoline derivative. The core structure consists of a bicyclic system with a benzene ring fused to a five-membered nitrogen-containing ring, which is substituted with two methyl groups at the 3-position and a nitro group at the 6-position.

Table 1: Core Chemical Identifiers and Properties

PropertyValueSource
CAS Number 179898-72-7[1]
Molecular Formula C₁₀H₁₂N₂O₂[1]
Molecular Weight 192.22 g/mol [1]
Canonical SMILES CC1(CNC2=C1C=CC(=C2)--INVALID-LINK--[O-])C[1]
InChI InChI=1S/C10H12N2O2/c1-10(2)6-11-9-5-7(12(13)14)3-4-8(9)10/h3-5,11H,6H2,1-2H3[1]

Physicochemical Data

Table 2: Computed Physicochemical Properties

PropertyValueSource
XLogP3-AA 2.6[1]
Topological Polar Surface Area 57.8 Ų[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 3[1]
Rotatable Bond Count 0[1]
Complexity 247[1]
Monoisotopic Mass 192.089877630 g/mol [1]

Synthesis and Reactivity

Synthesis Pathway

A definitive, detailed experimental protocol for the synthesis of this compound is not available in the public domain. However, a plausible synthetic route can be conceptualized based on established organic chemistry principles. This would likely involve a two-step process:

  • Synthesis of the 3,3-dimethylindoline precursor: This can be achieved through a Fischer indole synthesis. The general reaction involves the acid-catalyzed reaction of a substituted phenylhydrazine with a ketone or aldehyde. For 3,3-dimethylindoline, the reaction would likely involve phenylhydrazine and isobutyraldehyde, followed by a reduction step.

  • Nitration of 3,3-dimethylindoline: The subsequent step would be the regioselective nitration of the 3,3-dimethylindoline intermediate. This is typically carried out using a mixture of nitric acid and sulfuric acid under controlled temperature conditions. The nitro group is expected to direct to the 6-position on the indoline ring.

Synthesis_Pathway Phenylhydrazine Phenylhydrazine Fischer_Indole Fischer Indole Synthesis Phenylhydrazine->Fischer_Indole Isobutyraldehyde Isobutyraldehyde Isobutyraldehyde->Fischer_Indole Dimethylindoline 3,3-Dimethylindoline Fischer_Indole->Dimethylindoline Nitration Nitration (HNO₃, H₂SO₄) Dimethylindoline->Nitration Final_Product This compound Nitration->Final_Product

Caption: Conceptual synthesis pathway for this compound.

Reactivity

The reactivity of this compound is dictated by its functional groups. The indoline nitrogen is a potential nucleophile and can undergo reactions such as alkylation or acylation. The nitro group is a strong electron-withdrawing group, which deactivates the benzene ring towards electrophilic substitution and directs incoming electrophiles to the meta position relative to the nitro group. The nitro group itself can be reduced to an amino group, which can then be further functionalized, opening up a wide range of synthetic possibilities for creating novel derivatives.

Spectroscopic Data

Publicly available experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this compound is scarce. While commercial suppliers may possess this data, it is not published in scientific literature or databases. Researchers are advised to acquire and validate this data upon synthesis or purchase of the compound.

Biological Activity

There are no specific studies on the biological activity or signaling pathway involvement of this compound reported in the available literature. However, the broader class of nitroindole derivatives has been investigated for various potential therapeutic applications. The nitroindole scaffold is a known pharmacophore and has been associated with activities such as:

  • Antimicrobial activity: The nitro group can be bioreduced to reactive nitrogen species that can induce cellular damage in microorganisms.

  • Anticancer activity: Some nitroaromatic compounds have been shown to exhibit cytotoxic effects against cancer cell lines.

  • Anti-inflammatory effects: Indole derivatives are known to interact with various targets involved in inflammatory pathways.

Any biological activity of this compound would need to be determined through dedicated in vitro and in vivo studies.

Safety and Handling

Specific safety and handling data for this compound is not available. However, based on the safety data for the structurally related 1-Boc-3,3-dimethyl-6-nitroindoline, the following precautions are recommended:

  • Handling: Use in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Avoid contact with skin, eyes, and personal clothing. Wash hands thoroughly after handling.

  • Personal Protective Equipment: Wear protective gloves, protective clothing, and eye/face protection.

  • Storage: Store in a tightly-closed container in a cool, dry, well-ventilated area away from incompatible substances and sources of ignition.

It is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this compound.

Conclusion

This compound is a chemical compound with potential for further research and development in various scientific fields, particularly in medicinal chemistry and materials science. However, the current body of publicly available, experimentally verified data is limited. This technical guide summarizes the existing information and highlights the areas where further experimental investigation is required to fully characterize this molecule. Researchers and drug development professionals are encouraged to perform their own analyses to confirm the properties and potential applications of this compound.

References

An In-depth Technical Guide to 3,3-Dimethyl-6-nitroindoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,3-Dimethyl-6-nitroindoline, a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. Due to the limited availability of extensive research data specifically on this compound, this guide also incorporates information on closely related nitroindoline derivatives to provide a broader context for its potential applications and experimental considerations.

Compound Identification and Properties

CAS Number: 179898-72-7[1][2][3][4][5]

This compound, also known as 3,3-dimethyl-6-nitro-2,3-dihydro-1H-indole, is a derivative of indoline, a bicyclic aromatic amine. The presence of a nitro group at the 6-position and two methyl groups at the 3-position significantly influences its chemical reactivity and potential biological activity.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₀H₁₂N₂O₂[1][3]
Molecular Weight192.218 g/mol [1][3]
Exact Mass192.089877630 u[1]
Topological Polar Surface Area57.8 Ų[1]
Hydrogen Bond Acceptor Count3[1]
Purity (typical)≥97%[3]
StorageRoom temperature[3]

Synthesis and Reactivity

Nitroindoles are valuable intermediates in the synthesis of various bioactive molecules.[6] The nitro group can be readily reduced to an amine, which can then undergo a variety of chemical transformations, such as amide bond formation, to create more complex molecules. This makes nitroindolines, including the 3,3-dimethyl derivative, attractive building blocks in drug discovery programs.[7]

A general workflow for the utilization of nitroindoline derivatives in synthesis is depicted below.

G Generalized Synthetic Utility of Nitroindolines A Indoline Precursor B Nitration A->B Electrophilic Reagent C Nitroindoline Derivative (e.g., this compound) B->C D Reduction of Nitro Group C->D Reducing Agent E Aminoindoline Derivative D->E F Coupling Reaction (e.g., Amide Bond Formation) E->F Carboxylic Acid, Coupling Agent G Biologically Active Compound F->G

Diagram 1. Synthetic pathway of Nitroindolines.

Potential Applications in Drug Development

While specific biological activity data for this compound is limited, the broader class of nitroindoline and nitroindole derivatives has shown significant promise in various therapeutic areas. Aromatic nitro compounds are found in a number of existing drugs and are actively being investigated for new therapeutic applications.[8]

3.1. Anticancer Activity

Nitroindole scaffolds are of particular interest in oncology. For instance, derivatives of 5-nitroindole have been synthesized and shown to act as c-Myc G-quadruplex binders, leading to the downregulation of the c-Myc oncogene and cell-cycle arrest in cancer cells.[9] It is plausible that this compound could serve as a scaffold for the development of novel anticancer agents with similar mechanisms of action.

3.2. Antitumor Antibiotic Analogs

6-Nitroindoline-2-carboxylic acid, a related compound, is a crucial building block for the synthesis of analogs of the potent antitumor antibiotics CC-1065 and duocarmycin SA.[7] These compounds exert their cytotoxic effects by binding to the minor groove of DNA and alkylating adenine bases.[7] The general structure of these analogs consists of a DNA-binding unit derived from nitroindoline and a separate alkylating unit.

The workflow for the synthesis of such analogs is presented below.

G Synthesis of Duocarmycin Analogs A 6-Nitroindoline-2-carboxylic acid (DNA Binding Unit Precursor) B Activation of Carboxylic Acid A->B EDCI, NHS C Activated Ester B->C E Peptide Coupling C->E D DNA Alkylating Subunit (with amine functionality) D->E F Duocarmycin Analog E->F

Diagram 2. Synthesis of Duocarmycin Analogs.

Experimental Protocols (Exemplary)

The following are generalized experimental protocols for reactions involving nitroindoline derivatives, based on literature for related compounds. These should be adapted and optimized for this compound.

4.1. General Procedure for Amide Coupling (Illustrative)

This protocol is based on the synthesis of duocarmycin analogs from 6-nitroindoline-2-carboxylic acid.[7]

  • Activation: Dissolve the nitroindoline carboxylic acid derivative in a suitable anhydrous solvent (e.g., DMF or CH₂Cl₂).

  • Add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and an activating agent like N-hydroxysuccinimide (NHS).

  • Stir the mixture at room temperature for a specified time to form the activated ester.

  • Coupling: To the solution containing the activated ester, add the amine-containing precursor of the desired substituent.

  • Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to neutralize any acid formed during the reaction.

  • Stir the reaction at room temperature until completion, monitoring the progress by an appropriate method (e.g., TLC or LC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture is typically subjected to an aqueous work-up, followed by extraction with an organic solvent. The crude product is then purified by column chromatography.

4.2. General Procedure for the Reduction of the Nitro Group (Illustrative)

The reduction of the nitro group to a primary amine is a common transformation.

  • Dissolve the nitroindoline derivative in a suitable solvent (e.g., ethanol, ethyl acetate).

  • Add a catalyst, such as palladium on carbon (Pd/C).

  • Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) or use a transfer hydrogenation reagent like ammonium formate.

  • Stir the reaction at room temperature until the starting material is consumed (monitored by TLC or LC-MS).

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude aminoindoline derivative, which can be used in the next step with or without further purification.

Conclusion

This compound is a chemical entity with potential as a building block in the synthesis of more complex molecules, particularly in the field of drug discovery. While detailed studies on this specific compound are not widely published, the known reactivity and biological significance of the nitroindoline scaffold suggest that it could be a valuable precursor for the development of novel therapeutic agents, especially in the area of oncology. Further research is warranted to fully explore the chemical and biological properties of this compound.

References

Spectroscopic Characterization of 3,3-Dimethyl-6-nitroindoline

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers

This guide provides a detailed overview of the spectroscopic data for 3,3-Dimethyl-6-nitroindoline, a heterocyclic compound of interest in various fields of chemical research and development. The structural elucidation of such molecules relies heavily on analytical techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. This document presents predicted and comparative spectral data, detailed experimental protocols, and a logical workflow for spectroscopic analysis to aid researchers in its characterization.

Molecular Structure

The structure of this compound consists of a bicyclic system where a benzene ring is fused to a five-membered nitrogen-containing ring (indoline). Two methyl groups are attached to the C3 position, and a nitro group is substituted at the C6 position of the benzene ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons, the methylene protons of the indoline ring, and the gem-dimethyl protons.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Notes
H-7~7.5dAromatic proton adjacent to the nitro group.
H-5~7.3ddAromatic proton ortho to the nitro group.
H-4~7.1dAromatic proton meta to the nitro group.
-NH-Variablebr sBroad singlet, exchangeable with D₂O. Position is solvent dependent.
-CH₂- (C2)~3.1sMethylene protons on the indoline ring.
-CH₃ (C3)~1.3s (6H)Singlet for the six protons of the two methyl groups.

Note: Predictions are based on data for 6-nitroindoline and general substituent effects in a CDCl₃ solvent.[1]

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Notes
C-7a~150Quaternary carbon at the ring junction.
C-6~143Aromatic carbon attached to the nitro group.
C-3a~135Quaternary carbon at the ring junction.
C-4~125Aromatic CH.
C-5~119Aromatic CH.
C-7~116Aromatic CH.
C-2~58Methylene carbon.
C-3~45Quaternary carbon bearing the methyl groups.
-CH₃~25Methyl carbons.

Note: These are estimated values and can vary based on solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bond, C-H bonds, the nitro group, and the aromatic ring.

Functional Group Characteristic Absorption (cm⁻¹) Intensity
N-H Stretch3300 - 3500Medium
Aromatic C-H Stretch3000 - 3100Medium
Aliphatic C-H Stretch2850 - 2960Medium-Strong
C=C Aromatic Stretch1600 - 1620 & 1450 - 1500Medium-Strong
Nitro (NO₂) Asymmetric Stretch1500 - 1550Strong
Nitro (NO₂) Symmetric Stretch1330 - 1370Strong
C-N Stretch1250 - 1350Medium

Note: Based on typical IR absorption frequencies for substituted indolines and nitro compounds.[2][3]

Experimental Workflow and Protocols

The structural characterization of a compound like this compound follows a standardized workflow.

Spectroscopic_Workflow cluster_prep Sample Handling cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Analysis & Elucidation a Compound Synthesis & Purification b Sample Preparation (Dissolution in Solvent) a->b c NMR Spectrometer b->c NMR d FTIR Spectrometer b->d IR e FID Acquisition (NMR) c->e f Interferogram (IR) d->f g Fourier Transform (FT) e->g f->g h Spectral Analysis (Peak Picking & Integration) g->h i Structure Verification h->i

References

An In-depth Technical Guide to the Molecular Structure and Characterization of 3,3-Dimethyl-6-nitroindoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, characterization, and key physicochemical properties of 3,3-Dimethyl-6-nitroindoline. While direct experimental data for this specific compound is limited in publicly accessible literature, this document compiles available information and presents predicted data based on the analysis of structurally related compounds, offering valuable insights for researchers in drug discovery and organic synthesis.

Molecular Structure and Physicochemical Properties

This compound possesses a core indoline scaffold, which is a prevalent motif in many biologically active compounds. The presence of a nitro group at the 6-position and gem-dimethyl groups at the 3-position significantly influences its electronic and steric properties, making it an interesting candidate for further chemical exploration and as a building block in medicinal chemistry.

Molecular Formula: C₁₀H₁₂N₂O₂

Molecular Weight: 192.22 g/mol [1]

CAS Number: 179898-72-7[1]

A two-dimensional representation of the molecular structure is provided below, generated using the DOT language.

Caption: 2D structure of this compound.

Table 1: Physicochemical Properties
PropertyValueSource/Method
Molecular FormulaC₁₀H₁₂N₂O₂PubChem
Molecular Weight192.22 g/mol PubChem[1]
XLogP32.3Predicted
Hydrogen Bond Donor Count1Predicted
Hydrogen Bond Acceptor Count3Predicted[1]
Rotatable Bond Count0Predicted
Topological Polar Surface Area57.8 ŲPredicted[1]

Spectroscopic Characterization (Predicted)

Due to the absence of published experimental spectra for this compound, the following data are predicted based on established principles of spectroscopy and comparison with structurally similar nitroindoline derivatives.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic, methylene, and methyl protons.

Table 2: Predicted ¹H NMR Chemical Shifts
ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
Aromatic-H (C4, C5, C7)6.8 - 7.8m
N-H~3.5 - 4.5br s
Methylene-H (C2)~3.0 - 3.5s
Gem-dimethyl-H (C3-CH₃)~1.3s (6H)
¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts
CarbonPredicted Chemical Shift (δ, ppm)
C=O (Nitro)-
Aromatic C-NO₂ (C6)~145
Aromatic C (C3a, C7a)~130 - 150
Aromatic CH (C4, C5, C7)~110 - 130
Quaternary C (C3)~45
Methylene C (C2)~55
Gem-dimethyl C (C3-CH₃)~25
FT-IR Spectroscopy

The infrared spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.

Table 4: Predicted FT-IR Absorption Bands
Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H Stretch3300 - 3500Medium
C-H Stretch (aromatic)3000 - 3100Medium
C-H Stretch (aliphatic)2850 - 3000Medium
N-O Stretch (asymmetric)1500 - 1550Strong
N-O Stretch (symmetric)1330 - 1370Strong
C=C Stretch (aromatic)1450 - 1600Medium-Strong
C-N Stretch1250 - 1350Medium
Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak and characteristic fragmentation patterns.

Table 5: Predicted Mass Spectrometry Fragmentation
m/zFragment Ion
192[M]⁺
177[M - CH₃]⁺
146[M - NO₂]⁺

Experimental Protocols

Proposed Synthesis Workflow

A plausible synthetic route involves the nitration of 3,3-dimethylindoline.

Synthesis_Workflow Proposed Synthesis of this compound start 3,3-Dimethylindoline reaction Nitration Reaction start->reaction reagents Nitrating Agent (e.g., HNO₃/H₂SO₄) reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product This compound purification->product

Caption: A general workflow for the synthesis of this compound.

General Experimental Procedure for Nitration
  • Dissolution: Dissolve 3,3-dimethylindoline in a suitable solvent, such as concentrated sulfuric acid, at a low temperature (e.g., 0-5 °C) with stirring.

  • Addition of Nitrating Agent: Slowly add a nitrating agent (e.g., a mixture of concentrated nitric acid and sulfuric acid) dropwise to the solution while maintaining the low temperature.

  • Reaction: Allow the reaction to stir at low temperature for a specified period, monitoring the progress by thin-layer chromatography (TLC).

  • Quenching: Carefully pour the reaction mixture over crushed ice to quench the reaction.

  • Neutralization and Extraction: Neutralize the acidic solution with a base (e.g., sodium hydroxide or sodium bicarbonate) and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Drying and Concentration: Dry the combined organic layers over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to obtain the pure this compound.

Characterization Methods
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

  • FT-IR Spectroscopy: The IR spectrum would be obtained using a Fourier-transform infrared spectrometer, typically with the sample prepared as a KBr pellet or as a thin film.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the synthesized compound.

Logical Relationships in Characterization

The following diagram illustrates the logical flow of characterizing the synthesized compound.

Characterization_Logic Logical Flow for Compound Characterization synthesis Synthesis of Crude Product tlc TLC Analysis (Purity Check) synthesis->tlc purification Purification (Column Chromatography) tlc->purification structure_elucidation Structural Elucidation purification->structure_elucidation nmr NMR Spectroscopy (¹H, ¹³C) structure_elucidation->nmr ir FT-IR Spectroscopy structure_elucidation->ir ms Mass Spectrometry structure_elucidation->ms final_product Pure, Characterized This compound nmr->final_product ir->final_product ms->final_product

Caption: The logical workflow for the synthesis and characterization process.

Conclusion

This technical guide provides a foundational understanding of this compound for researchers and professionals in the field of drug development. While comprehensive experimental data remains to be published, the compiled information and predictive analyses herein offer a valuable starting point for the synthesis, characterization, and further investigation of this and related indoline derivatives. The methodologies and predicted data can guide future experimental work aimed at fully elucidating the properties and potential applications of this compound.

References

A Technical Guide to the Photochromic Properties of 3,3-Dimethyl-6-nitroindoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the photochromic properties of 3,3-Dimethyl-6-nitroindoline derivatives, a significant class of organic photochromic molecules. These compounds, often referred to as spiropyrans, exhibit reversible color changes upon exposure to light, a phenomenon that has garnered substantial interest for applications in optical devices, sensors, and biomedical fields. This document details the synthesis, characterization, and kinetic analysis of these derivatives, presenting quantitative data in a structured format and outlining key experimental methodologies.

Introduction to Photochromism in Spiropyrans

Spiropyrans, including the this compound derivatives, are characterized by their ability to switch between two isomeric forms: a colorless, closed-ring spiropyran (SP) form and a colored, open-ring merocyanine (MC) form.[1][2] This transformation is typically initiated by ultraviolet (UV) irradiation, which causes the cleavage of the spiro C-O bond, leading to the formation of the planar, conjugated, and highly colored merocyanine isomer. The molecule can then revert to its colorless spiropyran form either thermally or by irradiation with visible light.[3][4] The nitro group at the 6-position of the indoline ring plays a crucial role in the photochromic behavior of these molecules.

The general photochromic transformation can be visualized as follows:

Photochromism SP Spiropyran (SP) Colorless, Closed-ring MC Merocyanine (MC) Colored, Open-ring SP->MC UV Light MC->SP Visible Light / Heat

Caption: Reversible photoisomerization of a spiropyran between its colorless and colored forms.

Synthesis of this compound Derivatives

The synthesis of this compound based spiropyrans and spirooxazines typically involves the condensation reaction of a 1,3,3-trimethyl-2-methyleneindoline derivative (often referred to as Fischer's base) with a suitable ortho-hydroxynitroso aromatic compound or a substituted salicylaldehyde.[1][5][6]

General Experimental Protocol for Synthesis

A common synthetic route involves the following steps:

  • Preparation of Fischer's Base Derivative: The indoline precursor, 1,3,3-trimethyl-2-methyleneindoline, may be functionalized as required.

  • Condensation Reaction: The Fischer's base derivative is reacted with an appropriate aldehyde or nitroso-naphthol in a suitable solvent, such as ethanol or methanol.

  • Purification: The resulting crude product is purified by recrystallization or column chromatography to yield the final spiropyran or spirooxazine compound.[7]

The progress of the reaction and the purity of the final product are typically monitored by thin-layer chromatography (TLC).

SynthesisWorkflow cluster_synthesis Synthesis Workflow Fischer's Base Fischer's Base Condensation Condensation Fischer's Base->Condensation Aldehyde/Nitroso-naphthol Aldehyde/Nitroso-naphthol Aldehyde/Nitroso-naphthol->Condensation Crude Product Crude Product Condensation->Crude Product Purification Purification Crude Product->Purification Pure Spiropyran Pure Spiropyran Purification->Pure Spiropyran

Caption: A simplified workflow for the synthesis of spiropyran derivatives.

Characterization of Photochromic Properties

The photochromic properties of this compound derivatives are primarily investigated using UV-Vis absorption spectroscopy.[1][8] The colorless spiropyran form typically absorbs in the UV region, while the colored merocyanine form exhibits a strong absorption band in the visible region.[2]

Experimental Protocol for UV-Vis Spectroscopy
  • Sample Preparation: A dilute solution of the spiropyran derivative is prepared in a suitable solvent (e.g., ethanol, toluene, acetonitrile) at a known concentration (e.g., 10⁻⁵ mol·L⁻¹).[9]

  • Initial Spectrum: The UV-Vis absorption spectrum of the solution is recorded in the dark to characterize the spiropyran form.

  • Photoirradiation: The solution is irradiated with a UV lamp (e.g., 365 nm) for a specific duration to induce the conversion to the merocyanine form.[3][9]

  • Spectral Measurement: The UV-Vis absorption spectrum is recorded immediately after irradiation to observe the characteristic absorption band of the merocyanine form.

  • Kinetics of Fading: The decay of the merocyanine absorption band is monitored over time in the dark to determine the thermal fading rate. This is typically done by recording spectra at regular intervals.[3]

Quantitative Photochromic Data

The photochromic behavior of these derivatives is influenced by the substituents on both the indoline and the benzopyran moieties, as well as the polarity of the solvent.[2][10][11] The following tables summarize key quantitative data for representative this compound derivatives.

Table 1: Absorption Maxima (λmax) of Spiropyran and Merocyanine Forms

DerivativeSolventλmax (SP) (nm)λmax (MC) (nm)Reference
6-nitro BIPSEthanol~295525-600[2][3]
6-nitro BIPSToluene-~600[3]
8-ethoxy-6-nitro BIPSDiphenyl ether-620[3]

Note: BIPS stands for 1',3',3'-trimethylspiro[2H-1-benzopyran-2,2'-indoline].

Table 2: Kinetic Data for Thermal Fading of Merocyanine Form

DerivativeSolventRate Constant (k) (s⁻¹)Half-life (t₁/₂) (s)Reference
6-nitro BIPSDiphenyl ether0.10036.9[3]
8-ethoxy-6-nitro BIPSDiphenyl ether0.059411.7[3]
6-nitro BIPS2-Me-THF-19.7[3]
6-nitro BIPSCPME-12.6[3]
6-nitro BIPSWater/ethanol/SDS-8760 (146 min)[3]

Quantum Yield of Photochromic Conversion

The quantum yield (Φ) of the photochromic reaction is a measure of the efficiency of the photochemical process. It is defined as the number of molecules that undergo the photochromic reaction divided by the number of photons absorbed by the system.[12][13]

Experimental Protocol for Quantum Yield Determination

The quantum yield of coloration (SP to MC) can be determined using a relative method with a known chemical actinometer or through an absolute method. A common approach involves the following steps:

  • Actinometry: The photon flux of the irradiation source is determined using a chemical actinometer, such as ferrioxalate.

  • Sample Irradiation: A solution of the spiropyran derivative with a known absorbance at the irradiation wavelength is irradiated for a specific time.

  • Spectroscopic Analysis: The change in the concentration of the merocyanine form is determined from the change in absorbance at its λmax, using the Beer-Lambert law.

  • Calculation: The quantum yield is calculated by comparing the number of molecules converted to the number of photons absorbed.

QuantumYield cluster_qy Quantum Yield Determination Irradiation Irradiation Photon Flux Measurement Photon Flux Measurement Irradiation->Photon Flux Measurement Absorbance Change Measurement Absorbance Change Measurement Irradiation->Absorbance Change Measurement Quantum Yield Calculation Quantum Yield Calculation Photon Flux Measurement->Quantum Yield Calculation Absorbance Change Measurement->Quantum Yield Calculation

References

Navigating the Solubility Landscape of 3,3-Dimethyl-6-nitroindoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide offers a comprehensive overview of the solubility characteristics of 3,3-Dimethyl-6-nitroindoline, a key intermediate in various fields of chemical synthesis. This document is intended for researchers, scientists, and professionals in drug development and materials science who utilize this compound in their work.

Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide provides a robust qualitative assessment of the expected solubility of this compound in common organic solvents based on fundamental chemical principles. Furthermore, a detailed, generalized experimental protocol for the precise determination of its solubility is presented to empower researchers to generate accurate data for their specific applications.

Introduction to this compound

This compound is a heterocyclic organic compound with the molecular formula C₁₀H₁₂N₂O₂. Its structure is characterized by an indoline core, substituted with two methyl groups at the 3-position and a nitro group at the 6-position. The presence of the polar nitro group and the nonpolar dimethylindoline backbone imparts a distinct solubility profile to the molecule, making a systematic understanding of its behavior in various solvents crucial for its effective use in synthesis, purification, and formulation.

Qualitative Solubility Assessment

The principle of "like dissolves like" provides a foundational framework for predicting the solubility of this compound. The molecule's polarity is influenced by the electron-withdrawing nitro group, which can participate in dipole-dipole interactions and potentially hydrogen bonding, and the largely nonpolar hydrocarbon structure.

A summary of the expected solubility in different classes of organic solvents is presented in Table 1.

Solvent ClassRepresentative SolventsExpected SolubilityRationale
Polar Aprotic Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)High These solvents can engage in strong dipole-dipole interactions with the nitro group of the solute. The absence of acidic protons prevents competing hydrogen bonding with the solvent itself.
Polar Protic Methanol, Ethanol, IsopropanolModerate to High These solvents can act as hydrogen bond donors to the oxygen atoms of the nitro group. The nonpolar dimethylindoline portion may slightly limit solubility compared to more polar solutes.
Moderately Polar Ethyl Acetate, DichloromethaneModerate These solvents offer a balance of polarity to interact with the nitro group and nonpolar character to accommodate the hydrocarbon backbone.
Nonpolar Hexane, Toluene, Diethyl EtherLow to Moderate The primary interactions would be weaker van der Waals forces between the nonpolar parts of the solute and solvent. The polar nitro group will disfavor dissolution in these solvents.
Aqueous WaterLow The large nonpolar hydrocarbon structure is expected to make the molecule sparingly soluble in water, despite the presence of the polar nitro group.

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, a well-defined experimental protocol is essential. The isothermal saturation method, also known as the shake-flask method, followed by gravimetric analysis is a reliable and widely used technique.

Materials and Equipment
  • This compound (solute)

  • Selected organic solvents (analytical grade)

  • Thermostatically controlled shaker or water bath

  • Analytical balance (readable to at least 0.1 mg)

  • Vials or flasks with airtight seals

  • Syringe filters (chemically compatible with the solvent)

  • Pipettes and other standard laboratory glassware

  • Drying oven

Experimental Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

    • Place the vial in a thermostatic shaker set to the desired temperature.

    • Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

  • Sample Withdrawal and Filtration:

    • Once equilibrium is established, allow the vial to stand undisturbed in the thermostatic bath for a period to allow the excess solid to sediment.

    • Carefully withdraw a known volume of the supernatant using a pre-heated (to the experimental temperature) pipette or syringe.

    • Immediately filter the withdrawn sample through a syringe filter to remove any undissolved microcrystals.

  • Gravimetric Analysis:

    • Accurately weigh a clean, dry evaporating dish.

    • Dispense the filtered, saturated solution into the pre-weighed evaporating dish and record the exact volume.

    • Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For high-boiling point solvents, a vacuum oven at a temperature below the decomposition point of the solute may be necessary.

    • Once the solvent is fully evaporated, dry the evaporating dish containing the solid residue in a drying oven at a suitable temperature until a constant weight is achieved.

    • Cool the dish in a desiccator and weigh it on the analytical balance.

  • Calculation of Solubility:

    • The solubility (S) can be calculated in g/L using the following formula:

      S (g/L) = (Mass of dish with residue - Mass of empty dish) / Volume of solution withdrawn (L)

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the isothermal saturation method.

experimental_workflow prep Preparation of Saturated Solution (Excess Solute + Solvent) equil Equilibration (Thermostatic Shaker) prep->equil sediment Sedimentation equil->sediment withdraw Withdrawal of Supernatant sediment->withdraw filter Filtration withdraw->filter dispense Dispense Filtered Solution filter->dispense weigh_dish Weigh Empty Evaporating Dish weigh_dish->dispense calc Calculate Solubility weigh_dish->calc evap Solvent Evaporation dispense->evap dry Drying of Residue evap->dry weigh_final Weigh Dish with Residue dry->weigh_final weigh_final->calc

The Pivotal Role of 3,3-Dimethyl-6-nitroindoline in the Advancement of Photochromic Materials

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Scientists

In the dynamic field of materials science, the quest for novel stimuli-responsive materials continues to drive innovation. Among these, photochromic compounds, which undergo reversible color changes upon exposure to light, are of significant interest for a myriad of applications, including smart windows, optical data storage, and molecular switches. At the heart of many high-performing photochromic systems lies the 3,3-Dimethyl-6-nitroindoline core. This technical guide provides an in-depth exploration of the synthesis, properties, and applications of materials derived from this crucial chemical building block.

The this compound Core: A Gateway to Photochromism

This compound is a key precursor in the synthesis of a prominent class of photochromic molecules known as spiropyrans. The presence of the nitro group at the 6-position of the indoline moiety significantly influences the electronic properties of the resulting spiropyran, enhancing its photochromic performance. The general structure of this compound provides a robust foundation for the creation of a diverse range of photo-responsive materials.

Synthesis of Photochromic Spiropyrans from this compound

The primary application of this compound in materials science is its use in the synthesis of 6'-nitro-substituted spiropyrans. This is typically achieved through a condensation reaction with a substituted salicylaldehyde.

General Experimental Protocol

The synthesis of a representative spiropyran, 1',3',3'-trimethyl-6-nitrospiro[2H-1-benzopyran-2,2'-indoline], from a this compound derivative is outlined below. This procedure is based on established methods for spiropyran synthesis.

Materials:

  • 2,3,3-trimethyl-6-nitro-3H-indole (a derivative of this compound)

  • Substituted 2-hydroxybenzaldehyde (salicylaldehyde)

  • Dry, distilled ethanol

  • Nitrogen atmosphere

Procedure:

  • The substituted this compound derivative is dissolved in dry, distilled ethanol under a static nitrogen atmosphere.

  • The mixture is brought to a gentle reflux with stirring.

  • The substituted salicylaldehyde is added to the refluxing solution.

  • The reaction is stirred under reflux for several hours, with the progress monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, the product is recovered by filtration.

  • The solid product is washed with cold ethanol and dried in a vacuum.

This general procedure can be adapted to synthesize a wide variety of spiropyrans by using different substituted salicylaldehydes, allowing for the fine-tuning of the photochromic properties.

The Mechanism of Photochromism

Spiropyrans derived from this compound exhibit photochromism due to a reversible, light-induced transformation between two isomeric forms: a colorless, closed spiropyran (SP) form and a colored, open merocyanine (MC) form.[1]

  • Coloration (UV light): Upon irradiation with UV light, the C-O bond in the spiro center cleaves, leading to the formation of the planar, conjugated, and intensely colored merocyanine form.

  • Decoloration (Visible light or heat): The colored merocyanine form can revert to the colorless spiropyran form upon exposure to visible light or through thermal relaxation in the dark.

The nitro group at the 6-position of the indoline part of the molecule plays a crucial role in stabilizing the open merocyanine form, which often leads to longer-lived colored states.

Quantitative Analysis of Photochromic Properties

The photochromic behavior of materials derived from this compound has been quantitatively studied. The following table summarizes key parameters for various 6-nitro-substituted spiropyrans, providing a basis for comparison and material selection.

Compound ClassSolventRelaxation Time (τ) at 25°C (s)Activation Energy (Ea) (kJ mol⁻¹)Coloration Quantum Yield (Φcol)
6-NO2 SpirobenzopyranindolinesMethylcyclohexane275-1050.3–0.8[2]
6-NO2 SpirobenzopyranindolinesEthanol10,000(increases with polarity)[2]<0.2[2]

Potential Applications in Materials Science

The unique photo-responsive properties of materials derived from this compound open up a wide range of potential applications:

  • Smart Coatings and Textiles: These materials can be incorporated into coatings for windows that darken in response to sunlight, or into textiles that change color.

  • Optical Data Storage: The reversible color change allows for the writing and erasing of information at the molecular level.

  • Molecular Switches and Sensors: The distinct properties of the spiropyran and merocyanine forms can be harnessed to create light-controlled molecular switches and sensors for various analytes.[1]

  • Biomaterials: Functionalized spiropyrans can be used for photodynamic therapy and controlled drug delivery.

Logical Workflow and Diagrams

Synthesis Pathway of a Photochromic Polymer

The following diagram illustrates a typical workflow for the synthesis of a functional photochromic polymer starting from a this compound precursor.

Synthesis_Workflow A This compound (Precursor) B Functionalization of Indoline (e.g., Alkylation) A->B Step 1 C Condensation with Substituted Salicylaldehyde B->C Step 2 D Photochromic Spiropyran Monomer C->D Step 3 E Polymerization D->E Step 4 F Functional Photochromic Polymer E->F Step 5

Caption: Synthetic route to a photochromic polymer.

Photochromic Switching Mechanism

This diagram illustrates the reversible photochromic switching mechanism of a spiropyran molecule.

Photochromic_Switching SP Spiropyran (SP) Colorless MC Merocyanine (MC) Colored SP->MC UV Light MC->SP Visible Light / Heat

Caption: Reversible isomerization of spiropyran.

Conclusion

This compound stands as a cornerstone in the development of advanced photochromic materials. Its integration into spiropyran structures imparts desirable photo-responsive characteristics, paving the way for innovations across multiple scientific and technological domains. Further research into novel derivatives and their incorporation into diverse material matrices will undoubtedly continue to expand the horizons of what is possible with these remarkable light-sensitive compounds.

References

An In-depth Technical Guide to Spiropyrans Derived from 3,3-Dimethyl-6-nitroindoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of spiropyrans derived from the 3,3-Dimethyl-6-nitroindoline core, commonly known as 6-nitro BIPS (1',3',3'-trimethyl-6-nitrospiro[2H-1-benzopyran-2,2'-indoline]). This class of photochromic compounds has garnered significant attention for its potential in a wide array of applications, including smart materials, molecular switches, and drug delivery systems.

Introduction to Photochromism in 6-Nitro BIPS

Spiropyrans are a class of organic molecules that exhibit photochromism, a reversible transformation between two isomers with distinct absorption spectra upon exposure to light. The core of this phenomenon in 6-nitro BIPS lies in the reversible conversion between a colorless, thermally stable spiropyran (SP) form and a colored, metastable merocyanine (MC) form.

Irradiation with ultraviolet (UV) light induces the cleavage of the C-O bond in the spirocyclic center, leading to the formation of the planar, zwitterionic merocyanine isomer. This open form possesses an extended π-conjugation system, resulting in strong absorption in the visible region of the spectrum and thus a distinct color. The reverse process, the ring-closing from the MC to the SP form, can be triggered by visible light or occurs spontaneously through thermal relaxation. The nitro group at the 6-position of the benzopyran moiety plays a crucial role in enhancing the photochromic properties of the molecule.

Synthesis of 6-Nitro BIPS

The most common synthetic route to 1',3',3'-trimethyl-6-nitrospiro[2H-1-benzopyran-2,2'-indoline] involves the condensation of 1,3,3-trimethyl-2-methyleneindoline (often referred to as Fischer's base) or its precursors with a substituted salicylaldehyde, in this case, 5-nitrosalicylaldehyde.

Experimental Protocol: Synthesis of 1',3',3'-trimethyl-6-nitrospiro[2H-1-benzopyran-2,2'-indoline]

Materials:

  • 1,3,3-trimethyl-2-methyleneindoline

  • 5-Nitrosalicylaldehyde

  • Ethanol (absolute)

  • Toluene

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1,3,3-trimethyl-2-methyleneindoline and 5-nitrosalicylaldehyde in a suitable solvent such as absolute ethanol or toluene.

  • Condensation: The reaction mixture is typically heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation of Crude Product: After the reaction is complete, the solvent is removed under reduced pressure. The resulting crude product is often a dark-colored solid or oil.

  • Purification: Purification is a critical step and can be achieved through several methods:

    • Recrystallization: The crude product can be recrystallized from a suitable solvent system, such as ethanol/water or hexane/ethyl acetate.

    • Acid-Base Extraction: An effective purification method involves dissolving the crude product in a nonpolar solvent like toluene and washing it with an acidic solution (e.g., dilute HCl) to protonate the colored merocyanine form (MCH+), which is more soluble in the aqueous phase, thereby removing unreacted starting materials and byproducts. The organic layer containing the spiropyran is then washed with a basic solution (e.g., dilute NaOH) and water, dried over anhydrous sodium sulfate, and the solvent is evaporated.

    • Column Chromatography: For higher purity, the crude product can be purified by column chromatography on silica gel or alumina, using a gradient of a nonpolar eluent (e.g., hexane) and a more polar eluent (e.g., ethyl acetate).

Characterization: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and melting point determination. The melting point of pure 1',3',3'-trimethyl-6-nitrospiro[2H-1-benzopyran-2,2'-indoline] is reported to be in the range of 179-180 °C.

Photochromic Properties: A Quantitative Overview

The photochromic behavior of 6-nitro BIPS is highly dependent on the solvent environment. The polarity of the solvent significantly influences the stability of the zwitterionic merocyanine form, which in turn affects the absorption maximum, the rate of thermal fading, and the quantum yields of the photochemical reactions.

Solvatochromism

The color of the merocyanine form of 6-nitro BIPS exhibits negative solvatochromism, meaning the absorption maximum (λmax) shifts to shorter wavelengths (a hypsochromic or blue shift) as the polarity of the solvent increases. This is due to the stabilization of the zwitterionic ground state of the merocyanine form in polar solvents.

Quantitative Data

The following tables summarize key quantitative data for the photochromic properties of 1',3',3'-trimethyl-6-nitrospiro[2H-1-benzopyran-2,2'-indoline] (6-nitro BIPS) in various solvents.

Table 1: Absorption Maxima (λmax) of the Merocyanine Form of 6-Nitro BIPS in Different Solvents

SolventPolarity (ET(30))λmax (nm)
n-Hexane31.0~620
Toluene33.9600 - 603[1]
Dichloromethane40.7590 - 595
Acetone42.2575 - 580
Acetonitrile45.6550 - 560
Ethanol51.9530 - 540[1]

Table 2: Thermal Fading Kinetics of the Merocyanine Form of 6-Nitro BIPS at Room Temperature

SolventHalf-life (t1/2)Rate Constant (k) (s⁻¹)
Toluene--
Dichloromethane--
Ethanol--
Diphenyl ether6.9 s0.1003

Table 3: Photochemical Quantum Yields of 6-Nitro BIPS

SolventColoration Quantum Yield (Φcol)Bleaching Quantum Yield (Φbleach)
Methylcyclohexane0.3 - 0.8[2]-
Toluene~0.6-
Ethanol< 0.2[2]-

Note: The data presented in these tables are compiled from various literature sources and may vary depending on the specific experimental conditions (e.g., temperature, concentration, light source).

Experimental Protocols for Characterization

Measurement of Photochromic Properties

Instrumentation:

  • UV-Vis Spectrophotometer

  • UV lamp (e.g., 365 nm) for coloration

  • Visible light source (e.g., > 500 nm) for bleaching

Procedure:

  • Sample Preparation: Prepare a dilute solution of the spiropyran in the solvent of interest. The concentration should be adjusted to have an absorbance of the merocyanine form in the range of 0.5 - 1.5 at its λmax.

  • Initial Spectrum: Record the UV-Vis absorption spectrum of the colorless spiropyran solution.

  • Photo-coloration: Irradiate the solution with a UV lamp for a specific period until the photostationary state (PSS) is reached, where the absorbance of the merocyanine form no longer increases. Record the absorption spectrum at the PSS.

  • Thermal Fading: After UV irradiation, place the cuvette in the dark in the spectrophotometer and record the absorption spectrum at regular time intervals to monitor the decrease in the absorbance of the merocyanine form. The rate constant (k) for the thermal fading can be determined by fitting the absorbance decay to a first-order kinetic model.

  • Photo-bleaching: After reaching the PSS under UV irradiation, irradiate the solution with visible light and monitor the decrease in the absorbance of the merocyanine form to determine the rate of photobleaching.

Visualizing Mechanisms and Workflows

Photochromic Mechanism of 6-Nitro BIPS

The following diagram illustrates the reversible photoisomerization between the spiropyran (SP) and merocyanine (MC) forms.

G SP Spiropyran (SP) (Colorless, Closed Form) MC Merocyanine (MC) (Colored, Open Form) SP->MC UV light (e.g., 365 nm) (Photocoloration) MC->SP Visible light or Heat (Δ) (Decoloration)

Caption: Reversible photoisomerization of 6-nitro BIPS.

Experimental Workflow for Photochromic Characterization

This diagram outlines the typical experimental workflow for studying the photochromic properties of a spiropyran derivative.

G cluster_prep Sample Preparation cluster_exp Spectroscopic Analysis cluster_analysis Data Analysis Prep Prepare Spiropyran Solution InitialSpec Record Initial UV-Vis Spectrum Prep->InitialSpec UVIrrad UV Irradiation (Coloration) InitialSpec->UVIrrad PSSSpec Record Spectrum at Photostationary State (PSS) UVIrrad->PSSSpec Calc_phi Calculate Quantum Yields (Φ) UVIrrad->Calc_phi ThermalFade Monitor Thermal Fading (in dark) PSSSpec->ThermalFade VisIrrad Visible Light Irradiation (Bleaching) PSSSpec->VisIrrad Det_lambda Determine λmax PSSSpec->Det_lambda Calc_k Calculate Fading Rate Constant (k) ThermalFade->Calc_k VisIrrad->Calc_phi

Caption: Workflow for photochromic property analysis.

Influence of Substituents

The photochromic properties of spiropyrans derived from this compound can be fine-tuned by introducing various substituents on either the indoline or the benzopyran moieties.

  • Electron-donating groups on the indoline part generally lead to a bathochromic (red) shift of the merocyanine absorption band and can increase the rate of thermal fading.

  • Electron-withdrawing groups on the benzopyran part, in addition to the existing nitro group, can further stabilize the merocyanine form, leading to slower thermal fading. For example, an 8-ethoxy-6-nitro BIPS derivative was found to be more stable with a lower rate constant (0.0594 s⁻¹) and a longer half-life (11.7 s) compared to the unsubstituted 6-nitro BIPS.

Applications in Research and Development

The unique photoresponsive behavior of 6-nitro BIPS and its derivatives makes them valuable candidates for a range of applications:

  • Smart Materials: Incorporation into polymers and gels to create photo-responsive materials for applications such as smart windows, ophthalmic lenses, and rewritable optical data storage.

  • Molecular Switches and Sensors: The distinct changes in structure, polarity, and spectroscopic properties upon photoisomerization allow for their use as molecular switches and as sensors for various analytes, including metal ions and pH.

  • Drug Delivery: The reversible change in hydrophobicity and hydrophilicity between the SP and MC forms can be exploited for the light-triggered release of encapsulated drugs from nanocarriers.

Conclusion

Spiropyrans derived from this compound represent a versatile and extensively studied class of photochromic molecules. Their tunable photoresponsive properties, coupled with a well-established synthetic methodology, make them a powerful tool for researchers and professionals in materials science, chemistry, and drug development. This guide provides a foundational understanding of their synthesis, characterization, and potential applications, serving as a valuable resource for further innovation in this exciting field.

References

Safety and Handling Guidelines for 3,3-Dimethyl-6-nitroindoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available safety and handling information for 3,3-Dimethyl-6-nitroindoline (CAS No. 179898-72-7). It is intended for use by qualified professionals and should not be considered a substitute for a comprehensive Safety Data Sheet (SDS). Due to a lack of extensive safety and toxicological data for this specific compound, it should be handled with extreme caution, assuming it to be potentially hazardous.

Chemical and Physical Properties

Limited information is available regarding the specific physical and chemical properties of this compound. The following table summarizes the data that has been compiled from various chemical suppliers.

PropertyValueSource
CAS Number 179898-72-7Appchem, 2a biotech, Manchester Organics[1][2][3]
Molecular Formula C₁₀H₁₂N₂O₂Appchem, Manchester Organics[1][3]
Molecular Weight 192.21 g/mol Appchem, Manchester Organics[1][3]
MDL Number MFCD07636644Appchem[1]
SMILES CC1(C)c2cc(ccc2N1)--INVALID-LINK--[O-]Appchem[1]

Hazard Identification and Safety Precautions

Potential Hazards:

While specific data is lacking, compounds with nitroaromatic structures can present the following risks:

  • Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.

  • Irritation: May cause irritation to the skin, eyes, and respiratory tract.

  • Flammability: As an organic compound, it is likely combustible.

  • Reactivity: Nitro compounds can be reactive and may be sensitive to heat, shock, or friction.

Recommended Personal Protective Equipment (PPE):

Given the unknown toxicological profile, a conservative approach to PPE is essential.

PPE ComponentSpecification
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).[5]
Eye and Face Protection Safety glasses with side shields or chemical splash goggles. A face shield may be appropriate for larger quantities or when there is a splash risk.
Body Protection A flame-resistant lab coat. An additional chemically resistant apron is recommended when handling larger quantities.
Respiratory Protection All work should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.
Foot Protection Closed-toe shoes made of a non-porous material.

Safe Handling and Storage

Adherence to strict laboratory safety protocols is crucial when working with this compound.

Handling:
  • Work in a well-ventilated area, preferably within a chemical fume hood.[6]

  • Avoid the formation of dust and aerosols.

  • Use non-sparking tools.[2]

  • Prevent fire caused by electrostatic discharge.[2]

  • Avoid contact with skin and eyes.[2]

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in the laboratory.[7]

Storage:
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]

  • Keep away from incompatible materials such as strong oxidizing agents, strong acids, and bases.[5][8]

  • Store away from heat, sparks, and open flames.

Toxicological and Ecotoxicological Information

There is currently no available data on the toxicological or ecotoxicological properties of this compound.[4] The toxicological properties have not been fully investigated.[8] Therefore, it is essential to treat this compound with the utmost care and prevent any exposure to personnel or the environment.

Experimental Workflow for Safe Handling

Due to the absence of specific experimental protocols for the safety assessment of this compound, a generalized workflow for the safe handling of a potentially hazardous chemical in a research setting is provided below. This workflow is designed to minimize risk and ensure a controlled laboratory environment.

Safe_Handling_Workflow A 1. Pre-Experiment Planning - Review available safety information - Conduct risk assessment - Prepare necessary PPE and emergency equipment B 2. Engineering Controls Verification - Ensure fume hood is certified and operational - Check availability of safety shower and eyewash station A->B C 3. Donning Personal Protective Equipment (PPE) - Wear appropriate gloves, lab coat, and eye protection B->C D 4. Chemical Handling - Weigh and transfer compound in a fume hood - Use appropriate tools and techniques to minimize dust/aerosol generation C->D E 5. Experimental Procedure - Conduct experiment within the fume hood - Monitor the reaction for any unexpected changes D->E H Emergency Procedures - In case of spill or exposure, follow established emergency protocols D->H F 6. Decontamination and Waste Disposal - Decontaminate all equipment and work surfaces - Dispose of waste in a designated hazardous waste container E->F E->H G 7. Doffing PPE and Personal Hygiene - Remove PPE in the correct order to avoid contamination - Wash hands thoroughly with soap and water F->G

A logical workflow for the safe handling of this compound.

First Aid Measures

In the absence of specific data, general first aid measures for chemical exposure should be followed.

  • Inhalation: If inhaled, move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.

  • Skin Contact: In case of skin contact, wash off with soap and plenty of water. Consult a physician.

  • Eye Contact: In case of eye contact, rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

  • Ingestion: If swallowed, do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Spill and Disposal Procedures

Spill Response:
  • Evacuate the area and ensure adequate ventilation.

  • Wear appropriate PPE.

  • Contain the spill and prevent it from entering drains.

  • For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.

  • For large spills, contact your institution's environmental health and safety department.

Waste Disposal:
  • Dispose of waste in accordance with local, state, and federal regulations.

  • Do not dispose of down the drain or with regular trash.

  • All waste materials should be considered hazardous.

Conclusion

The available information on the safety and handling of this compound is limited. Therefore, a cautious and conservative approach is paramount for researchers, scientists, and drug development professionals. This guide provides a framework for safe handling based on general chemical safety principles and data from related compounds. It is imperative to seek out more comprehensive safety information as it becomes available and to always adhere to the highest standards of laboratory safety.

References

Methodological & Application

Application Notes: Synthesis of Spiropyrans using 3,3-Dimethyl-6-nitroindoline Precursors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Spiropyrans are a prominent class of photochromic organic compounds renowned for their ability to undergo reversible isomerization between two distinct forms: a colorless, thermodynamically stable spiropyran (SP) form and a colored, metastable merocyanine (MC) form.[1][2] This transformation can be triggered by external stimuli such as UV light, heat, or changes in solvent polarity, leading to significant alterations in their absorption spectra, fluorescence, and dipole moment.[2][3] The general structure consists of two heterocyclic moieties, typically an indoline and a chromene, linked by a common spiro carbon atom.[4] The 6-nitro substitution on the indoline part is common and enhances the photochromic properties.[3]

The most prevalent synthetic route involves the condensation reaction between a 2-methyleneindoline derivative (commonly known as a Fischer's base) and a substituted ortho-hydroxy aromatic aldehyde, such as salicylaldehyde.[1][2] This document provides detailed protocols and quantitative data for the synthesis of 6-nitro-substituted spiropyrans, targeting researchers in materials science, chemistry, and drug development.

General Reaction Mechanism

The synthesis of spiropyrans is typically achieved by the condensation of an appropriate 2-methyleneindoline salt with a substituted salicylaldehyde in the presence of a base catalyst like piperidine or pyridine.[1] The reaction proceeds via a nucleophilic attack of the Fischer's base on the aldehyde's carbonyl group, followed by an intramolecular cyclization and dehydration to yield the final spiropyran product.

G cluster_reactants Inputs Indoline 2-Methylene-1,3,3-trimethyl- 6-nitroindoline (Fischer's Base derivative) Reaction_Step Condensation & Intramolecular Cyclization Indoline->Reaction_Step Salicylaldehyde Substituted Salicylaldehyde Salicylaldehyde->Reaction_Step Catalyst Base Catalyst (e.g., Piperidine) Catalyst->Reaction_Step catalysis Solvent Solvent (e.g., Ethanol) Solvent->Reaction_Step Heat Heat (Reflux) Heat->Reaction_Step Spiropyran 6-Nitrospiropyran (SP Form) Reaction_Step->Spiropyran Dehydration Water H₂O Reaction_Step->Water

Figure 1: General reaction scheme for the base-catalyzed synthesis of 6-nitrospiropyrans.

Data Presentation: Synthesis Parameters

The following table summarizes various reported reaction conditions for the synthesis of 6-nitrospiropyran derivatives. This data is compiled to facilitate the comparison of different synthetic approaches.

Spiropyran DerivativeIndoline PrecursorAldehyde PrecursorSolventCatalystTemp. (°C)Time (h)Yield (%)Reference
1′,3′-dihydro-3′,3′-dimethyl-1′-ethyl-6-nitro-spiro(2H-1-benzopyran-2,2′-(2H)-indole)1-ethyl-3,3-dimethyl-2-methyleneindoline2-hydroxy-5-nitrobenzaldehydeEthanolN/ARefluxN/A79[5]
1′,3′-dihydro-3′,3′-dimethyl-1′-propyl-6-nitro-spiro(2H-1-benzopyran-2,2′-(2H)-indole)3,3-dimethyl-2-methylene-1-propylindoline2-hydroxy-5-nitrobenzaldehydeEthanolN/ARefluxN/A88[5]
1′,3′-dihydro-1′-(1-methylpropyl)-3′,3′-dimethyl-6-nitro-spiro(2H-1-benzopyran-2,2′-(2H)-indole)1-sec-butyl-3,3-dimethyl-2-methyleneindoline2-hydroxy-5-nitrobenzaldehydeEthanolN/ARefluxN/A80[5]
1′,3′-dihydro-1′-(1-methylacetate)-3′,3′-dimethyl-6-nitro-spiro(2H-1-benzopyran-2,2′-(2H)-indole)methyl-2-(3,3-dimethyl-2-methyleneindolin-1-yl)acetate2-hydroxy-5-nitrobenzaldehydeEthanolN/ARefluxN/A70[5]
6-(3′,3′-dimethyl-6-nitrospiro[chromene-2,2′-indoline]-1′-yl)hexan-1-ol6-(3,3-dimethyl-2-methyleneindolin-1-yl)hexan-1-ol2-hydroxy-5-nitrobenzaldehydeEthanolN/A851839[6]
3′,3′-Dimethyl-1′-(β-hydroxyethyl)-6-nitrospiro[2H-1-benzopyran-2,2′-indoline]1-(2-Hydroxyethyl)-2,3,3-trimethyl-3H-indolium salt5-NitrosalicylaldehydeEthanolPiperidine852459.7[7]
General Spiropyran DerivativesIndoline derivativesSalicylaldehyde derivativesNoneN/AN/A (MW)0.17-0.2572-99[8]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 6-Nitrospiropyrans via Conventional Heating

This protocol describes a general method for synthesizing 6-nitrospiropyrans based on the condensation of a 2-methyleneindoline precursor with a nitro-substituted salicylaldehyde in ethanol.[5][6][7]

Materials:

  • Substituted 2-methyleneindoline (Fischer's base) (1.0 equiv.)

  • Substituted 2-hydroxy-5-nitrobenzaldehyde (1.0 - 1.2 equiv.)

  • Anhydrous Ethanol

  • Piperidine (optional, as catalyst, ~1.0 equiv.)[7]

  • Hexane

  • Ethyl Acetate

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Rotary evaporator

  • Beakers and filtering funnel

  • Silica gel for column chromatography

Procedure:

  • Dissolve the substituted 2-methyleneindoline (1.0 equiv.) and 2-hydroxy-5-nitrobenzaldehyde (1.0-1.2 equiv.) in a round-bottom flask containing anhydrous ethanol (approx. 15-50 mL per gram of indoline).[5][7]

  • If a catalyst is used, add piperidine (1.0 equiv.) to the solution.[7] The reaction mixture will often turn a deep color.

  • Attach a reflux condenser and heat the mixture to reflux (approximately 85 °C) with constant stirring.[6]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction time can vary significantly, typically from 18 to 24 hours.[6][7]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.[6][7]

  • The resulting crude solid or oil is then subjected to purification.

Purification:

  • Suspend the crude residue in a non-polar solvent like hexane and sonicate the mixture.[7]

  • Filter the resulting solid.

  • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel.[6][7]

  • Dry the purified product under high vacuum. The final product is often a colored solid (e.g., pink, brown, or blue).[5][7]

Protocol 2: Microwave-Assisted Solvent-Free Synthesis

This protocol offers a rapid and high-yield alternative to conventional heating by using microwave irradiation without a solvent.[8]

Materials:

  • Indoline derivative (1.0 equiv.)

  • Substituted salicylaldehyde (1.0 equiv.)

Equipment:

  • Microwave reactor or a domestic microwave oven (power output ~300 W)

  • Beaker or vial suitable for microwave synthesis

Procedure:

  • In a beaker, thoroughly mix the indoline derivative (1.0 equiv.) and the salicylaldehyde derivative (1.0 equiv.).[8]

  • Place the beaker in the microwave reactor.

  • Irradiate the mixture for 10-15 minutes at a power of 300 W.[8] The reaction progress can be monitored by observing color changes and confirmed with TLC.

  • After irradiation, allow the mixture to cool to room temperature.

  • The resulting solid product is typically of high purity but can be further purified by recrystallization if necessary. This method often results in yields exceeding 70%.[8]

Experimental Workflow

The overall process for synthesizing and characterizing spiropyrans follows a logical sequence from starting materials to the final validated compound.

G Start Starting Materials (Indoline & Salicylaldehyde) Synthesis Synthesis Start->Synthesis Conventional Protocol 1: Conventional Heating (Reflux in Ethanol) Synthesis->Conventional Option A Microwave Protocol 2: Microwave-Assisted (Solvent-Free) Synthesis->Microwave Option B Workup Work-up & Isolation (Solvent Removal, Filtration) Conventional->Workup Purification Purification (Recrystallization or Column Chromatography) Microwave->Purification Workup->Purification Characterization Characterization Purification->Characterization NMR NMR Spectroscopy (¹H, ¹³C) Characterization->NMR IR IR Spectroscopy Characterization->IR UVVis UV-Vis Spectroscopy (Photochromism Study) Characterization->UVVis End Pure Spiropyran Product Characterization->End

Figure 2: Experimental workflow for the synthesis and characterization of spiropyrans.

Characterization

The successful synthesis and structure of the spiropyran compounds are confirmed using standard spectroscopic techniques.

  • NMR Spectroscopy (¹H and ¹³C): Used to confirm the molecular structure. Key signals include those for the gem-dimethyl groups on the indoline ring and the vinylic protons of the pyran ring.[5]

  • IR Spectroscopy: Useful for identifying functional groups. The disappearance of the aldehyde C=O stretch and the appearance of a characteristic spiro C-O bond vibration (around 940-960 cm⁻¹) confirms the formation of the spiropyran ring system.[4][5]

  • UV-Vis Spectroscopy: Essential for verifying the photochromic behavior. In a non-polar solvent and in the dark, the spiropyran form shows absorption in the UV region.[3] Upon irradiation with UV light (e.g., 365 nm), the solution develops color, and a new, strong absorption band appears in the visible region (typically 500-600 nm), corresponding to the formation of the open merocyanine form.[9]

References

Application Notes and Protocols for the Incorporation of 3,3-Dimethyl-6-nitroindoline into Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed theoretical framework and practical guidance for the incorporation of the novel functional moiety, 3,3-Dimethyl-6-nitroindoline, into polymer chains. Given the burgeoning interest in indoline derivatives for pharmaceutical applications, including anti-tumor and anti-bacterial agents, the development of polymers featuring this scaffold is a promising avenue for creating novel drug delivery systems, functional biomaterials, and advanced therapeutic agents.[1] These application notes offer proposed synthetic strategies, detailed experimental protocols for polymerization and characterization, and potential applications in the field of drug development.

Introduction: The Potential of Indoline-Based Polymers

The indoline scaffold is a privileged structure in medicinal chemistry, present in numerous natural products and synthetic compounds with significant biological activity.[1] Its incorporation into polymer backbones can lead to materials with unique properties, such as targeted drug release, enhanced bioavailability, and novel therapeutic functionalities. The 3,3-dimethyl substitution provides steric bulk, potentially influencing polymer morphology and degradation kinetics, while the 6-nitro group offers a handle for further chemical modification or can be exploited for its electron-withdrawing properties.

Proposed Synthetic Strategy: From Monomer to Polymer

As direct polymerization of this compound is not feasible, a two-step approach is proposed: first, the functionalization of the indoline to create a polymerizable monomer, followed by a controlled polymerization reaction.

Monomer Synthesis: Functionalization of this compound

To render this compound polymerizable, a reactive group must be introduced. A common and effective strategy is the addition of a methacrylate group, which can readily undergo free radical polymerization. The proposed synthesis of (3,3-Dimethyl-6-nitroindolin-1-yl)ethyl methacrylate is outlined below.

Reaction Scheme:

  • Ethoxylation: Reaction of this compound with 2-bromoethanol in the presence of a non-nucleophilic base (e.g., sodium hydride) to introduce a hydroxyethyl group at the N-1 position.

  • Esterification: Acylation of the resulting alcohol with methacryloyl chloride in the presence of a base (e.g., triethylamine) to yield the final methacrylate monomer.

Polymerization: Nitroxide-Mediated Polymerization (NMP)

Nitroxide-Mediated Polymerization (NMP) is a controlled/"living" radical polymerization technique that is well-suited for monomers with sensitive functional groups, such as the nitro group in our proposed monomer.[2][3] NMP allows for the synthesis of polymers with well-defined molecular weights and low polydispersity.[3][4] A common nitroxide used for this purpose is (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl, commonly known as TEMPO.[5]

Key Advantages of NMP:

  • Tolerance to a wide range of functional groups.

  • Controlled molecular weight and narrow molecular weight distribution.

  • Ability to synthesize block copolymers.

Experimental Protocols

Synthesis of (3,3-Dimethyl-6-nitroindolin-1-yl)ethyl methacrylate (Monomer)

Materials:

  • This compound

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • 2-Bromoethanol

  • Methacryloyl chloride

  • Triethylamine

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Hexanes

  • Ethyl acetate

Procedure:

  • Under an inert atmosphere (e.g., argon or nitrogen), suspend sodium hydride in anhydrous THF.

  • Slowly add a solution of this compound in anhydrous THF to the suspension at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1 hour.

  • Cool the reaction to 0 °C and add 2-bromoethanol dropwise.

  • Let the reaction proceed at room temperature overnight.

  • Quench the reaction carefully with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain N-(2-hydroxyethyl)-3,3-dimethyl-6-nitroindoline.

  • Dissolve the purified alcohol in anhydrous DCM and cool to 0 °C.

  • Add triethylamine, followed by the dropwise addition of methacryloyl chloride.

  • Stir the reaction at room temperature for 4 hours.

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate.

  • Purify the final monomer by column chromatography (e.g., using a hexanes/ethyl acetate gradient).

Polymerization of (3,3-Dimethyl-6-nitroindolin-1-yl)ethyl methacrylate via NMP

Materials:

  • (3,3-Dimethyl-6-nitroindolin-1-yl)ethyl methacrylate (monomer)

  • Styrene (for initiator synthesis)

  • Benzoyl peroxide (BPO)

  • (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)

  • Anisole (solvent)

  • Methanol

Procedure:

  • Initiator Synthesis (TEMPO-capped polystyrene): A small amount of TEMPO-terminated polystyrene initiator is first synthesized by heating styrene, BPO, and TEMPO.

  • Polymerization:

    • In a reaction vessel, dissolve the monomer and the TEMPO-capped polystyrene initiator in anisole.

    • Degas the solution by several freeze-pump-thaw cycles.

    • Heat the reaction mixture to 125 °C and monitor the polymerization progress by taking samples for ¹H NMR analysis to determine monomer conversion.

    • Once the desired conversion is reached, cool the reaction to room temperature.

    • Precipitate the polymer by adding the reaction solution dropwise into a large excess of cold methanol.

    • Filter the polymer and dry under vacuum.

Characterization of the Resulting Polymer

A suite of analytical techniques is essential for confirming the structure and determining the properties of the synthesized polymer.[6][7][8][9][10]

Technique Purpose Expected Observations/Data
¹H NMR Spectroscopy To confirm the polymer structure and determine monomer conversion.Appearance of broad polymer backbone signals and disappearance of monomer vinyl proton signals.
FTIR Spectroscopy To identify functional groups in the polymer.[7][8]Presence of characteristic peaks for the nitro group (around 1520 and 1340 cm⁻¹), ester carbonyl (around 1730 cm⁻¹), and the indoline ring structure.
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).[7][8]A narrow PDI (typically < 1.5 for NMP) indicating a controlled polymerization.
Differential Scanning Calorimetry (DSC) To determine the glass transition temperature (Tg) of the polymer.[7][10]A single Tg, providing information about the thermal properties and chain flexibility.
Thermogravimetric Analysis (TGA) To assess the thermal stability of the polymer.Onset of decomposition temperature, indicating the temperature range in which the polymer is stable.

Potential Applications in Drug Development

The unique structure of poly( (3,3-Dimethyl-6-nitroindolin-1-yl)ethyl methacrylate) opens up several possibilities in the realm of drug development:

  • Prodrug Conjugates: The nitro group can be reduced to an amine, which can then be used to conjugate drugs. This polymer-drug conjugate could improve drug solubility, stability, and circulation time.

  • Hypoxia-Activated Drug Delivery: The nitroaromatic group is susceptible to reduction under hypoxic conditions, which are characteristic of solid tumors. This could be exploited to design drug delivery systems that release their payload specifically in the tumor microenvironment.

  • Functional Excipients: The polymer could be used as a functional excipient in drug formulations to enhance drug solubility or control its release profile.

Visualizations

Monomer Synthesis Workflow

Monomer_Synthesis Indoline 3,3-Dimethyl-6- nitroindoline Alcohol_Intermediate N-(2-hydroxyethyl)- This compound Indoline->Alcohol_Intermediate Ethoxylation NaH_THF NaH in THF NaH_THF->Alcohol_Intermediate Bromoethanol 2-Bromoethanol Bromoethanol->Alcohol_Intermediate Monomer (3,3-Dimethyl-6-nitroindolin-1-yl) ethyl methacrylate Alcohol_Intermediate->Monomer Esterification Methacryloyl_Chloride Methacryloyl Chloride, Triethylamine Methacryloyl_Chloride->Monomer

Caption: Workflow for the synthesis of the polymerizable monomer.

Polymerization and Characterization Workflow

Polymerization_Workflow cluster_synthesis Polymer Synthesis cluster_characterization Polymer Characterization Monomer Indoline-Methacrylate Monomer Polymerization Nitroxide-Mediated Polymerization (NMP) @ 125 °C Monomer->Polymerization Initiator NMP Initiator (e.g., TEMPO-capped PS) Initiator->Polymerization Precipitation Precipitation in Methanol Polymerization->Precipitation Polymer Purified Polymer Precipitation->Polymer NMR ¹H NMR Polymer->NMR FTIR FTIR Polymer->FTIR GPC GPC/SEC Polymer->GPC DSC DSC Polymer->DSC TGA TGA Polymer->TGA

Caption: Overall workflow from polymerization to characterization.

Potential Application in Hypoxia-Activated Drug Delivery

Drug_Delivery_Pathway PolymerDrug Polymer-Drug Conjugate (Nitro Group Intact) SystemicCirculation Systemic Circulation (Normoxic Conditions) PolymerDrug->SystemicCirculation Stable TumorMicroenvironment Tumor Microenvironment (Hypoxic Conditions) SystemicCirculation->TumorMicroenvironment NitroReduction Nitro Group Reduction to Amine TumorMicroenvironment->NitroReduction Enzymatic Reduction DrugRelease Drug Release NitroReduction->DrugRelease Cleavage TherapeuticEffect Therapeutic Effect on Tumor Cells DrugRelease->TherapeuticEffect

Caption: Signaling pathway for hypoxia-activated drug delivery.

References

Application Notes and Protocols for Measuring the Photochromism of Spiropyrans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the characterization of the photochromic properties of spiropyrans. Spiropyrans are a class of photochromic molecules that undergo a reversible transformation between two isomers, a colorless spiropyran (SP) form and a colored merocyanine (MC) form, upon stimulation by light.[1][2][3] This switching behavior is accompanied by significant changes in the molecule's structure, polarity, and spectroscopic properties, making them attractive for a wide range of applications, including molecular switches, sensors, and drug delivery systems.[1]

The isomerization from the closed, non-planar spiropyran (SP) form to the open, planar merocyanine (MC) form is typically induced by UV irradiation, while the reverse reaction can be triggered by visible light or occurs thermally.[3][4] The colored MC form exhibits a strong absorption in the visible region of the electromagnetic spectrum, typically between 500 and 600 nm.[3]

This document outlines the key experimental techniques used to measure and quantify the photochromism of spiropyrans, including UV-Vis spectroscopy for monitoring the spectral changes and determining kinetic parameters, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation of the isomers.

UV-Vis Spectroscopy for Monitoring Photochromism

UV-Vis spectroscopy is the primary technique for observing the photochromic behavior of spiropyrans. The conversion between the SP and MC forms is readily monitored by the appearance and disappearance of the characteristic absorption band of the MC isomer in the visible spectrum.

Experimental Protocol: Photo-isomerization and Thermal Bleaching
  • Sample Preparation:

    • Prepare a stock solution of the spiropyran compound in a suitable solvent (e.g., dichloromethane, acetonitrile, or ethanol) at a concentration of approximately 10 µM.[5]

    • Transfer the solution to a quartz cuvette with a 1 cm path length.

  • Initial Spectrum:

    • Record the UV-Vis absorption spectrum of the solution in its initial (thermally equilibrated) state. This spectrum should show minimal absorbance in the visible region, corresponding to the closed SP form.

  • Photo-coloration (SP to MC Conversion):

    • Irradiate the sample with a UV light source, typically at 365 nm, for a defined period (e.g., 5-10 minutes).[2][6]

    • During or immediately after irradiation, record the UV-Vis absorption spectrum. A new, strong absorption band should appear in the visible range (typically 550-600 nm), indicating the formation of the MC isomer.[6]

    • Continue irradiation until the photostationary state (PSS) is reached, where no further change in the absorption spectrum is observed.

  • Photo-bleaching (MC to SP Conversion):

    • Following photo-coloration, irradiate the sample with visible light (e.g., 525 nm or a broadband white light source) to induce the reverse isomerization back to the SP form.[2]

    • Monitor the decrease in the absorbance of the MC band until it returns to its initial state.

  • Thermal Bleaching (Thermal MC to SP Conversion):

    • After photo-coloration, place the sample in the dark at a constant temperature.

    • Record the UV-Vis absorption spectrum at regular time intervals to monitor the spontaneous decay of the MC form back to the SP form. This data is used to determine the kinetics of the thermal back reaction.

Data Presentation: Spectroscopic Data of Representative Spiropyrans
CompoundSolventλmax (SP) (nm)λmax (MC) (nm)Reference
6-nitro-BIPSAqueous Buffer-~530[7]
Hydroxynaphthalimide-spiropyranToluene-500-640[1]
Hydroxynaphthalimide-spiropyranDMSO-500-640[1]
SP-COOH on SiO2--~525 (vis light)[2]
Spiropyran in pAAc gel--~530[8]
Spiropyran in pNIPAAm gel--~530[8]
Spiropyran 6 in Cage A--588[9]
8-methoxy-1′,3′,3′-trimethyl-6-nitrospiro-[chromene-2,2′-indoline]CD3CN-580 (free), 480 (Zn complex)[4]
Spiropyran in Polyurethane--~430[5]

Kinetic Analysis of Isomerization

The rates of the photochemical and thermal isomerization processes are crucial parameters for characterizing spiropyran photoswitches. These can be determined by monitoring the change in absorbance of the MC form over time.

Experimental Protocol: Determination of Kinetic Rate Constants
  • Photochemical Forward Reaction (SP → MC):

    • Follow the "Photo-coloration" protocol described above.

    • Monitor the increase in absorbance at the λmax of the MC form as a function of irradiation time.

    • The rate constant for the photochemical ring-opening (k_SP-MC) can be determined by fitting the absorbance data to a first-order kinetic model.[10]

  • Photochemical Backward Reaction (MC → SP):

    • Follow the "Photo-bleaching" protocol.

    • Monitor the decrease in absorbance at the λmax of the MC form as a function of irradiation time.

    • The rate constant for the photochemical ring-closing (k_MC-SP) can be determined by fitting the data to a first-order kinetic model.[10]

  • Thermal Backward Reaction (MC → SP):

    • Follow the "Thermal Bleaching" protocol.

    • Monitor the decrease in absorbance at the λmax of the MC form as a function of time in the dark.

    • The thermal back-isomerization typically follows first-order kinetics.[9] The rate constant can be obtained by plotting ln(A_t - A_∞) versus time, where A_t is the absorbance at time t and A_∞ is the absorbance at thermal equilibrium.

Data Presentation: Kinetic Parameters of a Representative Spiropyran
CompoundProcessRate Constant (k)ConditionsReference
6SP⊂AThermal Back-Isomerization0.96 h⁻¹In the dark[9]
L-Zn ComplexPhoto-induced Dissociation-365 nm irradiation in CD3CN[4]
Spiropyran IaPhotochemical Opening (k_SP-MC)-365 nm irradiation[10]
Spiropyran IaPhotochemical Closing (k_MC-SP)-522 nm irradiation[10]

NMR Spectroscopy for Structural Analysis

NMR spectroscopy is a powerful tool for elucidating the structural changes that occur during the photoisomerization of spiropyrans. It can be used to confirm the identity of the SP and MC isomers and to study the kinetics of their interconversion.

Experimental Protocol: In-situ LED-NMR Spectroscopy

This protocol utilizes a specialized NMR setup with an integrated LED for in-situ irradiation of the sample.[4]

  • Sample Preparation:

    • Prepare a solution of the spiropyran compound in a suitable deuterated solvent (e.g., CD3CN) at a concentration suitable for NMR analysis (e.g., 0.6 mM).[4]

    • Transfer the solution to an NMR tube.

  • Initial ¹H NMR Spectrum:

    • Acquire a ¹H NMR spectrum of the sample in the dark. This spectrum will correspond to the SP form.

  • In-situ Irradiation and Spectral Acquisition:

    • Insert the NMR tube into the spectrometer equipped with an LED light source (e.g., 365 nm).

    • Begin irradiation and simultaneously acquire a series of ¹H NMR spectra over time.

    • The appearance of new resonances and changes in the integrals of existing peaks will correspond to the formation of the MC isomer and the establishment of a photostationary state.[4]

  • Monitoring Thermal Relaxation:

    • Turn off the LED and continue to acquire ¹H NMR spectra over time to monitor the thermal relaxation of the MC form back to the SP form.

Visualizations

PhotochromicMechanism cluster_SP Spiropyran (SP) Form cluster_MC Merocyanine (MC) Form SP Colorless Non-planar MC Colored Planar SP->MC UV Light (e.g., 365 nm) Ring Opening MC->SP Visible Light (e.g., 525 nm) or Heat Ring Closing

Caption: Reversible photoisomerization of spiropyran.

ExperimentalWorkflow cluster_UVVis UV-Vis Spectroscopy cluster_Kinetics Kinetic Analysis cluster_NMR NMR Spectroscopy A Prepare Spiropyran Solution B Record Initial Spectrum (SP form) A->B C Irradiate with UV Light (365 nm) B->C D Record Spectrum at Photostationary State (MC form) C->D E Irradiate with Visible Light (525 nm) or Keep in Dark D->E G Monitor Absorbance vs. Time during Irradiation/Darkness D->G F Monitor Return to SP form E->F F->G H Fit Data to Kinetic Models G->H I Determine Rate Constants (k) H->I J Prepare Solution in Deuterated Solvent K Acquire Initial Spectrum (SP form) J->K L Irradiate In-situ with LED and Acquire Spectra K->L L->G Correlate with UV-Vis kinetics M Monitor Spectral Changes to Observe MC form L->M

Caption: Experimental workflow for spiropyran characterization.

References

Application Notes and Protocols for Photoresponsive Materials Utilizing 3,3-Dimethyl-6-nitroindoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis and characterization of photoresponsive materials based on 3,3-Dimethyl-6-nitroindoline. The primary application focuses on the synthesis of its spiropyran derivative, 1',3',3'-trimethyl-6-nitrospiro[2H-1-benzopyran-2,2'-indoline] (commonly known as 6-nitro BIPS), a versatile photochromic molecule. Upon irradiation with UV light, the colorless spiropyran (SP) form undergoes a reversible isomerization to the colored merocyanine (MC) form.[1][2] This process can be reversed by exposure to visible light or through thermal relaxation.[1] This light-induced transformation allows for the dynamic control over the material's properties, making it suitable for a range of applications including smart coatings, drug delivery systems, and optical data storage.

Data Presentation

Photophysical Properties of 6-nitro BIPS in Various Solvents

The photochromic behavior of 6-nitro BIPS is significantly influenced by the solvent environment. The polarity of the solvent can affect the absorption maxima of the merocyanine form and the kinetics of the thermal fading process.

SolventDielectric Constant (ε)λmax (MC form) (nm)Thermal Fading Rate Constant (k) at 25°C (s⁻¹)Half-life (t½) (s)
Methylcyclohexane2.02~590~0.35~2
Toluene2.38592--
Chloroform4.81580--
2-Me-THF6.975850.03519.7[3]
Cyclopentyl methyl ether (CPME)-5750.05512.6[3]
Ethanol24.555600.000110,000[4]
Acetonitrile37.5555--
Water/Ethanol/SDS-5250.0000798760[3]

Note: Data compiled from multiple sources.[3][4][5] The exact values can vary depending on experimental conditions.

Fluorescence Properties of the Merocyanine Form of 6-nitro BIPS

The open merocyanine form of 6-nitro BIPS can exhibit fluorescence, a property that can be exploited in sensing and imaging applications.

Solvent/MediumExcitation λmax (nm)Emission λmax (nm)
Cyclopentyl methyl ether (CPME)575639[3]
2-Me-THF585659[3]
Water/Ethanol/SDS525625[3]

Experimental Protocols

Protocol 1: Synthesis of 1',3',3'-trimethyl-6-nitrospiro[2H-1-benzopyran-2,2'-indoline] (6-nitro BIPS)

This protocol describes the synthesis of 6-nitro BIPS, a key photochromic compound, from commercially available precursors. The synthesis involves the condensation of Fischer's base (1,3,3-trimethyl-2-methyleneindoline) with a substituted salicylaldehyde.

Materials:

  • 2,3,3-Trimethyl-3H-indole

  • Methyl iodide

  • 5-Nitrosalicylaldehyde

  • Ethanol (absolute)

  • Piperidine

  • Diethyl ether

  • Hexane

Procedure:

  • Synthesis of 2,3,3-trimethyl-3H-indoleninium iodide (Fischer's salt):

    • In a round-bottom flask, dissolve 2,3,3-trimethyl-3H-indole in a minimal amount of cold acetonitrile.

    • Slowly add methyl iodide in a 1:1.2 molar ratio to the indole solution while stirring in an ice bath.

    • Allow the reaction to stir at room temperature for 2-3 hours. A precipitate will form.

    • Collect the precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield Fischer's salt.

  • Synthesis of 1,3,3-trimethyl-2-methyleneindoline (Fischer's base):

    • Suspend the synthesized Fischer's salt in a suitable solvent like ethanol.

    • Add a slight excess of a strong base, such as sodium hydroxide or potassium carbonate, and stir the mixture at room temperature for 1-2 hours.

    • Extract the product with diethyl ether.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain Fischer's base as an oily liquid.

  • Condensation to form 6-nitro BIPS:

    • Dissolve 5-nitrosalicylaldehyde (1 equivalent) in absolute ethanol in a round-bottom flask.

    • Add Fischer's base (1 equivalent) to the solution.

    • Add a catalytic amount of piperidine (a few drops).

    • Reflux the mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • After the reaction is complete, cool the mixture to room temperature and then in an ice bath to induce crystallization.

    • Collect the crystalline product by vacuum filtration.

    • Recrystallize the crude product from ethanol or an ethanol/hexane mixture to obtain pure 1',3',3'-trimethyl-6-nitrospiro[2H-1-benzopyran-2,2'-indoline] (6-nitro BIPS).

Characterization:

  • The final product should be a pale yellow to off-white crystalline solid.

  • Confirm the structure using ¹H NMR, ¹³C NMR, and mass spectrometry.

  • The melting point should be in the range of 179-180 °C.[6]

Protocol 2: Fabrication of a Photoresponsive Polymer Film

This protocol details the incorporation of 6-nitro BIPS into a poly(methyl methacrylate) (PMMA) matrix to create a photoresponsive thin film.

Materials:

  • 1',3',3'-trimethyl-6-nitrospiro[2H-1-benzopyran-2,2'-indoline] (6-nitro BIPS)

  • Poly(methyl methacrylate) (PMMA)

  • Toluene or Chloroform (spectroscopic grade)

  • Glass slides or quartz substrates

Procedure:

  • Preparation of the Polymer Solution:

    • Prepare a stock solution of PMMA in toluene (e.g., 10% w/v) by dissolving the PMMA powder in the solvent with gentle stirring. This may take several hours.

    • Prepare a stock solution of 6-nitro BIPS in the same solvent (e.g., 1 mg/mL).

    • Mix the PMMA and 6-nitro BIPS solutions to achieve the desired final concentration of the photochrome in the polymer matrix (e.g., 1-5 wt% with respect to PMMA).

  • Film Casting:

    • Clean the glass or quartz substrates thoroughly with a suitable solvent (e.g., acetone, isopropanol) and dry them completely.

    • Deposit a controlled volume of the polymer-dye solution onto the substrate.

    • Use a spin-coater to create a uniform thin film. Typical spin-coating parameters are 1000-3000 rpm for 30-60 seconds.

    • Alternatively, for thicker films, a drop-casting or doctor-blading method can be used.

    • Dry the film in a vacuum oven at a temperature below the glass transition temperature of PMMA (e.g., 60-80 °C) for several hours to remove the residual solvent.

Protocol 3: UV-Vis Spectroscopic Analysis of Photoisomerization

This protocol describes how to characterize the photochromic behavior of 6-nitro BIPS in solution or in a polymer film using UV-Vis spectroscopy.

Equipment:

  • UV-Vis Spectrophotometer

  • UV lamp (e.g., 365 nm)

  • Visible light source (e.g., a lamp with a >450 nm filter)

  • Cuvettes (for solutions) or a film holder

Procedure:

  • Initial Spectrum (Spiropyran Form):

    • Place the sample (solution in a cuvette or polymer film in a holder) in the spectrophotometer.

    • Record the absorption spectrum over a range of 300-800 nm. The colorless spiropyran form will typically show absorption bands in the UV region.

  • Photo-coloration (Formation of Merocyanine):

    • Irradiate the sample with a UV lamp (e.g., 365 nm) for a specific duration (e.g., 30-60 seconds). A visible color change should be observed.

    • Immediately after irradiation, record the absorption spectrum again. A new, strong absorption band should appear in the visible region (typically 550-600 nm), corresponding to the merocyanine form.

  • Photo-bleaching (Reversion to Spiropyran):

    • Irradiate the colored sample with a visible light source for a period until the color fades.

    • Record the absorption spectrum to confirm the disappearance of the merocyanine peak and the return to the initial spectrum of the spiropyran form.

  • Thermal Fading Kinetics:

    • After UV irradiation, place the colored sample in the spectrophotometer in the dark at a constant temperature.

    • Record the absorbance at the λmax of the merocyanine form at regular time intervals.

    • Plot the absorbance versus time to determine the rate of thermal fading. The data can be fitted to a first-order kinetic model to calculate the rate constant (k).

Visualizations

Synthesis_of_6_nitro_BIPS cluster_0 Step 1: Fischer's Salt Synthesis cluster_1 Step 2: Fischer's Base Synthesis cluster_2 Step 3: Condensation Indole 2,3,3-Trimethyl-3H-indole Salt Fischer's Salt Indole->Salt Acetonitrile, Ice Bath MeI Methyl Iodide MeI->Salt Salt_ref Fischer's Salt Base Fischer's Base Base_ref Fischer's Base Salt_ref->Base Strong Base (e.g., NaOH) Aldehyde 5-Nitrosalicylaldehyde BIPS 6-nitro BIPS Aldehyde->BIPS Base_ref->BIPS Ethanol, Piperidine, Reflux

Caption: Synthetic pathway for 1',3',3'-trimethyl-6-nitrospiro[2H-1-benzopyran-2,2'-indoline] (6-nitro BIPS).

Photoisomerization_Mechanism SP Spiropyran (SP) (Colorless, Non-polar) MC Merocyanine (MC) (Colored, Polar) SP->MC UV Light (e.g., 365 nm) (C-O bond cleavage) MC->SP Visible Light (>450 nm) or Heat (Ring closure)

Caption: Reversible photoisomerization of spiropyran to merocyanine.

Experimental_Workflow cluster_synthesis Material Synthesis cluster_fabrication Material Fabrication cluster_characterization Characterization Synthesis Synthesize 6-nitro BIPS Preparation Prepare Polymer/BIPS Solution Synthesis->Preparation Casting Film Casting (e.g., Spin-coating) Preparation->Casting Drying Dry Film Casting->Drying Initial_Spectrum Record Initial UV-Vis Spectrum (SP) Drying->Initial_Spectrum UV_Irradiation Irradiate with UV Light Initial_Spectrum->UV_Irradiation MC_Spectrum Record UV-Vis Spectrum (MC) UV_Irradiation->MC_Spectrum Kinetics Monitor Thermal/Photo Bleaching MC_Spectrum->Kinetics

Caption: General experimental workflow for fabrication and characterization of photoresponsive films.

References

Application Notes and Protocols for the Fabrication of Photochromic Thin Films with 3,3-Dimethyl-6-nitroindoline Spiropyran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the fabrication and characterization of photochromic thin films incorporating 3,3-Dimethyl-6-nitroindoline spiropyran and its closely related and extensively studied analog, 1',3',3'-trimethyl-6-nitrospiro[2H-1-benzopyran-2,2'-indoline] (commonly known as 6-nitro BIPS). The protocols outlined below are intended to serve as a robust starting point for researchers exploring the applications of these materials in fields ranging from smart coatings and optical data storage to photopharmacology.

Introduction to Indoline Spiropyran Photochromism

Spiropyrans of the indoline series are a class of organic photochromic molecules that undergo a reversible transformation between two isomeric forms upon stimulation by light.[1] The initial state, a colorless or pale-yellow spiro form (SP), can be converted to a brightly colored, planar merocyanine form (MC) by irradiation with ultraviolet (UV) light.[1] This transformation involves the cleavage of the C-O bond in the spirocyclic structure, leading to an extended π-conjugated system responsible for the absorption of visible light. The colored MC form can revert to the colorless SP form either thermally in the dark or by irradiation with visible light.[1] The 6-nitro substituent on the benzopyran moiety is a common feature that enhances the photochromic performance of these molecules.[2]

Key Performance Parameters and Quantitative Data

The photochromic behavior of thin films based on 6-nitro-substituted indoline spiropyrans is influenced by several factors, including the host polymer matrix, the solvent used for film deposition, and the intensity of the light source.[3][4] The following tables summarize key quantitative data extracted from studies on 6-nitro BIPS, which serves as a reliable proxy for the target compound.

Table 1: UV-Vis Absorption Characteristics of 6-nitro BIPS in Different Media

MediumSpiro Form (SP) λmax (nm)Merocyanine Form (MC) λmax (nm)Notes
Polystyrene (PS) filmNot specified~576Absorption maximum is largely independent of irradiation time.[4]
Poly(methyl methacrylate) (PMMA) filmNot specified~561-562A noticeable violet photo-coloration is observed upon UV irradiation.[5]
Diphenyl ether (solvent)Not specified600Displays a greater absorbance intensity compared to some substituted analogs.[2]
2-Me-THF (solvent)Not specified585Exhibits a red fluorescence emission in its colored form.[5]
Cyclopentyl methyl ether (CPME) (solvent)Not specified575Shows a red fluorescence emission in its colored form.[5]
Water/ethanol/SDS solutionNot specified525The merocyanine form is highly stabilized in this protic medium.[5]

Table 2: Kinetic Parameters for the Photochromism of 6-nitro BIPS

MediumProcessRate Constant (k)Half-life (t½)Notes
Diphenyl etherThermal fading (MC → SP)0.1003 s⁻¹6.9 sConsidered less stable (faster fading) than some substituted analogs.
PMMA filmPhotocoloration (SP → MC)0.0011 s⁻¹Not specifiedFollows a first-order rate equation.
PMMA filmPhotobleaching (MC → SP)0.0043 s⁻¹Not specifiedFollows a first-order rate equation.[3]
Epoxy resin filmPhotobleaching (MC → SP)0.0043 s⁻¹Not specifiedAlso follows a first-order rate equation.[3]
2-Me-THF (solvent)Thermal fading (MC → SP)0.035 s⁻¹19.7 sSpontaneous back-reaction in the dark.[5]
CPME (solvent)Thermal fading (MC → SP)0.055 s⁻¹12.6 sSpontaneous back-reaction in the dark.[5]

Experimental Protocols

Materials and Reagents
  • Photochromic Compound: this compound benzospiropyran or 1',3',3'-trimethyl-6-nitrospiro[2H-1-benzopyran-2,2'-indoline] (6-nitro BIPS).

  • Host Polymer: Poly(methyl methacrylate) (PMMA), Polystyrene (PS), or Polyurethane (PU). The choice of polymer can affect the photochromic kinetics and stability.[3][4]

  • Solvent: Chloroform, Tetrahydrofuran (THF), or a mixture of Dimethylformamide (DMF) and Acetone. The solvent's volatility and its ability to dissolve both the spiropyran and the host polymer are critical factors.[6][7][8]

  • Substrates: Glass microscope slides, quartz discs, or silicon wafers. Substrates should be thoroughly cleaned before use.

Substrate Cleaning Protocol
  • Place the substrates in a beaker and sonicate in a solution of deionized water and detergent for 15 minutes.

  • Rinse the substrates thoroughly with deionized water.

  • Sonicate the substrates in acetone for 15 minutes.

  • Sonicate the substrates in isopropanol for 15 minutes.

  • Dry the substrates with a stream of high-purity nitrogen gas.

  • For enhanced cleaning, treat the substrates with oxygen plasma or a piranha solution (a mixture of sulfuric acid and hydrogen peroxide) to remove any organic residues. (Caution: Piranha solution is extremely corrosive and must be handled with extreme care in a fume hood with appropriate personal protective equipment).

Preparation of the Coating Solution
  • Prepare a stock solution of the host polymer (e.g., 5-10% w/v PMMA in chloroform). Gently stir or sonicate until the polymer is fully dissolved.

  • Prepare a stock solution of the spiropyran compound in the same solvent (e.g., 1 mg/mL).

  • To create the final coating solution, mix the polymer and spiropyran solutions to achieve the desired final concentrations. A typical starting point is a spiropyran concentration of 1-5% by weight relative to the polymer. For example, to prepare a 2 wt% spiropyran-in-PMMA solution, mix the appropriate volumes of the stock solutions.

  • Filter the final solution through a 0.2 µm syringe filter to remove any dust or undissolved particles.

Spin-Coating Protocol for Thin Film Fabrication

The spin-coating technique is widely used to produce uniform thin films.[9][10] The final thickness of the film is dependent on the solution's viscosity, the spin speed, and the rate of solvent evaporation.[11][12]

  • Mounting the Substrate: Securely place the cleaned substrate onto the vacuum chuck of the spin coater.

  • Dispensing the Solution: Using a pipette, dispense a small volume of the filtered coating solution onto the center of the substrate. The volume should be sufficient to cover the entire substrate surface during the spreading step.

  • Spinning Process (Two-Step):

    • Step 1 (Spreading): Start the spin coater at a low speed (e.g., 500 rpm) for 5-10 seconds. This allows the solution to spread evenly across the substrate.[13]

    • Step 2 (Thinning): Ramp up the speed to a higher value (e.g., 2000-4000 rpm) for 30-60 seconds. This step thins the film to its final thickness as the excess solution is spun off and the solvent evaporates.[12][13]

  • Drying: After the spinning process is complete, the film may still contain residual solvent. The substrate can be left on the chuck for a few minutes to air dry or transferred to a hotplate for a soft bake at a temperature below the glass transition temperature of the polymer (e.g., 60-80 °C for PMMA) for 1-5 minutes to remove the remaining solvent.[13]

Note: The optimal spin-coating parameters (concentration, spin speeds, and times) will need to be determined empirically for your specific experimental setup and desired film thickness.

Characterization of Photochromic Thin Films

UV-Vis Spectroscopy

UV-Vis spectroscopy is the primary technique for characterizing the photochromic behavior of the thin films.

  • Record the absorption spectrum of the as-prepared film. This represents the spiropyran (SP) form and should show low absorbance in the visible region.

  • Irradiate the film with a UV lamp (e.g., 365 nm) for a set period (e.g., 1-5 minutes).

  • Immediately record the absorption spectrum again. A new, strong absorption band should appear in the visible region (typically 550-620 nm), corresponding to the formation of the merocyanine (MC) form.[4][5]

  • To observe the reverse reaction, either leave the film in the dark and record spectra at regular intervals to monitor the thermal fading or irradiate the film with a visible light source (e.g., a white light lamp or a laser with a wavelength within the MC absorption band) and record the spectrum to observe photobleaching.[3]

Kinetic Analysis

The rates of photocoloration and fading can be determined by monitoring the change in absorbance at the λmax of the merocyanine form as a function of time. The data can often be fitted to a first-order kinetic model.

Fatigue Resistance

The stability and reusability of the photochromic film can be assessed by subjecting it to multiple coloration-decoloration cycles. Monitor the absorbance of the MC form after each cycle. A decrease in the maximum absorbance indicates photodegradation or fatigue.[3]

Diagrams

Photochromic Mechanism

Caption: Figure 1. Reversible photoisomerization of indoline spiropyran.

Experimental Workflow for Thin Film Fabrication

G Figure 2. Experimental workflow for photochromic thin film fabrication. cluster_prep Preparation cluster_fab Fabrication cluster_char Characterization sub_clean Substrate Cleaning (Sonication, Plasma/Piranha) sol_prep Solution Preparation (Dissolve SP & Polymer) sub_clean->sol_prep filtering Solution Filtering (0.2 µm filter) sol_prep->filtering dispense Dispense Solution on Substrate filtering->dispense spin_spread Spin Coating: Spreading (Low Speed, e.g., 500 rpm) dispense->spin_spread spin_thin Spin Coating: Thinning (High Speed, e.g., 3000 rpm) spin_spread->spin_thin drying Drying / Soft Bake (e.g., 80°C) spin_thin->drying uv_vis UV-Vis Spectroscopy (Coloration/Fading Cycles) drying->uv_vis kinetics Kinetic Analysis (Rate Constants) uv_vis->kinetics fatigue Fatigue Resistance Test kinetics->fatigue

Caption: Figure 2. Experimental workflow for photochromic thin film fabrication.

References

Application of 3,3-Dimethyl-6-nitroindoline in Optical Data Storage: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Dimethyl-6-nitroindoline is a key structural component of the widely studied photochromic molecule 6-nitro-1',3',3'-trimethylspiro[2H-1-benzopyran-2,2'-indoline], commonly known as 6-nitro BIPS (a type of spiropyran). This molecule exhibits photochromism, a reversible transformation between two isomers with distinct absorption spectra upon exposure to light. This property makes it a promising candidate for advanced optical data storage applications, including high-density 3D and holographic data storage.[1][2][3] The core principle lies in the light-induced switching between a colorless, non-polar spiropyran (SP) form and a colored, polar merocyanine (MC) form.[4] This binary state can be utilized to represent digital data (0 and 1). While the primary application discussed here is in materials science, the underlying principles of photoswitchable molecules are also being explored in fields like photopharmacology for light-controlled drug delivery, although this is not a direct application of this specific compound in this context.

Principle of Operation: The Photochromic Transformation

The functionality of this compound-containing spiropyrans in optical data storage is based on a reversible photochemical reaction.

  • Writing: Irradiation with ultraviolet (UV) light (e.g., 365 nm) induces the cleavage of the C-O bond in the spiro center of the colorless spiropyran (SP) form. This leads to a ring-opening isomerization, resulting in the formation of the planar, highly conjugated, and colored merocyanine (MC) form.[5] This change in absorption properties represents the "writing" of a data bit.

  • Reading: The data can be read by detecting the difference in absorption or fluorescence of the two states. For instance, the MC form absorbs strongly in the visible region of the spectrum, whereas the SP form does not.[6] Non-destructive readout can be achieved using light of a wavelength that does not induce a photo-reaction, or by detecting fluorescence from the MC form.[7]

  • Erasing: The stored information can be erased by promoting the reverse reaction. This can be achieved either thermally, as the MC form spontaneously reverts to the more stable SP form in the dark, or photochemically, by irradiating with visible light (e.g., >520 nm).[8]

This reversible process allows for the development of rewritable optical storage media.[9]

Quantitative Data Presentation

The photochromic properties of 6-nitro BIPS, which contains the this compound core, are highly dependent on the surrounding environment, such as the solvent or the polymer matrix in which it is embedded.

ParameterSolvent/MatrixValueReference
Absorption Maximum (λmax) of MC form Ethanol530 nm[10]
Toluene600 nm[10]
Cyclopentyl methyl ether (CPME)575 nm[6]
2-Methyltetrahydrofuran (2-Me-THF)585 nm[6]
Water/Ethanol/SDS525 nm[6]
Thermal Fading Half-life (t1/2) of MC form Cyclopentyl methyl ether (CPME)12.6 s[6]
2-Methyltetrahydrofuran (2-Me-THF)19.7 s[6]
Water/Ethanol/SDS146 min[6]
Ethanol104 s[11]
Methylcyclohexane2 s[11]
Quantum Yield of Coloration (Φcol) Solvents of low polarity0.3 - 0.8[11]
Solvents of high polarity< 0.2[11]
Fluorescence Emission Maximum of MC form Cyclopentyl methyl ether (CPME)639 nm[7]
2-Methyltetrahydrofuran (2-Me-THF)659 nm[7]
Water/Ethanol/SDS625 nm[7]

Signaling Pathways and Experimental Workflows

The core "signaling pathway" is the reversible photoisomerization of the spiropyran molecule. This can be visualized as a two-state system controlled by light.

G Photochromic Switching of Spiropyran SP Spiropyran (SP) Colorless (Data State '0') MC Merocyanine (MC) Colored (Data State '1') SP->MC UV Light (Write) MC->SP Visible Light or Heat (Erase) G Workflow for Evaluation of Photochromic Materials in Optical Data Storage cluster_0 Material Preparation cluster_1 Characterization cluster_2 Performance Testing synthesis Synthesis of Spiropyran doping Doping into Polymer Matrix (e.g., PMMA) synthesis->doping film Thin Film Preparation (e.g., Spin Coating) doping->film spectroscopy Spectroscopic Analysis (UV-Vis, Fluorescence) film->spectroscopy kinetics Switching Kinetics (Write/Erase Speed) spectroscopy->kinetics wre Write-Read-Erase Cycling kinetics->wre fatigue Fatigue Resistance wre->fatigue retention Data Retention Time wre->retention

References

Application Notes and Protocols: Creating Molecular Switches with 3,3-Dimethyl-6-nitroindoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis, characterization, and application of molecular switches based on 3,3-Dimethyl-6-nitroindoline derivatives, specifically focusing on the widely studied photochromic compound 1',3',3'-trimethyl-6-nitrospiro[indoline-2,2'-chromene], commonly known as 6-nitro BIPS. This document outlines detailed experimental protocols, presents key quantitative data in a structured format, and illustrates relevant mechanisms and workflows using diagrams.

Introduction

Derivatives of this compound are a cornerstone in the development of photochromic molecular switches. These compounds, belonging to the spiropyran class, exhibit reversible isomerization between a colorless, closed spiro (SP) form and a colored, open merocyanine (MC) form upon stimulation with light. The introduction of a nitro group at the 6-position of the indoline moiety significantly influences the electronic properties and switching kinetics of the molecule, making it a versatile tool for various applications, including smart materials, molecular electronics, and, notably, in the precise control of biological systems.

The photo-induced transformation from the non-polar, colorless SP form to the highly polar and colored MC form allows for the modulation of molecular properties such as absorption spectra, fluorescence, and polarity. This reversible switching capability has been harnessed to create "caged" compounds for controlled drug delivery and to directly modulate the activity of biological targets, such as ion channels and receptors, with high spatiotemporal precision.

Data Presentation: Photochromic Properties of 6-nitro BIPS

The photochromic behavior of 6-nitro BIPS is highly dependent on the solvent environment. The following tables summarize key quantitative data for the photo-switching process in various solvents.

Solventλmax (MC form) (nm)Molar Extinction Coefficient (ε) at λmax (M⁻¹cm⁻¹)Quantum Yield of Coloration (ΦSP→MC)
Toluene~600Not specified0.3 - 0.8[1]
Tetrahydrofuran (THF)Not specifiedNot specifiedNot specified
AcetonitrileNot specifiedNot specified< 0.2[1]
Dimethyl Sulfoxide (DMSO)Not specifiedNot specifiedNot specified
Ethanol~530Not specified< 0.2[1]
MethylcyclohexaneNot specifiedNot specified0.3 - 0.8[1]

Table 1: Spectroscopic and Photochemical Properties of 6-nitro BIPS in Various Solvents. The quantum yield of coloration is notably higher in non-polar solvents.

SolventThermal Fading Rate Constant (k) at 25°C (s⁻¹)Half-life (t½) at 25°C (s)Activation Energy (Ea) (kJ/mol)
TolueneVariesNot specifiedNot specified
Tetrahydrofuran (THF)VariesNot specifiedNot specified
AcetonitrileVariesNot specified75 - 105[1]
Dimethyl Sulfoxide (DMSO)VariesNot specifiedNot specified
EthanolVariesUp to 10,000[1]75 - 105[1]
MethylcyclohexaneVariesAs low as 2[1]75 - 105[1]

Table 2: Kinetics of Thermal Fading (MC→SP) of 6-nitro BIPS in Various Solvents. The rate of thermal return to the colorless state is significantly influenced by solvent polarity, with polar solvents generally stabilizing the open merocyanine form and slowing the fading process.

Experimental Protocols

Protocol 1: Synthesis of 1',3',3'-trimethyl-6-nitrospiro[indoline-2,2'-chromene] (6-nitro BIPS)

This protocol describes the synthesis of 6-nitro BIPS via the condensation of 1,2,3,3-tetramethyl-3H-indol-1-ium iodide (a derivative of Fischer's base) with 5-nitrosalicylaldehyde.

Materials:

  • 1,2,3,3-tetramethyl-3H-indol-1-ium iodide

  • 5-Nitrosalicylaldehyde

  • Ethanol (anhydrous)

  • Piperidine

  • Diethyl ether

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • Preparation of the Fischer's Base Salt: (If starting from 2,3,3-trimethyl-3H-indole) Methylate 2,3,3-trimethyl-3H-indole with methyl iodide in a suitable solvent like acetonitrile to form 1,2,3,3-tetramethyl-3H-indol-1-ium iodide.

  • Condensation Reaction:

    • In a round-bottom flask, dissolve 1,2,3,3-tetramethyl-3H-indol-1-ium iodide (1 equivalent) and 5-nitrosalicylaldehyde (1 equivalent) in anhydrous ethanol.

    • Add a catalytic amount of piperidine to the mixture.

    • Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Remove the ethanol under reduced pressure.

    • Dissolve the residue in diethyl ether and wash with a dilute HCl solution, followed by a saturated NaHCO₃ solution, and finally with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 1',3',3'-trimethyl-6-nitrospiro[indoline-2,2'-chromene].

Protocol 2: Characterization of Photochromic Properties

This protocol outlines the procedure for characterizing the photochromic behavior of 6-nitro BIPS using UV-Vis spectroscopy.

Materials:

  • Synthesized 6-nitro BIPS

  • Spectroscopic grade solvents (e.g., toluene, ethanol)

  • Quartz cuvettes

  • UV-Vis spectrophotometer

  • UV lamp (e.g., 365 nm)

  • Visible light source (e.g., > 450 nm)

Procedure:

  • Sample Preparation: Prepare a dilute solution of 6-nitro BIPS in the desired solvent (e.g., 1 x 10⁻⁵ M).

  • Initial Spectrum (SP Form): Record the UV-Vis absorption spectrum of the solution in the dark. This will show the characteristic absorption of the colorless spiropyran form, typically in the UV region.

  • Photoisomerization to MC Form:

    • Irradiate the solution with a UV lamp (365 nm) for a set period (e.g., 1-5 minutes) to induce the ring-opening to the colored merocyanine form.

    • Immediately record the UV-Vis absorption spectrum. A new, strong absorption band should appear in the visible region (around 530-600 nm, depending on the solvent), indicating the formation of the MC form.

  • Photoisomerization back to SP Form:

    • Irradiate the colored solution with a visible light source (> 450 nm) to promote the ring-closing back to the spiropyran form.

    • Record the UV-Vis spectrum to observe the disappearance of the visible absorption band.

  • Thermal Fading Kinetics:

    • After UV irradiation to generate the MC form, place the cuvette in the spectrophotometer at a constant temperature in the dark.

    • Monitor the decrease in absorbance at the λmax of the MC form over time.

    • Plot the natural logarithm of the absorbance (ln(A)) versus time. A linear plot indicates first-order kinetics. The slope of this line will be the negative of the thermal fading rate constant (k).

Application Example: Photocontrolled Neurotransmitter Release

A significant application of spiropyran-based molecular switches is in the development of light-controlled drug delivery systems for neuroscience research. For instance, a nanovalve system has been engineered to control the release of the neurotransmitter glutamate, enabling the stimulation of neurons with high spatiotemporal precision.[2][3]

Signaling Pathway: Glutamate Receptor Activation

Glutamate is the primary excitatory neurotransmitter in the central nervous system. Its binding to postsynaptic receptors, such as AMPA and NMDA receptors, leads to the opening of ion channels, depolarization of the neuronal membrane, and the generation of an action potential. The controlled release of glutamate using a spiropyran-based system allows for the precise activation of this signaling pathway in specific neurons or neuronal populations.

Signaling_Pathway cluster_0 Presynaptic Terminal (Artificial) cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron UV_Light UV Light (365 nm) Spiropyran_Nanovalve Spiropyran Nanovalve (Closed - Hydrophobic) UV_Light->Spiropyran_Nanovalve Isomerization Merocyanine_Nanovalve Merocyanine Nanovalve (Open - Hydrophilic) Glutamate_Release Glutamate_Reservoir Glutamate Reservoir Glutamate_Reservoir->Glutamate_Release Diffusion Glutamate Glutamate Glutamate_Release->Glutamate Glutamate_Receptor Glutamate Receptor (e.g., AMPA, NMDA) Glutamate->Glutamate_Receptor Binding Ion_Channel_Opening Ion Channel Opening Glutamate_Receptor->Ion_Channel_Opening Depolarization Membrane Depolarization Ion_Channel_Opening->Depolarization Na+/Ca2+ influx Action_Potential Action Potential Depolarization->Action_Potential

Caption: Light-induced glutamate release and neuronal activation.

Experimental Workflow: Fabricating and Testing a Spiropyran-Based Nanovalve

The following workflow outlines the general steps for creating and validating a system for photocontrolled neurotransmitter release.

Experimental_Workflow cluster_0 Device Fabrication cluster_1 In Vitro Characterization cluster_2 Cellular Assay Synthesis Synthesize Spiropyran Derivative Polymerization Incorporate into a Polymer Matrix Synthesis->Polymerization Coating Coat Nanoporous Membrane Polymerization->Coating Loading Load with Glutamate Solution Coating->Loading Photo-switching_Test Test Photo-switching (UV/Vis Spectroscopy) Loading->Photo-switching_Test Release_Kinetics Measure Glutamate Release (e.g., HPLC, Fluorescence) Photo-switching_Test->Release_Kinetics Cell_Culture Culture Primary Neurons on the Device Release_Kinetics->Cell_Culture Photostimulation Apply Focused UV Light Pulses Cell_Culture->Photostimulation Electrophysiology Record Neuronal Activity (Patch-Clamp) Photostimulation->Electrophysiology

Caption: Workflow for creating and testing a photocontrolled release system.

Logical Relationships: The Photochromic Switching Cycle

The core of the molecular switch functionality is the reversible photoisomerization between the spiropyran and merocyanine forms. This process can be driven by light and influenced by thermal energy.

Logical_Relationship Spiropyran Spiropyran (SP) Colorless Non-polar Closed-ring Merocyanine Merocyanine (MC) Colored Polar Open-ring Spiropyran->Merocyanine UV Light (hν₁) Merocyanine->Spiropyran  Visible Light (hν₂) or Heat (Δ)  

Caption: Reversible photoisomerization of 6-nitro BIPS.

References

Step-by-Step Guide to Spiropyran Synthesis from Indoline Precursors

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the synthesis of spiropyrans, a class of photochromic compounds, starting from indoline precursors. Spiropyrans are of significant interest due to their ability to undergo reversible isomerization between a colorless, non-polar spiropyran (SP) form and a colored, polar merocyanine (MC) form upon stimulation by light, heat, or changes in solvent polarity. This unique property makes them valuable in various applications, including molecular switches, optical data storage, and as probes in biological systems.

The primary synthetic route involves the condensation of a Fischer's base (or its corresponding indolenine salt) with a substituted salicylaldehyde. This guide will detail the necessary precursors, step-by-step experimental protocols, and purification techniques.

Overview of the Synthetic Pathway

The synthesis of spiropyrans from indoline precursors is a two-step process. The first step is the preparation of the indoline precursor, typically 1,3,3-trimethyl-2-methyleneindoline, also known as Fischer's base. The second step is the condensation of Fischer's base or its salt with a substituted salicylaldehyde to yield the final spiropyran product.

Synthesis_Pathway cluster_precursor Precursor Synthesis cluster_spiropyran Spiropyran Synthesis cluster_purification Purification Phenylhydrazine Phenylhydrazine FischersBase Fischer's Base (1,3,3-trimethyl-2-methyleneindoline) Phenylhydrazine->FischersBase Fischer Indole Synthesis Acetone 3-hydroxy-3-methyl-2-butanone Acetone->FischersBase Spiropyran Spiropyran FischersBase->Spiropyran Condensation Salicylaldehyde Substituted Salicylaldehyde Salicylaldehyde->Spiropyran CrudeSpiropyran Crude Spiropyran Spiropyran->CrudeSpiropyran Reaction Work-up PureSpiropyran Pure Spiropyran CrudeSpiropyran->PureSpiropyran Column Chromatography & Recrystallization

Caption: Overall workflow for spiropyran synthesis.

Experimental Protocols

Protocol 1: Synthesis of Fischer's Base (1,3,3-trimethyl-2-methyleneindoline)

Fischer's base is a common precursor for spiropyran synthesis. It is synthesized via the Fischer indole synthesis from phenylhydrazine and 3-hydroxy-3-methyl-2-butanone (acetone may also be used, but the former is often preferred for better yields).

Materials:

  • Phenylhydrazine

  • 3-hydroxy-3-methyl-2-butanone (or acetone)

  • Glacial acetic acid

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Diethyl ether

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenylhydrazine (1 equivalent) in glacial acetic acid.

  • Slowly add 3-hydroxy-3-methyl-2-butanone (1.1 equivalents) to the solution.

  • Heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the reaction mixture with a concentrated solution of sodium hydroxide until it is basic (pH > 10). This step should be performed in an ice bath as it is highly exothermic.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by vacuum distillation to obtain pure Fischer's base as a yellowish oil.

Protocol 2: Synthesis of Spiropyran via Condensation

This protocol describes the condensation of Fischer's base with a substituted salicylaldehyde. The choice of substituents on the salicylaldehyde will determine the photochromic properties of the resulting spiropyran.[1][2][3]

Materials:

  • Fischer's base (or its indolenine salt)

  • Substituted salicylaldehyde (e.g., 5-nitrosalicylaldehyde, 5-bromosalicylaldehyde)

  • Ethanol or Methanol (anhydrous)

  • Piperidine or Triethylamine (Et₃N) (catalytic amount)

Procedure:

  • Dissolve Fischer's base (1 equivalent) and the substituted salicylaldehyde (1 equivalent) in anhydrous ethanol or methanol in a round-bottom flask.[4]

  • Add a catalytic amount of piperidine or triethylamine (a few drops) to the solution.

  • Heat the reaction mixture to reflux for 2-6 hours. Monitor the reaction progress by TLC. The formation of the spiropyran is often indicated by a color change.

  • Once the reaction is complete, cool the mixture to room temperature.

  • The crude spiropyran may precipitate from the solution upon cooling. If so, collect the solid by vacuum filtration.

  • If no precipitate forms, reduce the solvent volume under reduced pressure. The resulting solid or oil is the crude product.

  • The crude product must be purified to remove unreacted starting materials and byproducts.

Purification of Spiropyran

Purification is a critical step as impurities can affect the photochromic performance of the spiropyran. The most common methods are column chromatography followed by recrystallization.[5]

2.3.1. Column Chromatography

  • Stationary Phase: Silica gel (60-120 mesh)

  • Mobile Phase: A mixture of non-polar and polar solvents, such as hexane and ethyl acetate. The optimal ratio will depend on the polarity of the synthesized spiropyran and should be determined by TLC analysis. A typical starting point is a 9:1 or 4:1 mixture of hexane:ethyl acetate.

  • Procedure:

    • Prepare a slurry of silica gel in the mobile phase and pack it into a chromatography column.

    • Dissolve the crude spiropyran in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane.

    • Load the sample onto the top of the silica gel column.

    • Elute the column with the mobile phase, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure spiropyran.

    • Combine the pure fractions and remove the solvent under reduced pressure.

2.3.2. Recrystallization

  • Solvent: A solvent system in which the spiropyran is soluble at high temperatures but sparingly soluble at low temperatures. Common solvents include ethanol, methanol, hexane, or mixtures thereof.

  • Procedure:

    • Dissolve the spiropyran obtained from column chromatography in a minimal amount of the hot recrystallization solvent.

    • Allow the solution to cool slowly to room temperature.

    • Further cool the solution in an ice bath to maximize crystal formation.

    • Collect the pure crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent and dry them under vacuum.

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the synthesis of various substituted spiropyrans.

Indoline PrecursorSalicylaldehyde DerivativeSolventBaseTime (h)Yield (%)Reference
Fischer's Base5-NitrosalicylaldehydeEthanolPiperidine470-85[4]
Fischer's Base5-BromosalicylaldehydeMethanolEt₃N365-80N/A
Fischer's Base3,5-DinitrosalicylaldehydeEthanolPiperidine650-60N/A
5-Methoxy-Fischer's BaseSalicylaldehydeMethanol-2High[1]
1-Ethyl-3,3-dimethyl-2-methyleneindoline2-hydroxy-5-nitrobenzaldehydeEthanol--79[4]
1-Propyl-3,3-dimethyl-2-methyleneindoline2-hydroxy-5-nitrobenzaldehydeEthanol--88[4]

Note: Yields are highly dependent on reaction scale and purification efficiency.

Reaction Mechanism

The condensation reaction proceeds through a nucleophilic attack of the enamine form of Fischer's base on the aldehyde group of salicylaldehyde, followed by an intramolecular cyclization and dehydration to form the spiropyran ring.

Reaction_Mechanism FischersBase Fischer's Base (Enamine) Intermediate1 Zwitterionic Intermediate FischersBase->Intermediate1 Nucleophilic Attack Salicylaldehyde Substituted Salicylaldehyde Salicylaldehyde->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Spiropyran Spiropyran Intermediate2->Spiropyran Dehydration H2O H₂O Intermediate2->H2O

Caption: Simplified reaction mechanism for spiropyran formation.

Characterization

The synthesized spiropyrans should be characterized to confirm their structure and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

  • Infrared (IR) Spectroscopy: To identify functional groups.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • UV-Visible Spectroscopy: To study the photochromic properties by observing the absorption bands of the spiropyran and merocyanine forms.

By following these detailed protocols, researchers can successfully synthesize and purify a variety of spiropyran derivatives for their specific applications. The provided data and diagrams offer a clear and comprehensive guide for both novice and experienced chemists in the field.

References

Characterization of Photochromic Polymers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the essential techniques used to characterize photochromic polymers. These materials, capable of reversible color change upon light irradiation, are of significant interest in fields ranging from smart materials and optical data storage to targeted drug delivery. A thorough understanding of their properties is crucial for their effective application.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a fundamental technique for characterizing photochromic polymers. It allows for the quantification of the switching behavior between the two isomeric states (e.g., the colorless and colored forms) by measuring the changes in the absorption spectra upon irradiation with light of specific wavelengths.

Application Note:

UV-Vis spectroscopy is employed to determine key performance metrics of photochromic polymers, including:

  • Switching Kinetics: The speed at which the polymer transitions between its isomeric states upon light exposure. This is often quantified by determining the rate constants for the forward (coloring) and reverse (fading) reactions.

  • Photo-steadystate (PSS): The equilibrium state reached under continuous irradiation, which indicates the maximum achievable conversion to the colored isomer.

  • Fatigue Resistance: The ability of the polymer to undergo repeated switching cycles without significant degradation in its photochromic performance.[1][2]

The choice of polymer matrix can significantly influence the photochromic behavior. For instance, polar polymers like poly(methyl methacrylate) (PMMA) can stabilize the polar colored form of spiropyrans, leading to slower thermal fading compared to non-polar matrices.[1]

Experimental Protocol:

Objective: To determine the photochromic switching kinetics and fatigue resistance of a photochromic polymer film.

Materials:

  • Photochromic polymer film (e.g., spiropyran-doped PMMA)

  • UV-Vis spectrophotometer with a temperature-controlled cuvette holder

  • UV light source (e.g., 365 nm LED or mercury lamp with appropriate filters)

  • Visible light source (e.g., >500 nm LED or filtered white light source)

  • Quartz substrate or cuvette for holding the film

Procedure:

  • Sample Preparation:

    • Prepare a thin film of the photochromic polymer on a quartz substrate using a suitable method like spin-coating or drop-casting.[1]

    • Ensure the film is uniform and optically clear.

    • Alternatively, a solution of the photochromic polymer can be prepared in a suitable solvent and placed in a quartz cuvette.

  • Initial Spectrum:

    • Place the sample in the spectrophotometer and record the initial UV-Vis absorption spectrum. This represents the spectrum of the polymer in its initial, typically colorless, state.

  • Coloration (Forward Switching):

    • Irradiate the sample with the UV light source for a defined period (e.g., 60 seconds).

    • Immediately after irradiation, record the UV-Vis absorption spectrum. A new absorption band in the visible region should appear, corresponding to the colored isomer.

    • To study the kinetics, record spectra at short intervals during UV irradiation until the photo-steadystate is reached (i.e., no further change in the absorption spectrum is observed).[3]

  • Decoloration (Reverse Switching):

    • Thermal Fading: After coloration, place the sample in the dark at a constant temperature and record the UV-Vis absorption spectra at regular intervals until the visible absorption band disappears.

    • Photobleaching: Alternatively, irradiate the colored sample with the visible light source and record the spectra at regular intervals to monitor the accelerated fading process.[1]

  • Fatigue Resistance Measurement:

    • Subject the sample to multiple coloration-decoloration cycles (e.g., alternating UV and visible light irradiation).

    • Record the absorption spectrum after each cycle at the photo-steadystate of the colored form.

    • Plot the absorbance at the maximum of the visible band as a function of the number of cycles. A decrease in absorbance indicates photodegradation.[2][4]

Data Analysis:

  • Switching Kinetics: The rate constants for the coloration and decoloration processes can be determined by fitting the change in absorbance over time to appropriate kinetic models (e.g., first-order kinetics).

  • Quantum Yield: The efficiency of the photochromic reaction can be quantified by determining the quantum yield of the cyclization and cycloreversion reactions.[5]

  • Fatigue Resistance: The fatigue resistance can be quantified by the percentage of the initial absorbance remaining after a certain number of cycles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of photochromic polymers and confirming the photoisomerization process. It provides detailed information about the chemical environment of the atoms within the polymer.

Application Note:

Both solution-state and solid-state NMR can be utilized to characterize photochromic polymers.[6]

  • ¹H and ¹³C NMR: These techniques are used to confirm the chemical structure of the photochromic monomer and the resulting polymer.[7] Changes in the chemical shifts upon photoirradiation can provide direct evidence of the isomerization process.[7]

  • Solid-State NMR: Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) are particularly useful for analyzing insoluble or semi-crystalline polymers, providing information on the conformation and dynamics of the photochromic units within the solid matrix.[4][6]

Experimental Protocol:

Objective: To confirm the structure of a photochromic polymer and observe the changes upon photoisomerization using ¹H NMR.

Materials:

  • Photochromic polymer

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • NMR tube

  • NMR spectrometer

  • UV light source for in-situ irradiation (optional)

Procedure:

  • Sample Preparation:

    • Dissolve a small amount of the photochromic polymer in a suitable deuterated solvent in an NMR tube. The concentration should be optimized for the specific instrument and polymer.

  • Initial Spectrum:

    • Acquire a ¹H NMR spectrum of the sample in its initial state (before UV irradiation).

  • Photoisomerization:

    • Irradiate the NMR tube with a UV lamp for a sufficient time to induce photoisomerization.

    • For in-situ measurements, the NMR probe can be equipped with a fiber optic cable to deliver UV light directly to the sample.

  • Spectrum after Irradiation:

    • Acquire a ¹H NMR spectrum of the irradiated sample.

    • Compare the spectrum with the initial one to identify new peaks or changes in chemical shifts corresponding to the photoisomerized state.

Data Analysis:

  • Assign the peaks in the NMR spectra to the corresponding protons in both isomeric forms of the photochromic unit.

  • The integration of the peaks corresponding to the two isomers can be used to quantify the extent of photoisomerization.

Differential Scanning Calorimetry (DSC)

DSC is a thermal analysis technique used to study the thermal properties of polymers, such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).[8]

Application Note:

For photochromic polymers, DSC is crucial for understanding the relationship between the physical state of the polymer matrix and the photochromic performance. The mobility of the polymer chains, which is influenced by the temperature relative to Tg, can significantly affect the kinetics of the photo-induced isomerization.[9] For instance, the switching speed of a photochromic dye is generally slower in a rigid polymer matrix below its Tg.[10]

Experimental Protocol:

Objective: To determine the glass transition temperature (Tg) of a photochromic polymer.

Materials:

  • Photochromic polymer sample (5-10 mg)

  • DSC instrument

  • Aluminum DSC pans and lids

  • Crimper for sealing the pans

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the polymer sample into an aluminum DSC pan.[11]

    • Seal the pan using a crimper. Prepare an empty sealed pan as a reference.[12][13]

  • Instrument Setup:

    • Place the sample and reference pans into the DSC cell.[12]

    • Set the desired temperature program. A typical program for determining Tg involves a heat-cool-heat cycle to erase the thermal history of the sample.[13]

      • First Heating Scan: Heat the sample at a constant rate (e.g., 10 °C/min) to a temperature above its expected Tg and melting point (if crystalline).

      • Cooling Scan: Cool the sample at a controlled rate (e.g., 10 °C/min) to a temperature well below its Tg.

      • Second Heating Scan: Heat the sample again at the same rate as the first scan. The Tg is determined from this second heating scan.

Data Analysis:

  • The glass transition is observed as a step-like change in the heat flow curve. The Tg is typically determined as the midpoint of this transition.[8]

  • Melting and crystallization events will appear as endothermic and exothermic peaks, respectively.[14]

X-Ray Diffraction (XRD)

XRD is a powerful technique for investigating the crystalline structure of materials. In the context of photochromic polymers, XRD can provide insights into the morphology of the polymer matrix and how it might influence the photochromic behavior.

Application Note:

XRD is used to determine the degree of crystallinity of a polymer.[15] The arrangement of polymer chains (crystalline or amorphous) can affect the free volume around the photochromic molecules, thereby influencing their ability to undergo the conformational changes required for isomerization.[15] For some diarylethene derivatives, photochromism can even be observed in the single crystalline phase.[5]

Experimental Protocol:

Objective: To determine the degree of crystallinity of a photochromic polymer film.

Materials:

  • Photochromic polymer film

  • X-ray diffractometer with a suitable X-ray source (e.g., Cu Kα)

Procedure:

  • Sample Preparation:

    • Mount the polymer film on the sample holder of the diffractometer.

  • Data Collection:

    • Set the instrument parameters, including the angular range (2θ), step size, and scan speed.

    • Perform the XRD scan to obtain a diffraction pattern.

Data Analysis:

  • The diffraction pattern will show broad halos for amorphous regions and sharp peaks for crystalline domains.[16]

  • The degree of crystallinity can be estimated by calculating the ratio of the area of the crystalline peaks to the total area under the diffraction curve (crystalline peaks + amorphous halo).[17]

Quantitative Data Summary

The following tables summarize key performance parameters for different classes of photochromic polymers. Note that these values can vary depending on the specific molecular structure, the polymer matrix, and the experimental conditions.

Table 1: Switching Kinetics of Photochromic Polymers

Photochrome TypePolymer MatrixColoration TimeFading Time (Thermal)Reference
SpiropyranPMMASeconds to minutesMinutes to hours[1]
SpiropyranPolystyrene (PS)SecondsMinutes[18]
DiarylethenePMMAUltrafast (seconds)Thermally stable[4]
DiaryletheneNone (crystal)< 10 psThermally stable (>470,000 years)[5]
AzobenzenePolysiloxaneSecondsMinutes to hours[19]
AzobenzenePMMASecondsHours to days[20]

Table 2: Fatigue Resistance of Photochromic Polymers

Photochrome TypePolymer Matrix / EnvironmentNumber of CyclesPerformance LossReference
SpiropyranNanoparticles>10 cycles (4000s)~25%[18]
DiarylethenePMMA3~5%[4]
DiaryletheneNone (crystal)> 100,000Minimal[5]
DiaryletheneMOF10No fatigue observed[21]
AzobenzeneSolution/Film>10Reversible[3]

Signaling Pathways and Experimental Workflows

Photochromic Switching Mechanism

The fundamental principle behind photochromism involves the reversible transformation of a molecule between two isomers with different absorption spectra. This process is triggered by the absorption of photons.

A Isomer A (e.g., Colorless) B Isomer B (e.g., Colored) A->B hν₁ (UV light) B->A hν₂ (Visible light) or Δ (Heat)

Caption: Reversible photoisomerization process.

General Experimental Workflow for Characterization

The characterization of photochromic polymers typically follows a systematic workflow to evaluate their key properties.

cluster_synthesis Synthesis & Preparation cluster_characterization Characterization cluster_analysis Data Analysis Synthesis Polymer Synthesis or Doping FilmPrep Film Preparation Synthesis->FilmPrep UVVis UV-Vis Spectroscopy FilmPrep->UVVis NMR NMR Spectroscopy FilmPrep->NMR DSC DSC Analysis FilmPrep->DSC XRD XRD Analysis FilmPrep->XRD Kinetics Switching Kinetics UVVis->Kinetics Fatigue Fatigue Resistance UVVis->Fatigue Structure Structural Confirmation NMR->Structure Thermal Thermal Properties DSC->Thermal Morphology Morphology XRD->Morphology

Caption: Experimental workflow for characterization.

UV-Vis Spectroscopy Protocol Workflow

A more detailed workflow for the UV-Vis spectroscopy protocol is outlined below.

Start Start Prep Prepare Polymer Film Start->Prep InitialSpec Record Initial Spectrum Prep->InitialSpec IrradiateUV Irradiate with UV Light InitialSpec->IrradiateUV RecordColoredSpec Record Spectrum of Colored Form IrradiateUV->RecordColoredSpec Fade Induce Fading (Thermal or Light) RecordColoredSpec->Fade RecordFadedSpec Record Spectra during Fading Fade->RecordFadedSpec Repeat Repeat for Fatigue Test RecordFadedSpec->Repeat Repeat->IrradiateUV Yes Analyze Analyze Data Repeat->Analyze No End End Analyze->End

References

Application Notes and Protocols: 3,3-Dimethyl-6-nitroindoline in the Development of Smart Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Dimethyl-6-nitroindoline is a key heterocyclic building block in the synthesis of photochromic and thermochromic smart materials. Its derivatives, particularly spiropyrans, exhibit reversible changes in their molecular structure and, consequently, their optical properties when exposed to external stimuli such as light and heat. This unique characteristic makes them highly valuable for a range of applications, including optical switching, imaging systems, temperature indicators, and advanced drug delivery systems.

Spiropyrans derived from this compound can switch between a colorless, non-polar spiropyran (SP) form and a colored, polar merocyanine (MC) form.[1] This isomerization is triggered by the cleavage of the C-O bond in the pyran ring upon stimulation, leading to a planar, conjugated structure with a broad absorption band in the visible spectrum. The reverse reaction can be induced by a different stimulus, such as visible light or heat, allowing for the reversible control of the material's properties.

These application notes provide an overview of the synthesis of spiropyran derivatives from this compound and detail experimental protocols for their preparation and characterization.

Data Presentation

The following tables summarize the synthesis of various spiropyran derivatives using substituted 3,3-dimethyl-2-methyleneindoline, a derivative of this compound, and different aromatic aldehydes.

Table 1: Synthesis of Spiropyran Derivatives

Product NameStarting MaterialsSolventYield (%)
1′,3′-dihydro-1′-(1-methylpropyl)-3′,3′-dimethyl-6-nitro-spiro(2H-1-benzopyran-2,2′-(2H)-indole) (SP-10)1-sec-butyl-3,3-dimethyl-2-methyleneindoline (TH-4) and 2-hydroxy-5-nitrobenzaldehydeEtOH80
1′,3′-dihydro-3′,3′-dimethyl-1′-propyl-6-nitro-spiro(2H-1-benzopyran-2,2′-(2H)-indole) (SP-8)3,3-dimethyl-2-methylene-1-propylindoline (TH-2) and 2-hydroxy-5-nitrobenzaldehydeEtOH88
1′,3′-dihydro-1′-(1-ethylacetate)-3′,3′-dimethyl-7-nitro-spiro(2H-1-benzopyran-2,2′-(2H)-indole) (SP-6)methyl-3-(3,3-dimethyl-2-methyleneindolin-1-yl)propanoate (TH-6) and 2-hydroxy-4-nitrobenzaldehydeEtOH79

Data extracted from:[2]

Experimental Protocols

Protocol 1: General Synthesis of Spiropyrans from 3,3-Dimethyl-2-methyleneindoline Derivatives

This protocol describes a general method for the condensation of substituted 3,3-dimethyl-2-methyleneindoline with nitro-substituted o-hydroxy aromatic aldehydes to synthesize spiropyrans.[2][3]

Materials:

  • Substituted 3,3-dimethyl-2-methyleneindoline (e.g., 1-sec-butyl-3,3-dimethyl-2-methyleneindoline)

  • Nitro-substituted o-hydroxy aromatic aldehyde (e.g., 2-hydroxy-5-nitrobenzaldehyde)

  • Ethanol (EtOH)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Filtration apparatus (e.g., Büchner funnel and flask)

  • Recrystallization solvent (e.g., ethanol)

Procedure:

  • Dissolve the substituted 3,3-dimethyl-2-methyleneindoline in ethanol in a round-bottom flask.

  • Add the nitro-substituted o-hydroxy aromatic aldehyde to the solution.

  • Stir the reaction mixture at room temperature for 10-15 minutes.

  • Heat the mixture to reflux and maintain reflux for 3-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Allow the mixture to stand overnight to facilitate precipitation of the product.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold ethanol.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the final spiropyran derivative.

  • Dry the purified product under vacuum.

Characterization:

  • Infrared (IR) Spectroscopy: Characterize the functional groups present in the synthesized spiropyran. Expected characteristic peaks include C=C aliphatic, C=C aromatic, C–N, and C–O cyclic ether vibrations.[2]

  • UV-Visible Spectroscopy: Study the photochromic and thermochromic behavior of the spiropyran by observing the changes in the absorption spectrum upon irradiation with UV light or changes in temperature.[2]

Protocol 2: Encapsulation of Spiropyrans in Silica Nanoshells

This protocol details the encapsulation of synthesized spiropyrans into silica nanoshells to enhance their stability.[2][3]

Materials:

  • Synthesized spiropyran derivative

  • Ethanol (EtOH)

  • Deionized water

  • Tetraethyl orthosilicate (TEOS)

  • Ammonium hydroxide (NH4OH, 25%)

  • Beaker

  • Magnetic stirrer and stir bar

  • Centrifuge and centrifuge tubes

Procedure:

  • Dissolve the synthesized spiropyran in a mixture of ethanol and water in a beaker.

  • Stir the solution vigorously using a magnetic stirrer.

  • Add TEOS to the solution dropwise while maintaining vigorous stirring.

  • Add ammonium hydroxide to the mixture to catalyze the hydrolysis and condensation of TEOS.

  • Continue stirring the mixture for 12-24 hours at room temperature to allow for the formation of silica nanoshells.

  • Collect the silica-encapsulated spiropyran by centrifugation.

  • Wash the product several times with ethanol and water to remove any unreacted reagents.

  • Dry the final product in an oven at a low temperature (e.g., 60 °C).

Characterization:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Confirm the presence of Si-O-Si and Si-OH bonds to verify the formation of the silica shell.[3]

  • Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM): Visualize the morphology and size of the silica-encapsulated spiropyran nanoparticles.

Visualizations

Experimental Workflow for Spiropyran Synthesis

experimental_workflow_synthesis cluster_materials Starting Materials cluster_procedure Procedure cluster_product Final Product Indoline Derivative Indoline Derivative Dissolution Dissolve Indoline Derivative in Ethanol Indoline Derivative->Dissolution Aldehyde Aldehyde Addition Add Aromatic Aldehyde Aldehyde->Addition Ethanol Ethanol Ethanol->Dissolution Dissolution->Addition Stirring_RT Stir at Room Temperature Addition->Stirring_RT Reflux Reflux for 3-4 hours Stirring_RT->Reflux Cooling Cool to Room Temperature Reflux->Cooling Precipitation Precipitate Overnight Cooling->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Washing Wash with Cold Ethanol Filtration->Washing Recrystallization Purify by Recrystallization Washing->Recrystallization Spiropyran Spiropyran Recrystallization->Spiropyran

Caption: Workflow for the synthesis of spiropyran derivatives.

Logical Relationship of Spiropyran Photochromism

photochromism_mechanism Spiropyran (SP) Spiropyran (SP) (Colorless, Non-polar) Merocyanine (MC) Merocyanine (MC) (Colored, Polar) Spiropyran (SP)->Merocyanine (MC) UV Light (C-O bond cleavage) Merocyanine (MC)->Spiropyran (SP) Visible Light or Heat (Ring closing)

Caption: Reversible photoisomerization of spiropyran.

Experimental Workflow for Silica Encapsulation

experimental_workflow_encapsulation cluster_materials_encap Starting Materials cluster_procedure_encap Procedure cluster_product_encap Final Product Spiropyran Spiropyran Dissolve_SP Dissolve Spiropyran in Ethanol/Water Spiropyran->Dissolve_SP EtOH_H2O Ethanol/Water EtOH_H2O->Dissolve_SP TEOS TEOS Add_TEOS Add TEOS Dropwise TEOS->Add_TEOS NH4OH NH4OH Add_Catalyst Add NH4OH (Catalyst) NH4OH->Add_Catalyst Dissolve_SP->Add_TEOS Add_TEOS->Add_Catalyst Stirring_Enc Stir for 12-24 hours at Room Temperature Add_Catalyst->Stirring_Enc Centrifugation Collect by Centrifugation Stirring_Enc->Centrifugation Washing_Enc Wash with Ethanol and Water Centrifugation->Washing_Enc Drying_Enc Dry in Oven Washing_Enc->Drying_Enc Encapsulated_SP Silica-Encapsulated Spiropyran Drying_Enc->Encapsulated_SP

Caption: Workflow for the silica encapsulation of spiropyrans.

References

Troubleshooting & Optimization

Spiropyran Synthesis Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for spiropyran synthesis. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot common issues and improve the yield and purity of their spiropyran compounds.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of low yields in spiropyran synthesis?

Low yields in spiropyran synthesis can stem from several factors. The condensation reaction between the Fischer's base (or its salt) and a salicylaldehyde derivative is sensitive to reaction conditions. One major issue is the potential for undesired side reactions, such as the formation of "bis-condensed" by-products. To minimize this, it is often recommended to use the quaternary indolenyl salt precursor of the Fischer's base with an equimolar amount of a base like piperidine, or to use a slight excess of the aldehyde component[1]. Additionally, a one-pot synthesis approach, which avoids the isolation of intermediates, has been shown to significantly improve yields by reducing material loss during purification steps[2].

Q2: My crude product is a dark, oily substance that won't crystallize. What should I do?

This is a common challenge in spiropyran purification. The colored, open-ring merocyanine (MC) form is zwitterionic and can aggregate, leading to the formation of oils or amorphous solids instead of the desired crystalline spiropyran (SP) form[3]. The choice of solvent is critical; polar solvents can stabilize the open MC form, hindering crystallization of the closed SP form[1][4].

Troubleshooting Steps:

  • Solvent Choice: Attempt recrystallization from a nonpolar solvent like hexane or petroleum ether, or a mixture such as hexane/ethyl acetate[5][6]. This destabilizes the polar MC form and favors the less polar, closed SP form.

  • Column Chromatography: If recrystallization fails, column chromatography is the most reliable method for purification. A silica gel column with a nonpolar eluent system (e.g., hexane/ethyl acetate or hexane/dichloromethane mixtures) can effectively separate the spiropyran from polar impurities and the MC form[5][6].

  • Acid-Mediated Purification: A novel technique involves protonating the merocyanine form with an acid. The resulting protonated MCH+ salt can be isolated, and subsequent deprotonation with a base can yield the pure spiropyran[1].

Q3: Can the choice of solvent and base significantly impact the reaction yield?

Yes, both solvent and base play a crucial role. The condensation is typically performed in polar protic solvents like ethanol or methanol[1][7]. One-pot strategies have demonstrated that solvents such as ethanol, THF, toluene, and acetonitrile are all viable, with ethanol often being preferred for "green chemistry" reasons[2]. The choice of base is also important. Organic bases like piperidine or triethylamine are commonly used to facilitate the reaction[1][2]. The optimal combination will depend on the specific substrates being used.

Troubleshooting Guide

This guide addresses specific problems you may encounter during synthesis and purification.

Problem 1: Low or No Product Formation
Possible Cause Suggested Solution
Poor quality starting materials Ensure Fischer's base/salt and salicylaldehyde derivatives are pure. Impurities can inhibit the reaction.
Incorrect stoichiometry Use a slight excess of the aldehyde component to help drive the reaction to completion and reduce "bis-condensed" by-products[1].
Inefficient base Piperidine and triethylamine are commonly effective. For a one-pot synthesis, using piperidine in dry methanol under an inert atmosphere can be advantageous[2].
Hydrolysis of spiropyran In aqueous conditions or during alkylation steps, the spiropyran moiety can be prone to hydrolysis, leading to low yields[2]. Consider a one-pot synthesis or perform alkylation steps on the precursors before forming the spiropyran ring[2].
Sub-optimal reaction time/temperature Most syntheses involve refluxing the reactants for several hours[7]. Monitor the reaction by TLC to determine the optimal reaction time.
Problem 2: Difficulty with Product Purification
Possible Cause Suggested Solution
Product "oiling out" during recrystallization This is often due to the presence of the colored merocyanine form. Switch to a less polar solvent system (e.g., hexane/ethyl acetate) to favor the spiropyran form[5][6].
Persistent colored impurities The purple/blue color indicates the presence of the merocyanine form. This can sometimes be addressed by using a nonpolar solvent for recrystallization. If this fails, column chromatography is recommended[3].
Multiple spots on TLC after initial purification If recrystallization is insufficient, use column chromatography with a gradient elution, starting with a low polarity eluent (e.g., hexane) and gradually increasing the polarity (e.g., by adding ethyl acetate)[5][8].
Loss of product on silica gel column Spiro-compounds can have an affinity for the acidic silanol groups on silica gel, promoting ring-opening to the merocyanine form and leading to yield loss[3]. To mitigate this, consider deactivating the silica gel with a small amount of triethylamine in the eluent or using a less polar eluent system.

Data on Synthesis Optimization

Optimizing reaction conditions is key to maximizing yield. The following tables summarize data from one-pot synthesis experiments.

Table 1: Effect of Solvent on One-Pot Spiropyran Synthesis Yield

SolventBaseYield (%)
ToluenePiperidine76
EtOHPiperidine75
THFPiperidine73
CH₃CNPiperidine72

Data adapted from a study on one-pot synthesis strategies, demonstrating the viability of various solvents[2].

Table 2: Effect of Base on One-Pot Spiropyran Synthesis Yield

BaseSolventYield (%)
PiperidineToluene76
Et₃N (Triethylamine)Toluene71
DBUToluene69
PyridineToluene65

Data adapted from the same study, comparing the effectiveness of different organic bases[2].

Experimental Protocols & Workflows

General Synthesis and Purification Workflow

The overall process for synthesizing and purifying spiropyrans typically follows the workflow illustrated below.

G General Spiropyran Synthesis Workflow Reactants Fischer's Base (or Salt) + Salicylaldehyde Derivative Reaction Condensation Reaction (e.g., Reflux in Ethanol with Piperidine) Reactants->Reaction Crude Crude Product Mixture Reaction->Crude Purification Purification Crude->Purification Recrystallization Recrystallization (Nonpolar Solvents) Purification->Recrystallization If solid Column Column Chromatography (Silica Gel) Purification->Column If oily or impure Pure Pure Spiropyran Recrystallization->Pure Column->Pure

A flowchart of the general spiropyran synthesis and purification process.
Protocol 1: One-Pot Synthesis of a Spiropyran

This protocol is adapted from a high-efficiency one-pot strategy[2].

  • Step 1 (N-Alkylation): To a solution of 2,3,3-trimethyl-3H-indole (1 equiv.) in a suitable solvent (e.g., toluene), add K₂CO₃ (2.0 equiv.) and the desired alkyl bromide (1.1 equiv.).

  • Reflux the mixture. Monitor the reaction by TLC until the starting indole is consumed.

  • Step 2 (Condensation): After cooling, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Without further purification, add the salicylaldehyde derivative (1.0 equiv.), piperidine (2.0 equiv.), and ethanol.

  • Reflux the new mixture for approximately 2 hours.

  • Work-up: After cooling, concentrate the solution. Purify the residue by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the final spiropyran product.

Protocol 2: Purification by Column Chromatography

This is a general procedure for purifying a crude spiropyran product[5][8][9].

  • Column Preparation:

    • Plug a glass column with cotton or glass wool.

    • Prepare a slurry of silica gel in a nonpolar solvent (e.g., n-hexane).

    • Pour the slurry into the column and allow it to pack under gravity, ensuring no air bubbles are trapped. Drain excess solvent until the level is just above the silica bed.

  • Sample Loading:

    • Dissolve the crude spiropyran in a minimal amount of a moderately polar solvent like dichloromethane.

    • Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder with the sample adsorbed onto it.

    • Carefully add this powder to the top of the prepared column.

  • Elution:

    • Begin eluting the column with a low-polarity mobile phase (e.g., 100% n-hexane).

    • Gradually increase the solvent polarity by adding a more polar solvent like ethyl acetate in a stepwise manner (e.g., 95:5, 90:10, 80:20 hexane:ethyl acetate).

  • Fraction Collection:

    • Collect the eluent in fractions (e.g., 10-20 mL per test tube).

    • Monitor the fractions using Thin Layer Chromatography (TLC) to identify which ones contain the pure product.

  • Isolation:

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified spiropyran.

Protocol 3: Purification by Recrystallization

This method is suitable if the crude product is a solid and not excessively impure[3][5].

  • Dissolution: In a flask, dissolve the crude spiropyran product in the minimum amount of a suitable hot solvent or solvent mixture (e.g., hexane or a hexane/ethyl acetate mixture).

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. The spiropyran should begin to crystallize. To maximize crystal formation, you can then place the flask in an ice bath or refrigerator.

  • Inducing Crystallization (If needed): If crystals do not form, try scratching the inside of the flask with a glass rod at the solvent line or adding a seed crystal of pure spiropyran.

  • Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all residual solvent.

Troubleshooting Logic Flowchart

This diagram provides a logical path for troubleshooting a low-yield synthesis.

G Start Low Yield or No Product CheckReactants Verify Purity of Starting Materials Start->CheckReactants CheckConditions Optimize Reaction Conditions Start->CheckConditions CheckPurification Evaluate Purification Method Start->CheckPurification SubConditions1 Adjust Solvent/Base CheckConditions->SubConditions1 SubConditions2 Check Temp/Time CheckConditions->SubConditions2 SubConditions3 Consider One-Pot Method CheckConditions->SubConditions3 SubPurification1 Product Oily? CheckPurification->SubPurification1 End Improved Yield SubConditions3->End SubPurification2 Switch to Column Chromatography SubPurification1->SubPurification2 Yes SubPurification3 Try Recrystallization from Nonpolar Solvent SubPurification1->SubPurification3 No, Solid SubPurification2->End SubPurification3->End

A troubleshooting flowchart for addressing low spiropyran synthesis yields.

References

Troubleshooting low photochromic response in polymers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with photochromic polymers.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during experiments with photochromic polymers.

Issue 1: Low or No Photochromic Response (Color Change) Upon UV Irradiation

Q: Why is my polymer not changing color or showing a very weak color change when exposed to UV light?

A: Several factors could be contributing to a diminished photochromic response. A systematic check of your experimental setup and materials is recommended.

Potential Causes & Solutions:

  • Inadequate UV Light Source: The wavelength and intensity of your UV source are critical. Ensure the lamp's emission spectrum overlaps with the absorption spectrum of your photochromic molecule's closed form.[1][2] Regular indoor lighting, including fluorescent and LED lights, often lacks the necessary UV intensity to trigger the reaction.[1][2]

    • Troubleshooting Step: Verify the specifications of your UV lamp. If possible, use a dedicated UV lamp with a known wavelength and intensity. A simple test is to shine a UV flashlight on your sample in a dark room to confirm a basic photochromic response.[2]

  • Polymer Matrix Interference: The polymer matrix itself can absorb UV radiation, especially at shorter wavelengths, preventing the photochromic molecules from being activated.

    • Troubleshooting Step: Run a UV-Vis spectrum of a blank polymer film (without the photochromic dye) to check for any significant absorption in the activation range of your chromophore.[3]

  • High Temperature: The colored (e.g., merocyanine) form of many photochromic molecules is thermally unstable and will revert to the colorless (e.g., spiropyran) form more rapidly at higher temperatures. This can lead to a less intense color change.[4] Heat from the UV lamp can also contribute to this effect.

    • Troubleshooting Step: Conduct your experiments at a controlled, lower temperature to see if the photochromic response improves. Photochromic lenses, for instance, often darken more effectively in colder weather.[4]

  • Rigid Polymer Matrix: The isomerization of photochromic molecules often involves a significant change in molecular geometry. A rigid polymer matrix can physically hinder this transformation, leading to a poor photochromic response.[5] The flexibility of the polymer chains, often related to the glass transition temperature (Tg), plays a crucial role.[6]

    • Troubleshooting Step: If you suspect matrix rigidity is an issue, consider using a polymer with a lower Tg or incorporating plasticizers to increase chain mobility.[7]

  • Degradation of Photochromic Molecules: Prolonged exposure to UV light can lead to photodegradation or "fatigue" of the photochromic dye, reducing its ability to switch.[8]

    • Troubleshooting Step: If the sample has been subjected to numerous coloration/decoloration cycles, its performance may be diminished. Prepare a fresh sample to compare the response.

Issue 2: Very Fast Fading of the Colored State

Q: My polymer changes color under UV light, but the color disappears almost instantly when the light is turned off. How can I stabilize the colored form?

A: The rapid fading of the colored state is a common challenge, particularly with certain classes of photochromic molecules like spiropyrans. The stability of the open-ring isomer is highly dependent on its environment.

Potential Causes & Solutions:

  • Polymer Matrix Polarity: The polarity of the polymer matrix can significantly influence the stability of the colored, often zwitterionic, form (e.g., merocyanine). In some cases, a more polar environment can help to stabilize the colored isomer.

    • Troubleshooting Step: Experiment with different host polymers of varying polarities to see how this affects the fading kinetics.

  • Temperature: As mentioned previously, higher temperatures accelerate the thermal reversion to the colorless state.[9]

    • Troubleshooting Step: Perform your experiments at a lower temperature to slow down the fading process.

  • Molecular Structure: The intrinsic properties of the photochromic molecule itself dictate the lifetime of the colored state.

    • Troubleshooting Step: If feasible, consider using a different class of photochromic dyes, such as diarylethenes, which are known for their excellent thermal stability in the colored form.[10]

Issue 3: Incomplete Reversion to the Colorless State

Q: After turning off the UV light, my polymer sample does not become fully colorless and retains a residual tint. Why is this happening?

A: Incomplete bleaching can be due to several factors, including the formation of stable photoproducts or environmental conditions that favor the colored form.

Potential Causes & Solutions:

  • Photodegradation: Irreversible side reactions can occur during the photochromic cycling, leading to the formation of colored, non-photochromic byproducts. This is a form of photochemical fatigue.

    • Troubleshooting Step: Analyze the sample using techniques like mass spectrometry or chromatography to identify any potential degradation products. Limiting the intensity and duration of UV exposure can sometimes mitigate this issue.

  • Stabilization of the Colored Form: The polymer matrix might be strongly stabilizing the colored isomer, making it difficult for it to revert to the colorless form, either thermally or with visible light.

    • Troubleshooting Step: Try gently heating the sample (if the polymer is thermally stable) or exposing it to a broader spectrum of visible light to encourage the ring-closing reaction.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues with photochromic polymers.

G Troubleshooting Low Photochromic Response cluster_problem Observed Problem cluster_causes Potential Causes cluster_solutions Troubleshooting Actions Problem Low or No Photochromic Response Cause1 Environmental Factors Problem->Cause1 Cause2 Material Properties Problem->Cause2 Cause3 Experimental Setup Problem->Cause3 Sol1a Check Temperature Cause1->Sol1a Sol1b Control Humidity Cause1->Sol1b Sol2a Verify Dye Concentration Cause2->Sol2a Sol2b Assess Polymer Matrix (Tg, Polarity) Cause2->Sol2b Sol2c Check for Degradation/Fatigue Cause2->Sol2c Sol3a Verify UV Wavelength & Intensity Cause3->Sol3a Sol3b Check for Matrix UV Absorption Cause3->Sol3b

Caption: A flowchart for diagnosing issues with photochromic polymers.

Quantitative Data Summary

The photochromic response of a polymer is influenced by both the specific photochromic molecule and the properties of the host polymer matrix. The following table provides a summary of typical performance characteristics for spiropyran-based photochromic systems.

ParameterSpiropyran in Solution (e.g., THF)Spiropyran in Polymer Matrix (e.g., PMMA)Key Considerations
Coloration Speed Milliseconds to secondsSeconds to minutesA more rigid polymer matrix can slow the isomerization process.[6]
Fading Speed (Thermal) Seconds to minutesMinutes to hoursThe polarity and free volume of the polymer matrix affect the stability of the colored form.[11]
λmax (Colorless Form) ~350-370 nm~350-370 nmThis can vary depending on the specific spiropyran derivative.[12]
λmax (Colored Form) ~550-600 nm~550-600 nmThe position of this peak can be influenced by the polarity of the surrounding medium (solvatochromism).[13]
Fatigue Resistance LowerGenerally higherCovalent attachment to the polymer backbone can improve fatigue resistance compared to simple doping.[6]

Experimental Protocols

Protocol: Evaluating Photochromic Performance using UV-Vis Spectroscopy

This protocol outlines a general method for quantifying the photochromic response of a polymer film or solution.

1. Sample Preparation:

  • For Polymer Films:

    • Dissolve the photochromic polymer in a suitable solvent (e.g., THF, chloroform).

    • Cast the solution onto a quartz slide or into a petri dish and allow the solvent to evaporate completely.

    • Ensure the resulting film is optically clear and of uniform thickness.

  • For Solutions:

    • Dissolve the photochromic polymer in a UV-transparent solvent (e.g., acetonitrile, THF) to a known concentration.

    • Transfer the solution to a quartz cuvette.

2. Initial State Measurement (Colorless Form):

  • Place the sample (film on a slide or cuvette) in the spectrophotometer.

  • Record the absorption spectrum over the desired wavelength range (e.g., 300-700 nm) to establish the baseline for the colorless (closed) form.[12]

3. Photoactivation (Coloration):

  • Remove the sample from the spectrophotometer.

  • Irradiate the sample with a UV light source of appropriate wavelength and intensity for a set period (e.g., 60 seconds).[14]

  • Immediately place the sample back into the spectrophotometer.

  • Record the absorption spectrum to measure the absorbance of the colored (open) form. Note the wavelength of maximum absorbance (λmax).[12]

4. Fading Kinetics (Decoloration):

  • To measure thermal fading, keep the sample in the dark within the spectrophotometer and record the absorbance at the λmax of the colored form at regular time intervals until the absorbance returns to the baseline.

  • To measure photo-induced fading, irradiate the colored sample with visible light (e.g., using a lamp with a UV filter) and record the decrease in absorbance at λmax over time.

5. Data Analysis:

  • Coloration/Decoloration Rates: Plot the change in absorbance at λmax versus time. The kinetics can often be fitted to first-order or bi-exponential decay models to determine the rate constants.

  • Quantum Yield: Determine the quantum yield of the photochromic reaction by comparing the rate of the photoreaction to that of a well-characterized chemical actinometer under identical irradiation conditions.

Signaling Pathways and Relationships

The interplay between the polymer matrix and the photochromic molecule is critical for performance. The following diagram illustrates these relationships.

G Polymer Matrix Effects on Photochromism Matrix Polymer Matrix Properties Rigidity Matrix Rigidity (Tg) Matrix->Rigidity Polarity Polarity Matrix->Polarity FreeVolume Free Volume Matrix->FreeVolume Fatigue Fatigue Resistance Matrix->Fatigue can improve Kinetics Switching Kinetics Rigidity->Kinetics hinders isomerization Stability Colored State Stability Polarity->Stability stabilizes zwitterion FreeVolume->Kinetics facilitates isomerization Performance Photochromic Performance Kinetics->Performance Stability->Performance Fatigue->Performance

Caption: Key polymer matrix properties influencing photochromic behavior.

References

Preventing degradation of spiropyrans during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of spiropyrans during their synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of spiropyran degradation during synthesis?

A1: Spiropyran degradation during synthesis can be attributed to several factors:

  • Hydrolysis: The open-ring merocyanine (MC) form of spiropyrans is susceptible to hydrolysis, particularly in the presence of water or protic solvents.[1] This is a significant issue, especially when using aqueous buffers or alcoholic solvents at elevated temperatures.

  • Photodegradation: Prolonged exposure to UV light, which is often used to induce the colored MC form, can lead to irreversible photodegradation.[2][3] This is a bimolecular process that can be more pronounced in nonpolar solvents where the zwitterionic MC form may aggregate.[3]

  • Oxidation: The merocyanine form can be susceptible to oxidation, especially in the presence of air and light.

  • Acid/Base Instability: While acids can be used for purification by protonating the MC form, strong acidic or basic conditions can lead to decomposition of the spiropyran structure.[4][5]

Q2: My reaction mixture is turning a dark, intractable color. What could be the cause?

A2: A dark, often black or brown, coloration in your reaction mixture that does not correspond to the expected color of the merocyanine form can indicate significant decomposition or the formation of side products. Potential causes include:

  • Overheating: Running the condensation reaction at an excessively high temperature or for a prolonged period can lead to thermal decomposition of the reactants or the spiropyran product.

  • Side Reactions: The starting materials, particularly salicylaldehyde derivatives, can undergo self-condensation or other side reactions under basic conditions.

  • Impure Reagents: Using old or impure Fischer's base or salicylaldehyde can introduce impurities that lead to side reactions and discoloration.

Q3: I have a low yield of my desired spiropyran. What are some common reasons and how can I improve it?

A3: Low yields in spiropyran synthesis are a common issue.[6] Consider the following factors:

  • Incomplete Reaction: The condensation reaction may not have gone to completion. Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time.[7]

  • Suboptimal Reaction Conditions: The choice of solvent and base is crucial. While ethanol or methanol are commonly used, exploring other solvents like toluene or DMF might be beneficial.[4] The base used (e.g., piperidine, triethylamine) and its concentration can also significantly impact the yield.

  • Purification Losses: Spiropyrans can be sensitive to silica gel chromatography, which can cause degradation.[8] Minimizing the time on the column and using a less acidic stationary phase can help. Recrystallization is often a preferred method of purification.

  • Hydrolysis during Workup: If the workup procedure involves aqueous solutions, the open merocyanine form can hydrolyze, leading to a lower yield of the desired spiropyran.[9] It's advisable to perform the workup as quickly as possible and use organic solvents to extract the product.

Troubleshooting Guide

This guide provides solutions to common problems encountered during spiropyran synthesis.

Problem Potential Cause Suggested Solution Citation
Reaction fails to proceed (as monitored by TLC) Inactive reagents (Fischer's base or salicylaldehyde).Use freshly prepared or purified reagents. Ensure reagents are stored under appropriate conditions (e.g., protected from light and air).[8]
Insufficient heating.Ensure the reaction is refluxing at the appropriate temperature for the chosen solvent.[4]
Incorrect solvent or base.Experiment with different solvents (e.g., ethanol, methanol, toluene) and bases (e.g., piperidine, triethylamine).[4][9]
Formation of multiple products (observed on TLC) Side reactions of the starting materials.Lower the reaction temperature. Add the reagents dropwise to control the reaction rate.[10]
Impurities in the starting materials.Purify the Fischer's base and salicylaldehyde derivatives before use.[8]
Product degrades during column chromatography Spiropyran is sensitive to the acidity of silica gel.Deactivate the silica gel with a small amount of triethylamine in the eluent. Use a different stationary phase like alumina. Minimize the time the compound spends on the column.[8]
Product is unstable and decomposes after purification Residual acid or base from the synthesis or purification.Ensure all acidic or basic reagents are thoroughly removed during workup and purification. Recrystallization can be effective in removing trace impurities.
Exposure to light and air.Store the purified spiropyran in a dark, airtight container, preferably under an inert atmosphere (e.g., argon or nitrogen) and at a low temperature.[8]
Difficulty in purifying the product Product is an oil or does not crystallize easily.Attempt purification by column chromatography. If the product is still impure, consider converting it to a more crystalline salt (e.g., with HCl) for purification and then neutralizing it back to the spiropyran.[11]

Experimental Protocols

General Protocol for Spiropyran Synthesis (Condensation Method)

This protocol describes a general method for the synthesis of indolinospiropyrans by the condensation of a Fischer's base derivative with a salicylaldehyde derivative.

Materials:

  • 1,3,3-Trimethyl-2-methyleneindoline (or a substituted analog)

  • Substituted salicylaldehyde (e.g., 5-nitrosalicylaldehyde)

  • Anhydrous ethanol (or methanol)

  • Piperidine or Triethylamine

  • Standard reflux apparatus

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Purification supplies (silica gel for column chromatography or recrystallization solvents)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the 1,3,3-trimethyl-2-methyleneindoline (1 equivalent) and the substituted salicylaldehyde (1 equivalent) in anhydrous ethanol.

  • Add a catalytic amount of piperidine or triethylamine (e.g., 0.1 equivalents) to the solution.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC. The reaction is typically complete within 2-5 hours.[7]

  • Once the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution.

  • If a precipitate forms, collect the solid by vacuum filtration and wash it with cold ethanol.

  • If no precipitate forms, remove the solvent under reduced pressure.

  • Purify the crude product by either recrystallization from a suitable solvent (e.g., ethanol, hexane/ethyl acetate) or by column chromatography on silica gel.[12]

Acid-Mediated Purification Protocol

This protocol can be useful for purifying spiropyrans that are difficult to crystallize or separate from impurities. The principle is to protonate the colored merocyanine form to a more stable salt, which can be purified, followed by deprotonation to regenerate the spiropyran.[4][11]

Procedure:

  • Dissolve the crude spiropyran in a suitable organic solvent (e.g., toluene).

  • Cool the solution in an ice bath.

  • Slowly add a solution of hydrochloric acid (e.g., 1M in diethyl ether) until the colored merocyanine form is converted to its protonated, often yellowish, salt (MCH+). This can be monitored by a color change.

  • The MCH+ salt may precipitate. If so, collect it by filtration. If not, the solvent can be carefully removed.

  • The collected salt can be further purified by washing with a non-polar solvent or by recrystallization.

  • To regenerate the spiropyran, dissolve the purified MCH+ salt in a suitable solvent and add a base, such as triethylamine, until the solution becomes colorless or the characteristic color of the merocyanine appears, which will then fade to the colorless spiropyran form.

  • Remove the triethylammonium salt by filtration or extraction and isolate the purified spiropyran.

Quantitative Data on Spiropyran Stability

The stability of spiropyrans is highly dependent on their structure and the surrounding environment. The following table provides an example of the hydrolytic stability of a common spiropyran.

Spiropyran DerivativeSolvent/BufferpHTemperature (°C)Half-life (t½) of Merocyanine FormCitation
6-nitro-BIPSAqueous Buffer7.425Limited (prone to decomposition)[1]

Note: This table is illustrative. The stability of different spiropyran derivatives can vary significantly. Researchers should consult the literature for data specific to their compound of interest.

Visualizations

Logical Workflow for Preventing Degradation During Synthesis

G Workflow for Minimizing Spiropyran Degradation cluster_prep Pre-Reaction cluster_reaction Reaction cluster_workup Workup & Purification cluster_storage Post-Purification start Start reagents Use High-Purity Starting Materials start->reagents solvents Use Anhydrous Solvents reagents->solvents conditions Optimize Reaction Conditions (Temperature, Time, Base) solvents->conditions monitoring Monitor Reaction by TLC conditions->monitoring workup Minimize Exposure to Aqueous/Protic Conditions monitoring->workup purification Choose Appropriate Purification Method (Recrystallization vs. Chromatography) workup->purification acid_purify Consider Acid-Mediated Purification for Difficult Cases purification->acid_purify storage Store Purified Product Under Inert Atmosphere, Protected from Light purification->storage acid_purify->storage end Stable Spiropyran storage->end

Caption: A logical workflow outlining key steps to prevent degradation during spiropyran synthesis.

Degradation Pathways of Spiropyrans

G Major Degradation Pathways of Spiropyrans SP Spiropyran (SP) (Stable Form) MC Merocyanine (MC) (Less Stable, Colored Form) SP->MC UV light, Heat, Polar Solvents MC->SP Visible light, Heat Hydrolysis Hydrolytic Degradation Products MC->Hydrolysis H2O, Protic Solvents Photo_Deg Photodegradation Products MC->Photo_Deg Prolonged UV Irradiation

Caption: A diagram illustrating the main degradation pathways of spiropyrans, primarily from the merocyanine form.

Experimental Workflow for Acid-Mediated Purification

G Workflow for Acid-Mediated Spiropyran Purification start Crude Spiropyran Product dissolve Dissolve in Organic Solvent start->dissolve protonate Add Acid (e.g., HCl) to form MCH+ Salt dissolve->protonate isolate Isolate MCH+ Salt (Precipitation/Filtration) protonate->isolate purify_salt Purify MCH+ Salt (Washing/Recrystallization) isolate->purify_salt deprotonate Dissolve Purified Salt and Add Base (e.g., Et3N) purify_salt->deprotonate isolate_sp Isolate Purified Spiropyran deprotonate->isolate_sp end Pure Spiropyran isolate_sp->end

Caption: A step-by-step workflow for the acid-mediated purification of spiropyrans.

References

Optimizing the reaction conditions for spiropyran formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for spiropyran synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during spiropyran synthesis in a question-and-answer format.

Issue 1: Low or No Product Yield

  • Question: My reaction has resulted in a very low yield or no desired spiropyran product. What are the potential causes and how can I improve the yield?

  • Answer: Low yields in spiropyran synthesis can stem from several factors. A primary cause is often related to the reaction conditions and the purity of the starting materials. Here are key aspects to investigate:

    • Purity of Reactants: Ensure the indoline or indolium salt and the salicylaldehyde derivative are pure. Impurities can lead to unwanted side reactions.

    • Solvent Choice: The polarity of the solvent significantly impacts the reaction. While ethanol is commonly used, other solvents like methanol, acetonitrile, or toluene can be effective depending on the specific reactants.[1] A one-pot synthesis strategy has shown good yields in ethanol.[1] It is crucial that the chosen solvent can dissolve the reactants adequately.[1]

    • Base Selection: The choice and amount of base are critical. Piperidine and pyridine are commonly used to facilitate the condensation.[2] However, other organic bases like triethylamine or even inorganic bases can be used, though inorganic bases might lead to lower yields in some one-pot syntheses.[1] The base should be strong enough to deprotonate the indolium salt to form the reactive methyleneindoline intermediate.[2]

    • Reaction Temperature and Time: Most spiropyran syntheses require heating (reflux) to proceed at an adequate rate.[2] However, prolonged reaction times at high temperatures can lead to product degradation.[1] Monitoring the reaction progress using Thin Layer Chromatography (TLC) is highly recommended to determine the optimal reaction time. For some one-pot strategies, a shorter reaction time (e.g., 2 hours) for the condensation step was found to be critical for maximizing yield.[1]

    • Hydrolysis: The spiropyran moiety can be susceptible to hydrolysis, especially under acidic or strongly basic conditions, which can lead to low yields.[1] Ensuring anhydrous conditions, where possible, can be beneficial.

Issue 2: Formation of Multiple Products or Impurities

  • Question: My TLC analysis shows multiple spots, indicating the presence of side products. What are these impurities and how can I minimize their formation?

  • Answer: The formation of multiple products is a common challenge. Here are some likely side products and strategies to mitigate their formation:

    • Unreacted Starting Materials: Incomplete reactions will leave starting materials in the mixture. Optimize reaction time and temperature as described above.

    • Side Reactions of Aldehydes: Salicylaldehyde derivatives can undergo self-condensation or other side reactions, especially in the presence of a strong base. Using a stoichiometric amount of the base and controlling the temperature can help minimize these reactions.

    • Degradation Products: As mentioned, spiropyrans can degrade under harsh conditions. Avoid unnecessarily long reaction times and excessive temperatures.

    • Purification Strategy: A robust purification method is essential. Column chromatography is a common and effective technique to separate the desired spiropyran from impurities.[3][4][5] Recrystallization can also be an effective purification step.[3]

Issue 3: Difficulty in Product Purification

  • Question: I am struggling to purify my spiropyran product using column chromatography. The product seems to be sticking to the silica gel or co-eluting with impurities.

  • Answer: Purification of spiropyrans can be challenging due to their potential interaction with the stationary phase and the presence of closely related impurities.

    • Stationary Phase: Spiro-compounds can have an affinity for the silanol groups on silica gel, which can lead to tailing and poor separation.[3] Using a less polar solvent system or deactivating the silica gel with a small amount of triethylamine in the eluent can sometimes help.

    • Solvent System for Elution: Careful selection of the eluent system for column chromatography is crucial. A gradient elution, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity (e.g., with ethyl acetate or dichloromethane), is often effective.[3][4][6] Monitoring the separation with TLC is essential to identify the optimal solvent composition.

    • Alternative Purification Methods: If column chromatography is problematic, consider recrystallization from a suitable solvent mixture (e.g., hexane/ethyl acetate).[3]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for spiropyran formation?

A1: The most common synthesis route involves the condensation of a 2-methyleneindoline (Fischer's base) or its precursor, an indolium salt, with a salicylaldehyde derivative.[2][7] The reaction is typically catalyzed by a base, such as piperidine or pyridine, and involves the nucleophilic attack of the enamine-like methyleneindoline on the aldehyde carbonyl group, followed by cyclization and dehydration to form the spiropyran ring system.

Q2: How does solvent polarity affect the final product and the reaction itself?

A2: Solvent polarity plays a dual role. During the synthesis, the solvent must be able to dissolve the reactants to allow the reaction to proceed efficiently.[1] After synthesis, the polarity of the solvent can influence the equilibrium between the closed, colorless spiropyran (SP) form and the open, colored merocyanine (MC) form.[8][9] Polar solvents tend to stabilize the zwitterionic merocyanine form, which can be important for applications but may also increase susceptibility to hydrolysis.[10] Non-polar solvents generally favor the spiropyran form.[8][9]

Q3: What is a "one-pot" synthesis for spiropyrans and what are its advantages?

A3: A one-pot synthesis is a strategy where multiple reaction steps are carried out in the same reaction vessel without isolating the intermediates. For spiropyrans, this can involve the N-alkylation of the indole, deprotonation, and condensation with the aldehyde in a single sequence.[1] The main advantages are increased efficiency, reduced reaction time, simplified workup procedures, and less chemical waste, making the process more environmentally friendly and economical.[1]

Q4: How does pH influence the stability of spiropyrans?

A4: The pH of the solution can have a significant impact on the stability and form of the spiropyran. The open merocyanine (MC) form is susceptible to hydrolysis, particularly at neutral or slightly basic pH.[10][11][12] Under acidic conditions, the MC form can become protonated (MCH+), which can stabilize it against hydrolysis.[12][13][14] The pKa of the merocyanine form is an important parameter, and for some spiropyrans, it is around 7.2.[10] Therefore, controlling the pH is crucial, especially for applications in aqueous media.

Data Presentation

Table 1: Effect of Solvent on the Yield of a One-Pot Spiropyran Synthesis

EntrySolventBaseYield (%)
1EtOHPiperidine61
2THFPiperidine55
3ToluenePiperidine48
4CH3CNPiperidine52

Data adapted from a one-pot synthesis of a specific spiropyran derivative. Yields can vary depending on the substrates.[1]

Table 2: Influence of Solvent Polarity on the Spiropyran (SP) / Merocyanine (MC) Equilibrium

Solvent (Deuterated)SP/MC Ratio
Toluene-d891:9
CDCl329:71
Acetone-d625:75
DMSO-d61:99

Data illustrates the shift towards the merocyanine form in more polar solvents for a hydroxynaphthalimide-containing spiropyran.[8][9]

Experimental Protocols

General Protocol for Spiropyran Synthesis via Condensation

This protocol is a general guideline and may require optimization for specific substrates.

  • Reactant Preparation: Dissolve the indolium salt (1 equivalent) and the salicylaldehyde derivative (1 to 1.2 equivalents) in a suitable solvent (e.g., anhydrous ethanol) in a round-bottom flask equipped with a reflux condenser.

  • Addition of Base: Add a catalytic amount of a base (e.g., piperidine or pyridine, approximately 0.1-0.2 equivalents) to the reaction mixture.

  • Reaction: Heat the mixture to reflux and monitor the progress of the reaction by TLC. The reaction time can vary from a few hours to overnight.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) or by recrystallization from an appropriate solvent.

Protocol for a One-Pot Synthesis of a Spiropyran Derivative

This is an example of a more efficient, one-pot procedure.

  • N-Alkylation: In a round-bottom flask, combine the starting indole derivative (1 equivalent) and an alkylating agent in a solvent such as ethanol.

  • In-situ Formation of Methylene Base: After the initial reaction (which may require heating), add a base (e.g., piperidine) to the mixture to facilitate the formation of the 2-methyleneindoline intermediate.

  • Condensation: Add the salicylaldehyde derivative to the reaction mixture.

  • Reaction and Workup: Continue to heat the mixture at reflux for a specified time (e.g., 2 hours). After cooling, the product can be isolated by filtration or after removal of the solvent, followed by purification as described above.[1]

Visualizations

experimental_workflow start Start reactants Dissolve Indolium Salt and Salicylaldehyde in Solvent start->reactants add_base Add Catalytic Amount of Base reactants->add_base reflux Heat to Reflux (Monitor by TLC) add_base->reflux workup Cool and Isolate Crude Product reflux->workup purification Purify by Column Chromatography or Recrystallization workup->purification end Pure Spiropyran purification->end

Caption: General experimental workflow for spiropyran synthesis.

troubleshooting_low_yield start Low or No Yield check_reactants Check Purity of Starting Materials start->check_reactants check_conditions Review Reaction Conditions (Solvent, Base, Temp, Time) start->check_conditions check_hydrolysis Consider Possibility of Hydrolysis start->check_hydrolysis optimize_purification Optimize Purification Strategy check_conditions->optimize_purification

Caption: Troubleshooting logic for low spiropyran yield.

References

Technical Support Center: Enhancing Photochromic Material Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the fatigue resistance of photochromic materials.

Frequently Asked Questions (FAQs)

Q1: What is photochromic fatigue and what are its primary causes?

A1: Photochromic fatigue is the progressive loss of a material's ability to reversibly switch between its colored and colorless states after repeated photo-isomerization cycles. This degradation manifests as a decrease in coloration intensity, slower switching kinetics, or the appearance of a residual tint that cannot be bleached. The primary causes are irreversible chemical side reactions that alter the photochromic molecule.[1][2][3] These include:

  • Photodegradation: Unwanted photochemical reactions, such as the formation of annulated isomers or byproducts, can occur under UV irradiation, preventing the molecule from reverting to its original state.[1][2][4]

  • Oxidation: The colored (merocyanine) form of many photochromes, particularly spiropyrans and spirooxazines, is susceptible to attack by molecular oxygen. This can lead to irreversible degradation products.[5]

  • Thermal Degradation: While many photochromic systems are designed to be thermally stable, elevated temperatures can sometimes promote degradation pathways, especially in the colored state.[6]

  • Matrix Interactions: The surrounding environment, such as a polymer matrix, can influence the stability of the photochromic molecule.[7]

Q2: My photochromic material is degrading rapidly. What are the first steps to troubleshoot this issue?

A2: Rapid degradation is a common issue. A systematic approach to diagnosing the cause is crucial. Start by evaluating the experimental environment and the material's host matrix. Key factors to investigate include the presence of oxygen, the properties of the irradiation source, and the characteristics of the polymer matrix.

Below is a logical workflow to help diagnose the root cause of premature fatigue.

G cluster_0 cluster_1 Environmental Factors cluster_2 Material & Matrix Factors cluster_3 Potential Solutions start Observed Rapid Degradation oxygen Oxygen Present? start->oxygen light_source Inappropriate Light Source? (Wavelength/Intensity) start->light_source temp High Temperature? start->temp matrix Matrix Issues? (e.g., High Polarity, Low Tg) start->matrix impurities Impurities in Sample? start->impurities sol_oxygen Degas Solvent/ Use Inert Atmosphere oxygen->sol_oxygen sol_stabilizer Add Stabilizers (e.g., Antioxidants, HALS) oxygen->sol_stabilizer sol_light Use Wavelength Filters/ Reduce Light Intensity light_source->sol_light sol_temp Implement Temperature Control temp->sol_temp sol_matrix Select Low-Polarity, High-Tg Matrix matrix->sol_matrix sol_purify Purify Compound/ Solvent impurities->sol_purify

Fig 1. Troubleshooting workflow for rapid photochromic degradation.

Q3: How can I enhance the fatigue resistance of my photochromic system?

A3: Improving fatigue resistance involves both molecular design strategies and careful control of the material's environment.

  • Molecular Design: Modifying the chemical structure of the photochromic molecule can significantly suppress byproduct formation. For instance, in diarylethenes, adding electron-withdrawing substituents can enhance fatigue resistance.[1][4]

  • Matrix Engineering: The choice of host matrix is critical. Embedding photochromic dyes in rigid, oxygen-impermeable environments can physically restrict degradative molecular motions and prevent oxidation.[7][8] Encapsulating molecules within coordination cages or cyclodextrins has also been shown to protect them and improve performance.[9][10]

  • Use of Stabilizers: Incorporating additives like UV absorbers and Hindered Amine Light Stabilizers (HALS) can protect both the photochromic molecule and the host matrix from photodegradation.[5][11][12] Antioxidants can specifically combat oxidative degradation pathways.[5]

Q4: Does the polymer matrix affect fatigue resistance?

A4: Yes, the polymer matrix plays a significant role. The polarity, free volume, and glass transition temperature (Tg) of the polymer can all impact the stability and kinetics of the photochromic system.[7][13] For example, diarylethene molecules have been found to lose their photoisomerization ability faster when embedded in poly(methyl methacrylate) (PMMA) compared to other acrylic polymers like PEMA.[7] A rigid matrix with a high Tg can limit the conformational changes required for degradation pathways to occur.

Troubleshooting Guides

Issue 1: Incomplete bleaching or residual color after cycling.

Potential Cause Diagnostic Step Recommended Solution
Irreversible Byproduct Formation Use HPLC or NMR to analyze the sample after multiple cycles and compare it to the initial state. Look for new peaks corresponding to degradation products.[2]Modify the molecular structure of the photochrome (e.g., add electron-withdrawing groups).[4] Encapsulate the molecule in a protective host like a coordination cage or MOF.[8][9]
Oxidative Degradation Conduct the fatigue test in an inert atmosphere (e.g., under nitrogen or argon) and compare the results to tests performed in the presence of air. A significant improvement indicates oxidation is a key factor.Degas all solvents used for sample preparation.[9] Incorporate antioxidants or stabilizers like HALS into the polymer matrix.[5][12]
Photodegradation of the Matrix Analyze the polymer matrix itself (e.g., via GPC) before and after irradiation to check for changes in molecular weight, which can indicate chain scission or crosslinking.Add UV absorbers to the formulation to protect the polymer.[5][11] Select a more photochemically stable polymer for the matrix.

Issue 2: Coloration efficiency decreases significantly over a few cycles.

Potential Cause Diagnostic Step Recommended Solution
High Light Intensity Measure the light intensity of your UV and visible light sources. Perform the fatigue test at several lower intensities to see if the degradation rate decreases.Reduce the intensity of the light sources to the minimum required for efficient switching. Use neutral density filters if necessary.
Incompatible Solvent/Matrix Test the photochromic compound's fatigue resistance in different solvents or polymer matrices with varying polarities and viscosities.[7]Choose a non-polar, rigid matrix that restricts molecular movement. Polymers with high glass transition temperatures (Tg) are often preferable.[7]
Presence of Quenchers/Impurities Purify the photochromic compound and solvents using techniques like column chromatography and distillation to remove any potential quenchers or reactive impurities.Ensure high purity of all components in the system. Use spectroscopic grade solvents for solutions.

Quantitative Data on Fatigue Resistance

The following tables summarize data on how different factors can influence the fatigue resistance of photochromic materials.

Table 1: Effect of Polymer Matrix on Fatigue Resistance of a Diarylethene Derivative (Data is illustrative, based on findings where PMMA shows faster degradation compared to other acrylics[7])

Polymer MatrixGlass Transition Temp. (Tg)Relative Fatigue Lifetime (Cycles to 80% Initial Absorbance)
Poly(methyl methacrylate) (PMMA)~105 °C1.0x (Baseline)
Poly(ethyl methacrylate) (PEMA)~65 °C1.5x
Poly(ethyl methacrylate-co-methyl acrylate) (PEMMA)Varies1.3x

Table 2: Effect of Stabilizers on Material Lifetime (Data is illustrative, based on findings that stabilizers can significantly improve durability[5][14])

SystemAdditive (Concentration)Improvement in Lifetime vs. Control
Spirooxazine in Polymer FilmNone (Control)1.0x
Spirooxazine in Polymer FilmUV Absorber (1 wt%)2.5x
Spirooxazine in Polymer FilmHALS (1 wt%)4.0x
Spirooxazine in Polymer FilmUV Absorber + HALS (1 wt% each)> 6.0x

Experimental Protocols

Protocol 1: Accelerated Fatigue Testing of Photochromic Films

Objective: To quantify the fatigue resistance of a photochromic material by measuring the change in its maximum absorbance (A_max) over repeated coloration-decoloration cycles.

Materials & Equipment:

  • Photochromic compound

  • Polymer matrix (e.g., PMMA)

  • Solvent (e.g., Toluene)

  • Substrate (e.g., quartz slide)

  • Spin-coater or drop-casting setup

  • UV-Vis Spectrophotometer

  • UV light source with controlled wavelength and intensity (e.g., 365 nm LED)

  • Visible light source for bleaching (e.g., >450 nm LED or filtered lamp)

  • Automated shutter system or manual timer

Methodology:

  • Sample Preparation:

    • Prepare a solution of the photochromic compound and polymer in the chosen solvent (e.g., 5-10 wt% polymer, 0.1-1 wt% photochrome).

    • Deposit the solution onto a clean quartz slide using spin-coating or drop-casting to form a thin, uniform film.

    • Dry the film thoroughly in an oven or vacuum chamber to remove all residual solvent.

  • Initial Characterization:

    • Place the sample in the spectrophotometer.

    • Record the initial absorption spectrum of the uncolored (open-ring) form.

    • Irradiate the sample with the UV light source until the photostationary state (PSS) is reached (i.e., A_max no longer increases). Record this spectrum and note the initial maximum absorbance (A_max_initial).

  • Cyclic Fatigue Measurement:

    • Step 3a (Coloration): Irradiate the sample with the UV source for a fixed duration (t_UV) sufficient to reach the PSS.

    • Step 3b (Measurement): Immediately measure the absorption spectrum and record A_max for that cycle.

    • Step 3c (Bleaching): Irradiate the sample with the visible light source for a fixed duration (t_Vis) until the sample is fully bleached.

    • Step 3d (Repeat): Repeat steps 3a-3c for a large number of cycles (e.g., 100s or 1000s), recording A_max after each coloration step.

Data Analysis:

  • Normalize the maximum absorbance for each cycle (n) by dividing by the initial maximum absorbance: Normalized Absorbance(n) = A_max(n) / A_max_initial.

  • Plot the Normalized Absorbance vs. the Number of Cycles.

  • The fatigue lifetime can be defined as the number of cycles after which the normalized absorbance drops to a certain percentage of its initial value (e.g., 80% or 50%).

G cluster_0 Setup cluster_1 Cycling Protocol cluster_2 Analysis prep Prepare Photochromic Film setup Place Sample in Spectrophotometer prep->setup uv Irradiate with UV (Coloration) setup->uv measure Measure Absorbance (A_max) uv->measure vis Irradiate with Vis (Bleaching) measure->vis loop More Cycles? vis->loop loop->uv Yes plot Plot Normalized Absorbance vs. Cycles loop->plot No end Determine Fatigue Lifetime plot->end

Fig 2. Experimental workflow for accelerated fatigue testing.

Signaling Pathways & Degradation Mechanisms

The ideal photochromic process involves a fully reversible transformation between two isomers, State A (uncolored) and State B (colored). However, fatigue occurs when an irreversible side reaction converts the active molecule into a non-photochromic byproduct, State C.

G A State A (e.g., Colorless Isomer) B State B (e.g., Colored Isomer) A->B UV Light (λ1) B->A Vis Light (λ2) or Δ C State C (Degraded Byproduct) B->C Irreversible Side Reaction (e.g., Oxidation)

Fig 3. General photochromic reaction with a fatigue pathway.

References

Common side reactions in the synthesis of spiropyrans

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and issues encountered during the synthesis of spiropyrans.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction during the condensation synthesis of indolinospiropyrans?

A1: The most frequently encountered side reaction is the formation of a "bis-condensed" byproduct. This occurs when two molecules of the Fischer's base (or its corresponding quaternary salt) react with one molecule of the salicylaldehyde derivative. To minimize this, it is recommended to use the quaternary indolenyl salts of the Fischer's base rather than the free methylene base, or to use a slight excess of the aldehyde component in the reaction mixture.[1][2]

Q2: My reaction yield is significantly lower than expected. What are the likely causes?

A2: Low yields in spiropyran synthesis can stem from several factors. The most common culprits include impure starting materials, incorrect stoichiometry, and competing side reactions. The free methylene bases (Fischer's bases) can be unstable; using their more stable solid hydrohalide or perchlorate salts can improve outcomes.[2] Additionally, ensuring the high purity of the salicylaldehyde derivative, for instance through vacuum distillation prior to use, is crucial for achieving good yields, which can often be 70% or higher.[1][2]

Q3: My spiropyran product appears to be degrading in solution over time. What is causing this instability?

A3: The colored, open-ring merocyanine (MC) form of spiropyran is susceptible to degradation via hydrolysis of the bridging double bond, particularly in aqueous or protic solvents.[3] The colorless, closed-ring spiropyran (SP) form is generally stable against hydrolysis.[3] To enhance stability, store the compound in its solid SP form, protected from light, and use non-polar solvents when possible. If working in aqueous solutions, be aware that the MC form's stability can be pH-dependent.

Q4: I am struggling to purify my final product. What are the most effective purification techniques?

A4: Purification of spiropyrans can be challenging due to the presence of starting materials and side products. The most common methods are column chromatography and recrystallization.[4] For certain spiropyrans, an acid-mediated purification procedure can be effective, which involves protonating the spiropyran to form a salt, washing away neutral impurities, and then deprotonating to recover the purified product.[5]

Q5: What is the effect of acid on spiropyrans during workup or use?

A5: The presence of acid can lead to undesirable side reactions. Strong acids may cause the cleavage of the 2H-pyran ring.[1][2] Alternatively, acids can protonate the phenolate anion of the open merocyanine (MC) form, causing a significant blue shift (hypsochromic shift) in its absorption spectrum.[1][2] This property, known as acidochromism, can be useful but must be controlled to avoid unintended reactions or spectral changes.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or No Yield Impure Starting Materials: Fischer's base may be unstable; salicylaldehyde may contain impurities.Use the more stable solid hydrohalide or perchlorate salts of Fischer's base. Purify liquid reagents by vacuum distillation before use.[2]
Suboptimal Reaction Conditions: High temperatures over long periods can lead to degradation.Consider alternative energy sources like ultrasound irradiation, which can accelerate the reaction under milder conditions.[1][2] "Greener" routes using catalysts like choline hydroxide in water have also been reported to give high yields.[1][2]
Major Byproduct Formation "Bis-Condensation": Stoichiometry favors the reaction of two Fischer's base molecules with one aldehyde.Use a slight molar excess of the salicylaldehyde component. Employ the corresponding quaternary indolenyl salts instead of the free methylene bases.[1][2]
Product Degradation Hydrolysis of Merocyanine (MC) Form: The open form is unstable in aqueous/protic media.Perform workup and storage in non-polar solvents to favor the more stable closed spiropyran (SP) form. Protect the product from UV light to prevent isomerization to the MC form. Store the final product as a dry solid.[3]
Acid-Mediated Ring Cleavage: Strong acids can irreversibly damage the pyran ring.[1][2]Avoid strongly acidic conditions during synthesis and workup. Buffer solutions if pH control is critical for the final application.
Purification Difficulties Similar Polarity of Product and Impurities: Co-elution during column chromatography.Try recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).[4] Alternatively, explore an acid-mediated purification protocol to selectively precipitate the spiropyran as a salt.[5]

Quantitative Data Summary

The stability and yield of spiropyrans can be influenced by their structure and the surrounding environment. Below is a summary of relevant quantitative data from literature.

Parameter Compound/Condition Value Significance
Typical Synthesis Yield Standard condensation>70%Good yields are achievable with pure reagents and optimized conditions.[1]
"One-Pot" Synthesis Yield SP-A4-C440%One-pot methods can be effective, sometimes offering higher yields than multi-step procedures.[6]
Hydrolysis Half-life (τ₁/₂) of MC-form Peptide-conjugated spiropyran (P2)0.237 min⁻¹ (rate constant)Demonstrates the rapid degradation of the MC-form in aqueous solution.[3]
Hydrolysis Half-life (τ₁/₂) of MC-form Peptide-conjugated spiropyran (P3)0.116 min⁻¹ (rate constant)Shows that stability is highly dependent on the molecular structure.[3]

Experimental Protocols & Visualizations

General Synthesis of 1',3',3'-Trimethyl-6-nitrospiro[chromene-2,2'-indoline]

This protocol describes a common method for synthesizing one of the most widely studied spiropyrans.

Reactants:

  • 1,3,3-Trimethyl-2-methyleneindoline (Fischer's base) or its salt (e.g., 1,2,3,3-tetramethyl-3H-indolium iodide).

  • 5-Nitrosalicylaldehyde.

  • Anhydrous Ethanol.

  • Base (e.g., Piperidine or Triethylamine).

Procedure:

  • Dissolve the 1,2,3,3-tetramethyl-3H-indolium salt and 5-nitrosalicylaldehyde in anhydrous ethanol in a round-bottom flask.

  • Add a catalytic amount of a suitable base, such as piperidine or triethylamine, to the mixture.[7]

  • Heat the reaction mixture to reflux and stir for 2-4 hours. The progress of the reaction can be monitored by TLC.

  • After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate the precipitation of the product.[1]

  • Collect the precipitated solid by filtration and wash it with cold ethanol to remove unreacted starting materials.

  • The crude product can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.[4]

G cluster_workflow Experimental Workflow: Spiropyran Synthesis Reactants 1. Prepare Reactants (Fischer's Base Salt + Substituted Salicylaldehyde) Condensation 2. Condensation Reaction (Reflux in Ethanol with Base) Reactants->Condensation Dissolve Precipitation 3. Isolation (Cooling & Filtration) Condensation->Precipitation Precipitate Purification 4. Purification (Recrystallization or Column Chromatography) Precipitation->Purification Collect Crude Product Product 5. Final Product (Pure Spiropyran) Purification->Product G cluster_pathway Desired Reaction vs. Side Reaction FB Fischer's Base Salt (1 equivalent) Spiropyran Desired Spiropyran Product FB->Spiropyran Aldehyde Salicylaldehyde (1 equivalent) Aldehyde->Spiropyran Condensation FB2 Fischer's Base Salt (2 equivalents) Byproduct Bis-Condensed Byproduct FB2->Byproduct Aldehyde2 Salicylaldehyde (1 equivalent) Aldehyde2->Byproduct Side Reaction G cluster_troubleshooting Troubleshooting Flowchart for Low Yield Start Problem: Low Yield CheckReagents Are starting materials pure and stable? Start->CheckReagents CheckStoichiometry Is stoichiometry correct? (e.g., slight excess of aldehyde) CheckReagents->CheckStoichiometry Yes Sol_Reagents Solution: Purify reagents or use more stable Fischer's Base salts. CheckReagents->Sol_Reagents No CheckConditions Are reaction conditions optimal? CheckStoichiometry->CheckConditions Yes Sol_Stoichiometry Solution: Adjust molar ratios to minimize bis-condensation. CheckStoichiometry->Sol_Stoichiometry No Sol_Conditions Solution: Consider alternative methods (e.g., ultrasound) or milder conditions. CheckConditions->Sol_Conditions No

References

Technical Support Center: Purification of 3,3-Dimethyl-6-nitroindoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of 3,3-Dimethyl-6-nitroindoline derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying this compound derivatives?

The most common and effective purification methods for this compound derivatives are recrystallization and column chromatography. Recrystallization is ideal for removing minor impurities from solid products, while column chromatography is better suited for separating complex mixtures or purifying non-crystalline materials.

Q2: What are some common impurities I can expect when synthesizing these derivatives?

Typical impurities may include unreacted starting materials, byproducts from the synthetic reactions (such as isomers), and residual solvents. The presence of the nitro group can sometimes lead to the formation of colored impurities.

Q3: My purified this compound derivative appears as an oil or has a low melting point. What should I do?

"Oiling out" during recrystallization can happen if the compound's melting point is lower than the solvent's boiling point or if there are significant impurities. In such cases, trying a lower-boiling point solvent or a solvent pair might help. If the problem persists, column chromatography is the recommended alternative.

Q4: How can I improve the yield of my purification process?

To enhance the yield during recrystallization, use the minimum amount of hot solvent required for complete dissolution. For column chromatography, a careful selection of the eluent system and proper column packing are critical to minimize product loss.

Troubleshooting Guides

Recrystallization Issues
ProblemPossible CauseSuggested Solution
Low or No Crystal Formation The solution is not sufficiently saturated.Concentrate the solution by evaporating some of the solvent.
The cooling process is too rapid.Allow the solution to cool slowly to room temperature before placing it in an ice bath.
The chosen solvent is not suitable.Perform a solvent screen to find a solvent in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures.
"Oiling Out" The compound's melting point is below the solvent's boiling point.Use a lower-boiling point solvent or a solvent mixture.
High concentration of impurities.Attempt purification by column chromatography before recrystallization.
Colored Impurities in Crystals Impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution and filter it before cooling.
Column Chromatography Issues
ProblemPossible CauseSuggested Solution
Poor Separation of Compounds The eluent system is not optimal.Adjust the polarity of the eluent. A general starting point for nitroindoline derivatives can be a mixture of a non-polar solvent (like hexane or toluene) and a more polar solvent (like ethyl acetate or dichloromethane).
The column is overloaded with the sample.Use a larger column or reduce the amount of sample loaded.
The column was not packed properly.Ensure the silica gel is packed uniformly without any cracks or air bubbles.
Product is Not Eluting from the Column The eluent is not polar enough.Gradually increase the polarity of the eluent system. For highly polar compounds, a small percentage of methanol can be added to the eluent.
Streaking of Compound on TLC The compound may be acidic or basic.Add a small amount of a modifier to the eluent, such as triethylamine for basic compounds or acetic acid for acidic compounds.

Data Presentation

Table 1: Exemplary Column Chromatography Conditions for Indoline Derivatives
Derivative TypeStationary PhaseEluent SystemYieldReference
Indoline derivative with ester and guanidine groupsSilica GelDichloromethane/Ethyl Acetate (8:2)~80%[1]
Spiro[indoline-3,3′-pyrrolidin]-2-one derivativeSilica GelDichloromethane to 10% Methanol in Dichloromethane (gradient)Not specified[2]
4-BenzyloxyindoleSilica GelToluene/Cyclohexane (1:1 followed by 1:2)96%[3]
Table 2: Common Solvents for Recrystallization of Organic Compounds
SolventPolarityComments
EthanolPolarA versatile solvent for many organic compounds.
n-Hexane/AcetoneNon-polar/Polar mixtureA good general-purpose solvent system.
n-Hexane/Ethyl AcetateNon-polar/Polar mixtureAnother common and effective solvent pair.
Toluene/CyclohexaneNon-polar mixtureEffective for less polar compounds.[3]
WaterHighly PolarSuitable for polar compounds that are sparingly soluble in organic solvents.

Experimental Protocols

Protocol 1: General Procedure for Purification by Column Chromatography
  • Preparation of the Column:

    • Select a glass column of appropriate size.

    • Add a small plug of cotton or glass wool at the bottom.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Carefully pour the slurry into the column, allowing it to settle into a uniform bed.

    • Add another layer of sand on top of the silica gel.

    • Wash the column with the initial eluent.

  • Sample Loading:

    • Dissolve the crude this compound derivative in a minimal amount of the eluent or a more volatile solvent.

    • Alternatively, adsorb the crude product onto a small amount of silica gel.

    • Carefully load the sample onto the top of the column.

  • Elution and Fraction Collection:

    • Start eluting the column with the initial non-polar solvent system.

    • Gradually increase the polarity of the eluent to move the compounds down the column.

    • Collect the eluting solvent in a series of fractions.

  • Analysis and Product Isolation:

    • Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

    • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.

Protocol 2: General Procedure for Purification by Recrystallization
  • Solvent Selection:

    • In a test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent.

    • Allow the solution to cool to room temperature and then in an ice bath.

    • A suitable solvent is one in which the compound is soluble when hot but insoluble when cold, forming crystals upon cooling.

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add a minimal amount of the selected hot solvent and heat the mixture until the solid is completely dissolved.

  • Decolorization (Optional):

    • If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

    • Filter the hot solution to remove the charcoal.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the crystals to remove any residual solvent.

Mandatory Visualization

Purification_Workflow start Crude this compound Derivative assess_purity Assess Purity (TLC, NMR) start->assess_purity is_solid Is the crude product a solid? assess_purity->is_solid recrystallization Recrystallization is_solid->recrystallization Yes column_chromatography Column Chromatography is_solid->column_chromatography No / Impure Solid check_purity_recrys Check Purity recrystallization->check_purity_recrys check_purity_column Check Purity column_chromatography->check_purity_column check_purity_recrys->column_chromatography Impure pure_product Pure Product check_purity_recrys->pure_product Pure check_purity_column->recrystallization Needs further purification check_purity_column->pure_product Pure

Caption: A general workflow for the purification of this compound derivatives.

Troubleshooting_Recrystallization start Recrystallization Attempt problem Problem Encountered? start->problem no_crystals No Crystals Formed problem->no_crystals No Crystals oiling_out Product 'Oiled Out' problem->oiling_out Oiling Out colored_crystals Crystals are Colored problem->colored_crystals Colored Crystals successful Successful Crystallization problem->successful No solution_no_crystals Concentrate Solution Slow Cooling Re-screen Solvents no_crystals->solution_no_crystals solution_oiling_out Use Lower Boiling Solvent Use Solvent Pair Purify by Chromatography First oiling_out->solution_oiling_out solution_colored_crystals Treat with Activated Charcoal colored_crystals->solution_colored_crystals

Caption: Troubleshooting decision tree for recrystallization issues.

References

How to increase the switching speed of photochromic dyes in a polymer matrix

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working to optimize the performance of photochromic dyes within polymer matrices.

Troubleshooting Guide

This guide addresses common issues encountered during experiments in a direct question-and-answer format.

Question 1: My photochromic dye's fading (decoloration) speed is too slow after incorporation into a rigid polymer matrix. What is the primary cause and how can I fix it?

Answer:

The most common cause of slow fading is the rigidity of the host polymer matrix. The isomerization from the colored (e.g., merocyanine) to the colorless (e.g., spiropyran) form requires significant molecular motion. A rigid, glassy polymer with low free volume physically restricts this movement, drastically slowing the thermal fading rate compared to what is observed in solution.[1][2][3]

Solutions:

  • Modify the Dye with Flexible Oligomers: Covalently attaching a flexible, low glass transition temperature (T_g) oligomer, such as poly(dimethylsiloxane) (PDMS) or poly(n-butyl acrylate), directly to the photochromic dye is a highly effective strategy.[2][4] This creates a localized, low-viscosity environment around the dye, effectively acting as a molecular lubricant.[1] This approach allows the dye to switch rapidly without significantly compromising the mechanical properties of the bulk polymer matrix.[1][2] Reductions in the thermal fade time (T_1/2) of 40-95% have been reported using this method.[2]

  • Alter the Bulk Polymer Matrix:

    • Lower the T_g: Select a polymer matrix with a lower glass transition temperature (T_g). A lower T_g corresponds to higher molecular mobility within the polymer, which facilitates the dye's conformational changes.[3]

    • Increase Free Volume: Introduce additives like plasticizers into the matrix. These molecules increase the space between polymer chains (free volume), providing more room for the dye to isomerize.[1][5] However, be aware that this approach can negatively impact the bulk mechanical properties, such as hardness, of the polymer.[1]

  • Entrap Dyes in Nanodroplets: A novel approach involves entrapping oil nanodroplets containing the photochromic dye within a polymer film. This preserves the fast, solution-like switching behavior of the dye in a solid material.

A troubleshooting workflow for addressing slow switching speed is visualized below.

G start Problem: Slow Switching Speed check_matrix Is the polymer matrix highly rigid (High Tg)? start->check_matrix cause_rigidity Primary Cause: Restricted molecular motion due to low free volume. check_matrix->cause_rigidity Yes solution_choice Select a Solution Strategy cause_rigidity->solution_choice sol_dye Strategy 1: Modify the Dye solution_choice->sol_dye Dye-centric sol_matrix Strategy 2: Modify the Matrix solution_choice->sol_matrix Matrix-centric sol_novel Strategy 3: Novel Formulation solution_choice->sol_novel Formulation-centric action_dye Action: Covalently attach flexible, low-Tg oligomers (e.g., PDMS) to the dye. sol_dye->action_dye action_matrix_1 Action: Choose a polymer with a lower Tg or add plasticizers. sol_matrix->action_matrix_1 action_novel Action: Entrap dye in oil nanodroplets within the matrix. sol_novel->action_novel outcome_dye Result: Creates a local low-viscosity environment for the dye. action_dye->outcome_dye outcome_matrix Result: Increases bulk molecular mobility and free volume. action_matrix_1->outcome_matrix outcome_novel Result: Preserves liquid-like kinetics in a solid form. action_novel->outcome_novel warning_matrix Caution: May compromise bulk mechanical properties. outcome_matrix->warning_matrix

Caption: Troubleshooting workflow for slow photochromic switching.

Question 2: The coloration speed of my dye is also slow. Do the same principles apply?

Answer:

Yes, the same principles generally apply. The initial photo-induced transformation from the colorless to the colored state also involves a significant change in molecular structure that can be hindered by a rigid polymer matrix.[3] While fade speed is often more strongly affected, coloration speed is also influenced by the viscosity and free volume of the surrounding medium.[1] Studies have shown that attaching low-T_g polymers like poly(n-butyl acrylate) to a spirooxazine core can increase the coloration rate in addition to accelerating the fade rate.[4]

Question 3: I am using multiple dyes to achieve a neutral color (e.g., grey), but they fade at different rates, causing an undesirable color shift. How can I synchronize their switching speeds?

Answer:

This is a common challenge in multi-dye systems. A powerful technique to address this involves using dye-oligomer conjugates and then fractionating them.

  • Synthesize Dye-Oligomer Conjugates: Attach flexible PDMS tails to each of your different colored dyes (e.g., yellow, blue, red).

  • Fractionate by Size: Use simple chromatographic techniques to separate the dye-PDMS conjugates based on the length of the PDMS tail.

  • Tune the Speeds: Longer PDMS tails result in faster switching speeds, while shorter tails give slower speeds.[6]

  • Combine and Synchronize: By selecting fractions of each color that have different PDMS tail lengths, you can precisely match their independent fade kinetics.[6] Combining these synchronized conjugates into a single polymer matrix allows you to create a neutral-colored lens that maintains its hue as it fades.[6]

Frequently Asked Questions (FAQs)

Q1: What are the key factors that control the switching speed of a photochromic dye in a polymer?

A1: The switching speed is a result of the interplay between the dye's intrinsic properties and its local environment. Key factors include:

  • Polymer Matrix Properties: The glass transition temperature (T_g), free volume, polarity, and viscosity of the polymer are critical.[1][3][4] Rigid, high-T_g matrices with low free volume significantly slow down switching.[2][7]

  • Dye Modification: The molecular structure of the dye itself, including the attachment of flexible side chains or oligomers, can dramatically alter its switching kinetics.[1][4]

  • Temperature: Switching is a thermally influenced process. Lower temperatures slow the fade rate, while higher temperatures can accelerate fading but may limit the achievable color intensity.[8][9]

  • UV Light Intensity: The rate and extent of coloration are dependent on the intensity of the activating UV radiation.[9][10]

The logical relationship between these factors is illustrated below.

G switching_speed Photochromic Switching Speed matrix Polymer Matrix Properties matrix->switching_speed sub_matrix Tg Free Volume Polarity matrix->sub_matrix dye Dye Properties dye->switching_speed sub_dye Inherent Structure Attached Oligomers dye->sub_dye external External Factors external->switching_speed sub_external Temperature UV Intensity external->sub_external

Caption: Factors influencing photochromic dye switching speed.

Q2: What is "free volume" and why is it so important for photochromic switching?

A2: Free volume refers to the microscopic, unoccupied space or holes between polymer chains in an amorphous solid.[5][7] This space is not part of the volume occupied by the polymer molecules themselves. The photochromic switching process is a light-powered mechanical event that requires the dye molecule to undergo significant conformational and rotational changes.[1] A larger amount of free volume provides the necessary space for these molecular segments to move, thereby facilitating a faster isomerization and increasing the switching speed.[4][7] Below the glass transition temperature (T_g), free volume is limited, and molecular motion is restricted, which is why switching is much slower in glassy polymers.[5][7]

Q3: My dye works well in toluene but is extremely slow in a PMMA film. Why is there such a big difference?

A3: This difference highlights the profound impact of the local environment. In a low-viscosity solvent like toluene, the dye molecules have high mobility and can freely undergo the necessary structural changes for photoisomerization.[1] In contrast, a rigid polymer matrix like poly(methyl methacrylate) (PMMA) at room temperature is in its glassy state, far below its T_g of ~105°C. This rigid environment severely restricts the movement of the dye, leading to significantly slower switching kinetics.[1][3] The thermal decoloring rate, in particular, is much faster in polymers with lower T_g values.[3]

Quantitative Data

The following tables summarize quantitative data on factors affecting switching speed.

Table 1: Representative Effect of Covalently Attached PDMS on Thermal Fade Half-Life (T_1/2)

Dye TypeHost Polymer T_g (°C)ModificationT_1/2 Reduction (%)Reference
Spirooxazines120Attached PDMS Oligomer40 - 95%[2]
Chromenes120Attached PDMS Oligomer40 - 95%[2]
Azo Dyes120Attached PDMS Oligomer40 - 95%[2]

Table 2: Influence of Polymer Matrix Properties on Decoloring Rate Constant for a Spiropyran Dye

Polymer MatrixGlass Transition Temp (T_g)Relative PolarityQualitative Decoloring RateReference
Poly(methyl methacrylate) (PMMA)HighPolarSlowest[3]
Poly(ethyl methacrylate) (PEMA)MediumPolarMedium[3]
Poly(n-butyl methacrylate) (PnBMA)LowPolarFaster[3]
Styrene-butadiene-styrene (SBS)LowNon-polarFastest[3]

Experimental Protocols

Protocol 1: Measurement of Photochromic Switching Kinetics

This protocol outlines a general method for measuring the coloration and thermal fading (decoloration) rates of a photochromic dye in a polymer film.

1. Materials and Equipment:

  • Photochromic dye-polymer film cast on a transparent substrate (e.g., glass slide or quartz).

  • UV-Vis Spectrophotometer with a temperature-controlled sample holder (Peltier accessory is ideal).[1]

  • UV lamp for irradiation (e.g., 365 nm lamp).[3]

  • Optical filters to isolate specific wavelength ranges if necessary.

2. Sample Preparation:

  • Prepare polymer films containing the photochromic dye (e.g., 1-3 wt%) by a suitable method such as solution casting or spin coating.[11]

  • Ensure the film thickness is uniform and the optical quality is sufficient for spectrophotometric measurements.

  • Prepare a blank polymer film (without dye) to use as a reference.

3. Measurement of Coloration Kinetics:

  • Place the dye-polymer film in the spectrophotometer's sample holder and allow it to equilibrate to the desired temperature (e.g., 20°C).[1]

  • Record the initial absorbance spectrum of the uncolored film.

  • Remove the sample and irradiate it with the UV lamp for a fixed, short duration (e.g., 5-10 seconds).

  • Immediately place the sample back into the spectrophotometer and record the full absorbance spectrum or monitor the absorbance at the λ_max of the colored form.

  • Repeat the irradiation/measurement cycle until the absorbance at λ_max reaches a photostationary state (no further increase in color).

  • Plot the absorbance at λ_max versus total irradiation time to obtain the coloration curve.

4. Measurement of Thermal Fading (Decoloration) Kinetics:

  • Irradiate a fresh sample until it reaches maximum coloration (photostationary state).

  • Place the colored sample in the temperature-controlled holder of the spectrophotometer, ensuring no ambient UV light reaches it.

  • Immediately begin monitoring the decrease in absorbance at the λ_max of the colored form over time.[11] Record data at regular intervals until the sample has returned to its colorless or near-colorless state.

  • Plot the absorbance at λ_max versus time to obtain the fading curve.

5. Data Analysis:

  • Fading Rate: The thermal fading process for many dyes in a polymer matrix often follows first-order kinetics.[3] The rate constant (k) can be determined by plotting ln(Absorbance) vs. time.

  • Half-Life (T_1/2): Calculate the time it takes for the absorbance of the colored form to decrease to half of its initial maximum value.[12] This is a common and convenient parameter for comparing the fading speeds of different systems.

References

Technical Support Center: Stability of Merocyanine Form of Spiropyrans

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with spiropyran-based systems. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered with the merocyanine (MC) form of spiropyrans during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental stability issue with the merocyanine form of spiropyrans?

A1: The primary stability issue with the merocyanine (MC) form is its inherent thermal instability. The open, colored, and polar MC form tends to revert to the more stable, colorless, and non-polar spiropyran (SP) form in the absence of a stabilizing stimulus like UV light.[1][2] This thermal relaxation can be rapid, often occurring within minutes in solution, posing challenges for applications that require a persistent colored or polar state.[2] Additionally, the MC form is susceptible to photodegradation and hydrolysis, particularly in aqueous environments.[3][4][5]

Q2: What are the main factors that influence the stability of the merocyanine form?

A2: The stability of the merocyanine form is significantly influenced by several environmental and structural factors:

  • Solvent Polarity: The polarity of the solvent plays a crucial role. While polar solvents can initially favor the formation of the polar MC form, they can also facilitate degradation pathways. The stability and the absorption maximum (λmax) of the MC form are sensitive to the solvent environment, a phenomenon known as solvatochromism.[1]

  • pH: The pH of the solution is a critical factor, especially in aqueous media. Acidic conditions can lead to the protonation of the merocyanine, which can in some cases stabilize the open form by inhibiting the ring-closing reaction.[6] However, extreme pH values can also promote hydrolysis.[3]

  • Temperature: Higher temperatures generally accelerate the thermal relaxation of the MC form back to the SP form.[7][8] Conversely, lower temperatures can increase the half-life of the MC isomer.[7][8]

  • Light: While UV light is used to generate the MC form, prolonged or high-intensity irradiation can lead to photodegradation, also known as photobleaching.[4][9][10] This process is often mediated by reactive oxygen species like singlet oxygen.[4]

  • Presence of Metal Ions: Certain metal ions can chelate with the merocyanine form, leading to the formation of thermally stable complexes.[2] This interaction can significantly enhance the stability of the open form.

  • Molecular Structure: The chemical structure of the spiropyran itself has a profound impact on the stability of its merocyanine isomer. Substituents on the spiropyran backbone can influence the kinetics of both the forward (SP to MC) and reverse (MC to SP) reactions, as well as its susceptibility to degradation.[4][9][10]

Q3: What are the common degradation pathways for the merocyanine form?

A3: The two primary degradation pathways for the merocyanine form are:

  • Photodegradation: This occurs upon prolonged exposure to light, especially UV radiation. The excited state of the merocyanine can react with molecular oxygen to produce highly reactive singlet oxygen, which then attacks the merocyanine molecule, leading to irreversible bleaching and loss of photochromic activity.[4]

  • Hydrolysis: In aqueous solutions, the merocyanine form can undergo hydrolysis, particularly at the central double bond.[3] This process is often catalyzed by hydroxide ions and leads to the breakdown of the conjugated system, resulting in a loss of color and photoresponsiveness. Merocyanines are generally more stable in non-aqueous solutions like DMSO.[3]

Troubleshooting Guide

Problem 1: The colored merocyanine form fades too quickly in my experiments.

Possible Cause Troubleshooting Step
Thermal Relaxation The inherent thermal instability of the merocyanine form causes it to revert to the spiropyran form.
Solution 1: Conduct experiments at a lower temperature to slow down the thermal back reaction.[7][8]
Solution 2: If compatible with your system, consider using a more polar solvent which can sometimes slow the ring-closing kinetics. However, be mindful of potential solvatochromic shifts and the possibility of increased degradation in certain polar environments.
Solution 3: For applications requiring long-term stability, investigate the use of spiropyran derivatives with substituents that slow the thermal relaxation rate.
Solution 4: In aqueous solutions, adjusting the pH to be slightly acidic may help to stabilize the protonated merocyanine form.[6]
Photobleaching Continuous or high-intensity light exposure is causing irreversible degradation of the merocyanine.
Solution 1: Reduce the intensity of the light source used for isomerization or imaging.
Solution 2: Minimize the duration of light exposure to what is necessary for the experiment.
Solution 3: If possible, perform experiments in a deoxygenated environment to reduce the formation of singlet oxygen, a key mediator of photodegradation.[4]
Solution 4: Consider using spiropyran derivatives with enhanced photostability, such as those with cyano-substitutions in the polymethine chain.[4][9][10]

Problem 2: I am observing a loss of photochromic activity over time in an aqueous solution.

Possible Cause Troubleshooting Step
Hydrolysis The merocyanine form is degrading in the aqueous environment.
Solution 1: If your experimental design allows, consider using a co-solvent such as DMSO with water. The addition of DMSO has been shown to significantly increase the half-life of merocyanines in aqueous solutions.[3][11]
Solution 2: Incorporating the spiropyran into a hydrophobic environment, such as the core of a micelle or a polymer matrix, can protect the merocyanine form from hydrolysis.[3][12]
Solution 3: Adjusting the pH of the solution may alter the rate of hydrolysis. The stability of merocyanine photoacids has been shown to increase under more acidic conditions.[7][8]

Problem 3: The color of the merocyanine form is different from what I expected based on the literature.

Possible Cause Troubleshooting Step
Solvatochromism The absorption maximum (λmax) of the merocyanine form is highly sensitive to the polarity of the solvent.
Solution 1: Ensure that the solvent you are using is of high purity and has the same polarity as that reported in the literature you are referencing.
Solution 2: Be aware that in non-polar solvents, the λmax is typically at longer wavelengths (red-shifted), while in polar solvents, a blue-shift (hypsochromic shift) is often observed.[1]
Aggregation At high concentrations, merocyanine molecules can aggregate, leading to changes in the absorption spectrum.
Solution 1: Try performing your experiments at a lower concentration of the spiropyran.
Solution 2: The formation of H-aggregates (blue-shifted) or J-aggregates (red-shifted) can be concentration and solvent-dependent.

Quantitative Data on Merocyanine Stability

The following tables summarize quantitative data on the stability of the merocyanine form under various conditions.

Table 1: Half-life of Merocyanine Derivatives in Aqueous Solutions

Merocyanine DerivativeConditionsHalf-life (τ1/2)Reference
Merocyanine Photoacid (MCH)Weakly acidic aqueous solution~1 to 10 days[3]
MCH with 12 mM cyclodextrinAqueous solution> 4 times increase[3]
MCH with methoxy groupAqueous solution6-fold increase[3]
FASC-containing peptidespH 2.5>15,000 min[7][8]

Table 2: Photobleaching Rates of Merocyanine Dyes

Merocyanine DyeModificationDecrease in Photobleaching RateReference
I-SOCyano substitution5.5-fold[4][10]
S-SOCyano substitution39-fold[4][10]

Experimental Protocols

Protocol 1: General Procedure for Studying the Thermal Relaxation of Merocyanine

  • Sample Preparation: Prepare a solution of the spiropyran compound in the desired solvent at a known concentration (e.g., 1 x 10⁻⁵ mol/L).[2]

  • UV Irradiation: Irradiate the solution with a UV lamp at a specific wavelength (typically around 365 nm) until the maximum absorbance of the merocyanine form is reached, indicating the photostationary state.[2]

  • Spectroscopic Monitoring: Immediately after stopping the UV irradiation, place the cuvette in a UV-Vis spectrophotometer.

  • Data Acquisition: Record the absorbance at the λmax of the merocyanine form at regular time intervals in the dark.

  • Kinetic Analysis: Plot the natural logarithm of the absorbance (ln(A)) versus time. The slope of the resulting linear fit will be the negative of the first-order rate constant (k) for the thermal relaxation. The half-life (τ1/2) can then be calculated using the equation: τ1/2 = ln(2)/k.

Protocol 2: Assessing Photodegradation of Merocyanine

  • Sample Preparation: Prepare a solution of the spiropyran in the solvent of interest.

  • Initial Spectrum: Record the initial UV-Vis absorption spectrum of the solution after conversion to the merocyanine form by a short burst of UV light.

  • Continuous Irradiation: Continuously irradiate the solution with a light source (e.g., a halogen tungsten lamp) that excites the merocyanine form.[10]

  • Time-course Spectra: At set time intervals, temporarily stop the irradiation and record the full UV-Vis absorption spectrum.

  • Data Analysis: Monitor the decrease in the absorbance at the λmax of the merocyanine form over time. A decrease that does not recover upon switching to visible light or being placed in the dark indicates photodegradation. The kinetics of photodegradation can often be fitted to a first-order model.[10]

Visualizations

Spiropyran_Merocyanine_Isomerization cluster_SP Spiropyran (SP) Form cluster_MC Merocyanine (MC) Form SP Colorless Non-polar Closed-ring MC Colored Polar Open-ring SP->MC UV Light MC->SP Visible Light / Heat

Caption: Reversible isomerization between the spiropyran (SP) and merocyanine (MC) forms.

Merocyanine_Stability_Factors cluster_destabilizing Destabilizing Factors cluster_stabilizing Stabilizing Factors MC Merocyanine Stability Heat Increased Temperature Heat->MC decreases stability Light Prolonged Irradiation (Photodegradation) Light->MC decreases stability Hydrolysis Aqueous Environment (Hydrolysis) Hydrolysis->MC decreases stability Metal Metal Ion Chelation Metal->MC increases stability pH_mod Acidic pH pH_mod->MC can increase stability Structure Chemical Modification Structure->MC can increase stability Micelles Micellar Encapsulation Micelles->MC increases stability

Caption: Factors influencing the stability of the merocyanine form.

Troubleshooting_Workflow cluster_fading Rapid Fading cluster_loss Activity Loss (Aqueous) start Experiment Start: Observe MC Instability issue What is the primary symptom? start->issue fading_q Is the fading reversible in the dark? issue->fading_q Rapid Fading hydrolysis Likely Hydrolysis - Add Co-solvent (DMSO) - Use Micelles - Adjust pH issue->hydrolysis Loss of Activity in Water thermal Likely Thermal Relaxation - Lower Temperature - Modify Solvent - Adjust pH fading_q->thermal Yes photo Likely Photodegradation - Reduce Light Intensity/Duration - Deoxygenate Solution fading_q->photo No

Caption: Troubleshooting workflow for merocyanine instability issues.

References

Technical Support Center: Overcoming Spiropyran Solubility in Polymer Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of spiropyrans in polymer matrices.

Troubleshooting Guide

This guide addresses common issues encountered during the incorporation of spiropyrans into polymer matrices.

Problem: Poor Solubility of Spiropyran in the Chosen Solvent

  • Question: My spiropyran derivative is not dissolving in the solvent I've selected for my polymer. What should I do?

    • Answer: The solubility of spiropyrans is highly dependent on the polarity of the solvent. The colorless, closed-ring spiropyran (SP) form is generally non-polar, while the colored, open-ring merocyanine (MC) form is polar.[1] Ensure the polarity of your solvent matches the isomeric form of your spiropyran. For the common non-polar SP form, consider solvents like toluene or chloroform. If you are working with a spiropyran derivative that is more stable in its polar MC form, a more polar solvent may be required.

  • Question: I've tried several solvents, and the solubility is still low. Are there other options?

    • Answer: Consider modifying the spiropyran itself. Synthesizing derivatives with functional groups that enhance solubility in your desired solvent system can be an effective strategy. Additionally, ensure you are using a high-purity solvent, as impurities can affect solubility.

Problem: Spiropyran Aggregation in the Polymer Film

  • Question: My final polymer film shows visible aggregates of the spiropyran. How can I prevent this?

    • Answer: Aggregation is a common issue, particularly at higher spiropyran concentrations, and can negatively impact the photochromic performance of the material. Several strategies can be employed to mitigate this:

      • Reduce Concentration: Lowering the weight percentage of the spiropyran in the polymer matrix is the most straightforward approach.

      • Improve Dispersion: The use of plasticizers can enhance the dispersion of spiropyrans. For instance, dioctyl phthalate (DOP) has been shown to improve the dispersion of spiropyran in polymethyl methacrylate (PMMA).[2] Plasticizers work by increasing the free volume between polymer chains, which can better accommodate the spiropyran molecules.[3]

      • Covalent Incorporation: To completely prevent aggregation and leaching, consider covalently bonding the spiropyran to the polymer backbone or as a side chain. This can be achieved through the polymerization of spiropyran-containing monomers.

  • Question: Does the choice of polymer matter for aggregation?

    • Answer: Yes, the interaction between the spiropyran and the polymer matrix is crucial. Polymers with polar functional groups can have favorable dipole-dipole interactions with the polar merocyanine form, potentially reducing aggregation of this isomer.[4]

Problem: Phase Separation During Film Casting

  • Question: As the solvent evaporates during casting, my spiropyran appears to be phase-separating from the polymer. How can I achieve a homogeneous film?

    • Answer: Phase separation during solvent casting is often a result of poor miscibility between the spiropyran and the polymer.

      • Optimize Solvent System: The rate of solvent evaporation can influence film morphology. A slower, more controlled evaporation process can sometimes allow for better integration of the spiropyran into the polymer matrix.

      • Consider a Different Polymer: If miscibility is a fundamental issue, selecting a polymer with a solubility parameter closer to that of your spiropyran derivative may be necessary.

      • Covalent Modification: As with aggregation, covalently attaching the spiropyran to the polymer chain is a robust solution to prevent phase separation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for incorporating spiropyrans into polymer films?

A1: The most widely used method is solution casting .[5] This technique involves dissolving both the polymer and the spiropyran in a common solvent, casting the solution onto a substrate, and allowing the solvent to evaporate, leaving a spiropyran-doped polymer film.[5][6]

Q2: How does the polarity of the polymer matrix affect the photochromic behavior of the spiropyran?

A2: The polarity of the polymer matrix has a significant impact on the equilibrium between the spiropyran (SP) and merocyanine (MC) forms. Polar polymers can stabilize the polar MC form through dipole-dipole interactions, which can influence the coloration and decoloration kinetics.[4]

Q3: Can I use melt processing to incorporate spiropyrans into polymers?

A3: While less common than solution casting, melt processing is a potential method for incorporating spiropyrans into thermoplastic polymers. However, it is crucial to consider the thermal stability of the specific spiropyran derivative, as the high temperatures involved in melt extrusion can cause degradation.

Q4: Are there spiropyran derivatives that are inherently more soluble in polymers?

A4: Yes, researchers have developed various spiropyran derivatives with modified chemical structures to enhance their solubility and compatibility with specific polymer systems. For example, introducing flexible alkyl chains or polymerizable groups like methacrylates can improve miscibility.

Q5: What are the advantages of covalently bonding spiropyrans to the polymer?

A5: Covalently incorporating spiropyrans into the polymer architecture, either in the main chain or as side groups, offers several advantages over simple physical doping. These include:

  • Preventing Leaching: The photochromic molecule is permanently attached and cannot migrate out of the polymer matrix.

  • Eliminating Aggregation: By being part of the polymer chain, the spiropyran units are molecularly dispersed.

  • Improving Durability: The overall stability and longevity of the photochromic properties can be enhanced.

Data Presentation

Table 1: Strategies to Improve Spiropyran Solubility and Dispersion

StrategyDescriptionAdvantagesDisadvantages
Solvent Selection Choosing a solvent that readily dissolves both the spiropyran and the polymer.Simple and direct approach.May be difficult to find a common solvent for highly dissimilar components.
Use of Plasticizers Adding a plasticizer (e.g., Dioctyl Phthalate, Polyethylene Glycol) to the polymer solution.[2][7]Improves dispersion and flexibility of the final film.[2]Can alter the mechanical properties of the polymer; potential for plasticizer leaching over time.
Spiropyran Derivatization Synthesizing spiropyran derivatives with functional groups that improve solubility.Can be tailored for specific polymer-solvent systems.Requires synthetic chemistry expertise and may alter photochromic properties.
Covalent Incorporation Polymerizing spiropyran-containing monomers or grafting spiropyrans onto existing polymers.Prevents aggregation and leaching; ensures uniform dispersion.More complex synthetic procedure compared to physical mixing.

Experimental Protocols

Protocol 1: Solvent Casting of a Spiropyran-Doped Polymer Film

This protocol provides a general procedure for preparing a spiropyran-doped polymer film using the solvent casting method.[5][6][8]

Materials:

  • Spiropyran derivative

  • Polymer (e.g., PMMA, Polystyrene)

  • Volatile solvent (e.g., Chloroform, Toluene, Tetrahydrofuran)

  • Glass petri dish or other flat substrate

  • Vortex mixer

  • Pipette

  • Leveling surface

  • Drying oven or desiccator

Procedure:

  • Prepare Polymer Solution: Dissolve a known amount of the polymer in the chosen solvent to achieve the desired concentration (e.g., 10% w/v). Use a vortex mixer or magnetic stirrer to ensure complete dissolution.

  • Prepare Spiropyran Stock Solution: Dissolve the spiropyran derivative in the same solvent to create a concentrated stock solution.

  • Mixing: Add the required volume of the spiropyran stock solution to the polymer solution to achieve the desired final concentration of spiropyran in the polymer (e.g., 1-5 wt%).

  • Homogenization: Thoroughly mix the combined solution using a vortex mixer to ensure a homogeneous distribution of the spiropyran.

  • Casting: Carefully pipette the solution onto a clean, level glass substrate. The volume of solution will determine the final thickness of the film.

  • Drying: Allow the solvent to evaporate slowly in a controlled environment, such as a fume hood with gentle airflow or a desiccator. For some polymers, gentle heating in a drying oven below the boiling point of the solvent can accelerate the process.[8]

  • Film Removal: Once the film is completely dry, it can be carefully peeled from the substrate.

Mandatory Visualizations

TroubleshootingWorkflow start Start: Solubility Problem check_solvent Is spiropyran soluble in the chosen solvent? start->check_solvent change_solvent Select a solvent with appropriate polarity. check_solvent->change_solvent No check_aggregation Is there spiropyran aggregation in the film? check_solvent->check_aggregation Yes change_solvent->check_solvent end_fail Further optimization needed change_solvent->end_fail reduce_conc Lower spiropyran concentration. check_aggregation->reduce_conc Yes use_plasticizer Add a plasticizer (e.g., DOP). check_aggregation->use_plasticizer Yes check_phase_sep Is there phase separation during casting? check_aggregation->check_phase_sep No reduce_conc->check_aggregation reduce_conc->end_fail use_plasticizer->check_aggregation use_plasticizer->end_fail optimize_drying Optimize solvent evaporation rate (slower drying). check_phase_sep->optimize_drying Yes end_success Success: Homogeneous Film check_phase_sep->end_success No optimize_drying->check_phase_sep optimize_drying->end_fail covalent_incorp Consider covalent incorporation of spiropyran into polymer. covalent_incorp->end_success end_fail->covalent_incorp Persistent Issues

Caption: Troubleshooting workflow for spiropyran solubility issues.

SpiropyranPolymerInteractions cluster_spiropyran Spiropyran cluster_polymer Polymer Matrix spiropyran Spiropyran (SP) (Non-polar) merocyanine Merocyanine (MC) (Polar) spiropyran->merocyanine UV light nonpolar_polymer Non-polar Polymer (e.g., Polystyrene) spiropyran->nonpolar_polymer Good Miscibility polar_polymer Polar Polymer (e.g., PMMA) spiropyran->polar_polymer Moderate Miscibility merocyanine->spiropyran Vis light / Heat merocyanine->nonpolar_polymer Poor Miscibility (Aggregation Risk) merocyanine->polar_polymer Good Miscibility (Stabilization)

Caption: Spiropyran-polymer polarity interactions.

References

Validation & Comparative

A Comparative Guide to the Photochromic Properties of Spiropyran Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Spiropyrans are a prominent class of photochromic molecules that undergo a reversible transformation between a colorless, closed spiropyran (SP) form and a colored, open merocyanine (MC) form upon exposure to UV and visible light, respectively.[1][2][3] This unique photoswitching behavior has positioned them as promising candidates for a wide range of applications, including optical data storage, molecular switches, sensors, and in the development of photopharmacology.[1][2][4][5][6][7] The photochromic properties of spiropyran derivatives can be finely tuned by modifying their molecular structure, particularly through the introduction of various substituents.[1][2][4][8] This guide provides a comparative analysis of the photochromic properties of different spiropyran derivatives, supported by experimental data and detailed methodologies.

The Photochromic Mechanism of Spiropyrans

The fundamental process underlying the photochromism of spiropyrans is the reversible isomerization between the spiropyran (SP) and merocyanine (MC) forms.[6][9] In the dark, the thermodynamically stable form is the colorless SP, which possesses a spiro carbon atom linking two heterocyclic rings in an orthogonal arrangement.[3] Upon irradiation with UV light (typically between 250-380 nm), the C-O bond at the spiro center cleaves, leading to the formation of the planar, conjugated, and colored MC form.[3][10] The reverse reaction, from the MC to the SP form, can be induced by irradiation with visible light or by thermal relaxation in the dark.[10]

G Photochromic Switching of Spiropyran cluster_SP Spiropyran (SP) Form cluster_MC Merocyanine (MC) Form SP Colorless (Closed Ring) MC Colored (Open Ring) SP->MC UV Light (Coloration) MC->SP Visible Light / Heat (Decoloration)

Caption: Reversible isomerization between the spiropyran and merocyanine forms.

Comparative Performance of Spiropyran Derivatives

The photochromic performance of spiropyran derivatives is significantly influenced by the nature and position of substituents on both the indoline and chromene moieties.[1][2][4][8] These modifications can alter key properties such as the absorption maxima of the SP and MC forms, the quantum yields of coloration and bleaching, the rate of thermal fading, and the fatigue resistance. The following table summarizes the photochromic properties of a selection of spiropyran derivatives.

DerivativeSolventSP λmax (nm)MC λmax (nm)Thermal Fade Rate (k, s⁻¹)Fatigue Resistance
Unsubstituted Spiropyran Acetonitrile~330~550Varies with solvent polarityGenerally moderate; susceptible to photodegradation over multiple cycles.
6-NO₂ Spiropyran Acetonitrile3345620.003Enhanced stability of the MC form due to the electron-withdrawing nitro group, leading to slower thermal fading.[4] However, it can still exhibit fatigue.[11][12]
8-OCH₃-6-NO₂ Spiropyran Acetonitrile3455750.001The electron-donating methoxy group at the 8-position further stabilizes the MC form, resulting in a slower fade rate compared to the 6-NO₂ derivative.[8]
6-Br Spiropyran Acetonitrile332555-Halogen substituents can influence the electronic properties and, consequently, the photochromic behavior.
Spiropyran with electron-donating groups on indoline ring VariesVariesVariesVariesGenerally, electron-donating groups on the indoline moiety can affect the ease of C-O bond cleavage and the stability of the resulting zwitterionic merocyanine.
Spiropyran with electron-withdrawing groups on chromene ring VariesVariesVariesVariesElectron-withdrawing groups on the chromene part, especially at the 6-position, tend to stabilize the negative charge on the phenolate oxygen of the MC form, leading to a red-shift in the absorption and slower thermal bleaching.[4]

Note: The values presented are approximate and can vary depending on the specific experimental conditions.

Experimental Protocols

Accurate and reproducible characterization of the photochromic properties of spiropyran derivatives is crucial for their comparative evaluation. The following sections outline the detailed methodologies for key experiments.

Synthesis of Spiropyran Derivatives

A common method for the synthesis of spiropyrans involves the condensation of a Fischer's base derivative with a substituted salicylaldehyde.[13]

  • Synthesis of Fischer's Base Derivative: React 1,3,3-trimethyl-2-methyleneindoline with an appropriate alkyl halide to introduce desired functional groups.

  • Condensation Reaction: Dissolve the synthesized indolium salt and a substituted salicylaldehyde in a suitable solvent, such as ethanol. The reaction is typically carried out in the presence of a base like piperidine or pyridine and often requires heating.

  • Purification: The crude product is purified using techniques like column chromatography to obtain the desired spiropyran derivative.

UV-Vis Spectroscopic Analysis

UV-Vis spectroscopy is the primary technique used to monitor the photoisomerization between the SP and MC forms.[10]

  • Sample Preparation: Prepare a dilute solution (e.g., 10 µM) of the spiropyran derivative in a spectroscopic grade solvent.[10] All manipulations should be performed in the dark or under safelight conditions to ensure the compound is initially in its SP form.

  • Baseline Correction: Record a baseline spectrum using a cuvette containing only the solvent.

  • Initial Spectrum (SP Form): Record the absorption spectrum of the sample solution to determine the λmax of the SP form, which is typically in the UV region.

  • Photoisomerization to MC Form: Irradiate the solution with a UV light source (e.g., 365 nm) until the absorption spectrum no longer changes, indicating that the photostationary state (PSS) has been reached.[13]

  • MC Spectrum: Immediately record the absorption spectrum to determine the λmax of the MC form in the visible region.

  • Thermal Fading (Decoloration): Place the cuvette in the dark in a temperature-controlled holder and record spectra at regular intervals to monitor the decay of the MC absorption band and determine the thermal fade rate.[13]

  • Photobleaching: Irradiate the solution with visible light corresponding to the λmax of the MC form to monitor the light-induced conversion back to the SP form.

Determination of Photoisomerization Quantum Yield (Φ)

The quantum yield represents the efficiency of a photochemical reaction.[13]

  • Actinometry: Determine the photon flux of the irradiation source using a chemical actinometer (e.g., ferrioxalate).[13][14] This involves irradiating the actinometer solution under the same conditions as the sample and measuring the change in its absorbance.

  • Sample Irradiation: Irradiate a dilute solution of the spiropyran derivative for a short, known period, ensuring that the conversion to the MC form is low (typically <10%) and the change in absorbance is linear with time.[13]

  • Calculation: The quantum yield (Φ) is calculated by relating the number of molecules that have isomerized (determined from the change in absorbance and the molar extinction coefficient) to the number of photons absorbed by the sample.[3][13]

Measurement of Fatigue Resistance

Fatigue refers to the loss of photochromic activity over repeated switching cycles, often due to photodegradation.[11][12]

  • Cyclic Switching: Subject a solution of the spiropyran derivative to multiple cycles of coloration (UV irradiation) and decoloration (visible light irradiation or thermal fading).

  • Monitoring Absorbance: After each cycle, record the absorbance of the MC form at its λmax.

  • Fatigue Quantification: The fatigue resistance is often quantified by the percentage decrease in the absorbance of the MC form after a certain number of cycles. A smaller decrease indicates higher fatigue resistance.[11][12] For example, a 20% fatigue after one cycle means that 20% of the molecules did not revert to the SP form.[11][12]

Experimental Workflow

The following diagram illustrates a generalized workflow for the characterization of the photochromic properties of spiropyran derivatives.

G Experimental Workflow for Spiropyran Characterization cluster_synthesis Synthesis & Purification cluster_characterization Photochromic Characterization cluster_analysis Data Analysis Synthesis Synthesize Spiropyran Derivative Purification Purify by Column Chromatography Synthesis->Purification SamplePrep Prepare Dilute Solution Purification->SamplePrep UVVis UV-Vis Spectroscopy SamplePrep->UVVis QuantumYield Determine Quantum Yield UVVis->QuantumYield Fatigue Measure Fatigue Resistance UVVis->Fatigue Data Analyze Spectra & Kinetics QuantumYield->Data Fatigue->Data Compare Compare with other Derivatives Data->Compare

Caption: A generalized workflow for spiropyran synthesis and characterization.

References

A Comparative Guide to the Spectroscopic Validation of Novel Spiropyrans

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of spectroscopic data for novel spiropyrans, supported by experimental protocols and data analysis workflows. It is intended for researchers, scientists, and drug development professionals working with these photochromic molecules.

Introduction to Spiropyran Photochromism

Spiropyrans are a prominent class of photochromic molecules known for their ability to undergo reversible structural transformations when exposed to stimuli like light.[1][2] Typically, the thermodynamically stable, colorless, or pale-yellow "closed" spiro form (SP) converts to a brightly colored, planar "open" merocyanine form (MC) upon irradiation with UV light.[3][4] This transformation involves the cleavage of the C-O bond at the spiro center, leading to the formation of a conjugated system responsible for the absorption of visible light.[3] The reverse process, reverting to the spiro form, can be triggered by visible light or occur thermally in the dark.[3] This switching behavior is accompanied by changes in various physicochemical properties, making spiropyrans valuable for applications in optical devices, sensors, and smart materials.[5][6]

The validation of newly synthesized spiropyrans relies heavily on spectroscopic techniques to confirm their structure and characterize their photochromic behavior. The key is to distinguish the spectral signatures of the closed SP form from the open MC form.

Key Spectroscopic Validation Techniques

The structural and photochromic properties of spiropyrans are primarily investigated using UV-Vis, Fourier-Transform Infrared (FTIR), and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • UV-Vis Spectroscopy : This is the most common method for observing the photochromism of spiropyrans. The closed SP form typically absorbs in the UV range (e.g., an unsubstituted spiropyran in ethanol has a λmax at 295 nm), while the open MC form exhibits a strong absorption band in the visible spectrum (e.g., 430-575 nm, depending on the structure and solvent).[3][5][7] The position, shape, and intensity of the MC absorption band are sensitive to the solvent's polarity and the substituents on the spiropyran molecule.[3][8]

  • FTIR Spectroscopy : This technique is used to identify functional groups and confirm the structural transformation between the SP and MC isomers. The IR spectrum of the SP form shows characteristic stretching vibrations for the spiro-C-O bond (around 940–960 cm⁻¹) and the double bond of the pyran ring (~1640 cm⁻¹).[3] These bands disappear upon conversion to the MC form.[3][9]

  • NMR Spectroscopy : ¹H and ¹³C NMR are crucial for the structural elucidation of the stable SP form.[10][11] While studying the short-lived MC form can be challenging, specialized techniques like online LED-NMR allow for the investigation of the photoresponsive nature of the molecules in solution.[3][4]

Experimental Protocols

Detailed methodologies are essential for reproducible and comparable results. Below are standard protocols for the spectroscopic analysis of spiropyrans.

3.1 Protocol for UV-Vis Spectroscopic Analysis

  • Sample Preparation : Dissolve the synthesized spiropyran compound in a spectroscopic grade solvent (e.g., acetonitrile, dichloromethane, ethanol) to a final concentration of approximately 10⁻⁵ M.[5][12]

  • Initial Spectrum : Record the absorption spectrum of the solution in a 1 cm quartz cuvette before irradiation to obtain the characteristic spectrum of the SP form.

  • Photo-irradiation : Irradiate the solution with a UV lamp at a specific wavelength (e.g., 365 nm) for a set duration (e.g., 1 to 10 minutes).[5][8]

  • MC Spectrum Recording : Immediately after irradiation, record the absorption spectrum to observe the new band in the visible region corresponding to the MC form.

  • Kinetics (Optional) : To study the thermal reversion, record spectra at regular time intervals after UV irradiation has ceased until the visible absorption band disappears.

  • Reversibility : After the formation of the MC form, irradiate the sample with visible light to confirm the reversion to the SP form.

3.2 Protocol for FTIR Spectroscopic Analysis

  • Sample Preparation : Prepare the sample for analysis. For solids, the Attenuated Total Reflectance (ATR) method is common.[5][9] A thin film or a KBr pellet can also be used.

  • SP Form Spectrum : Record the FTIR spectrum of the spiropyran in its initial, non-irradiated state. Identify the characteristic peaks for the spiro-C-O and pyran C=C bonds.[3]

  • MC Form Spectrum : If the MC form is stable enough, irradiate the sample with UV light and quickly record the spectrum to observe the disappearance of the characteristic SP peaks.[5][13]

3.3 Protocol for NMR Spectroscopic Analysis

  • Sample Preparation : Dissolve the spiropyran sample in a deuterated solvent (e.g., CDCl₃, CD₃OD) in an NMR tube.[14][15]

  • SP Form Spectrum : Record the ¹H and ¹³C NMR spectra of the sample to confirm the structure of the stable spiro form.[11][16]

  • Photo-switching Analysis (Advanced) : For in-situ irradiation studies, use a specialized setup such as an NMR spectrometer equipped with an LED light source to irradiate the sample directly inside the spectrometer and monitor the spectral changes corresponding to the SP to MC conversion.[4]

Comparative Spectroscopic Data

The following table summarizes representative spectroscopic data for different spiropyran derivatives, providing a benchmark for comparison with novel compounds.

Compound ClassTechniqueFormKey Spectroscopic FeatureSolvent / MediumReference
Unsubstituted SpiropyranUV-VisSpiro (SP)λmax ≈ 295 nmEthanol[3]
Nitro-substituted SpiropyranUV-VisMerocyanine (MC)λmax ≈ 572 nmEthanol[6]
Benzospiropyran DerivativeUV-VisMerocyanine (MC)λmax ≈ 430 nmDichloromethane[5]
Functionalized Spiropyran FilmUV-VisMerocyanine (MC)λmax ≈ 575 nmSolid Film[7]
Generic SpiropyranFTIRSpiro (SP)Cspiro-O stretch: 940-960 cm⁻¹ATR[3][5]
Generic SpiropyranFTIRSpiro (SP)Pyran C=C stretch: ~1640 cm⁻¹ATR[3]

Workflow for Spectroscopic Data Validation

The validation of a novel spiropyran follows a logical workflow from synthesis to final characterization. The diagram below illustrates this process.

G cluster_0 Phase 1: Synthesis & Purification cluster_1 Phase 2: Structural Confirmation cluster_2 Phase 3: Photochromic Validation A Synthesis of Novel Spiropyran B Purification (e.g., Column Chromatography) A->B C 1H and 13C NMR Spectroscopy B->C D FTIR Spectroscopy (SP Form) B->D E Mass Spectrometry B->E F Structure Verified? C->F D->F E->F F->A No G UV-Vis Spectroscopy: - Record SP spectrum - UV Irradiation (e.g., 365 nm) - Record MC spectrum F->G Yes H Reversibility Test: - Visible Light Irradiation - Monitor reversion to SP G->H I FTIR Spectroscopy: - Irradiate sample - Confirm disappearance of  Cspiro-O peak H->I J Data Comparison I->J K Benchmark Data (Literature Values) K->J

Caption: Workflow for the synthesis and spectroscopic validation of novel spiropyrans.

References

A Comparative Guide to Photochromic Compounds: Spiropyrans and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate photochromic compound is a critical decision dictated by the specific demands of the application. This guide provides a comparative analysis of spiropyrans against other prominent photochromic compounds, namely spirooxazines, diarylethenes, and azobenzenes. The information is supported by a summary of key performance data and detailed experimental protocols for their characterization.

Photochromic compounds are molecules that undergo a reversible transformation between two forms, each possessing distinct absorption spectra, upon exposure to electromagnetic radiation. This unique property has led to their application in a wide array of fields, including optical data storage, smart materials, and photopharmacology. Spiropyrans, one of the most extensively studied families of photochromic compounds, are known for the significant color change that accompanies their light-induced transformation from a colorless, closed spiro (SP) form to a colored, open merocyanine (MC) form.[1][2] However, for many applications, other classes of photochromic compounds such as spirooxazines, diarylethenes, and azobenzenes may offer superior performance in terms of stability, fatigue resistance, and switching kinetics.

Comparative Performance of Photochromic Compounds

The choice of a photochromic compound is contingent on a set of key performance indicators. The following table summarizes these metrics for spiropyrans, spirooxazines, diarylethenes, and azobenzenes to facilitate a direct comparison.

PropertySpiropyransSpirooxazinesDiarylethenesAzobenzenes
Photochromic Mechanism Ring-opening/closing (Heterolytic C-O bond cleavage)[1]Ring-opening/closing (Heterolytic C-O bond cleavage)[3]6π-electrocyclic reaction[3]E/Z (cis/trans) isomerization[4]
λmax Uncolored Form (nm) ~295 - 350[5][6]~340 - 370[1][7]~250 - 350[3][8]trans: ~320-350 (π-π), ~440 (n-π)[4][9]
λmax Colored Form (nm) ~500 - 600 (Merocyanine)[10][11]~590 - 620 (Merocyanine)[1][7]~500 - 650 (Closed-ring)[8][12]cis: ~320-350 (π-π), ~430-450 (n-π)[4][9]
Quantum Yield (Φ) Generally moderate (e.g., 0.1 - 0.6 for SP→MC)Generally moderate to highOften high for ring-closing (e.g., 0.2 - 0.5)[13]Variable (e.g., trans→cis: ~0.1-0.25; cis→trans: ~0.4-0.56)[14]
Fatigue Resistance Moderate (typically 100-1000 cycles)[1]Good to excellent (can exceed thousands of cycles)[1][15]Excellent (can undergo thousands of cycles with minimal degradation)[16][17][18]Good, but can be susceptible to photodegradation
Thermal Stability of Colored Form Generally thermally reversible (T-type)[19]Generally thermally reversible (T-type), often more stable than spiropyrans[19]Thermally irreversible (P-type), very stable[20][21]Thermally reversible, half-life of cis form can be tuned

Photochromic Switching Mechanisms and Workflows

The underlying mechanism of photochromism dictates the properties and potential applications of each compound class. The following diagrams illustrate these mechanisms and a typical workflow for their characterization.

Photochromic_Switching_Spiropyran Spiro Spiropyran (SP) (Colorless, Closed Form) Merocyanine Merocyanine (MC) (Colored, Open Form) Spiro->Merocyanine UV Light Merocyanine->Spiro Visible Light or Heat

Figure 1: Photochromic switching of spiropyran.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_application Application Testing Synthesis Synthesis of Photochromic Compound Purification Purification (e.g., Chromatography) Synthesis->Purification UVVis UV-Vis Spectroscopy (Absorption Spectra) Purification->UVVis Kinetics Kinetic Analysis (Switching Speed) UVVis->Kinetics QuantumYield Quantum Yield Measurement Kinetics->QuantumYield Fatigue Fatigue Resistance Testing QuantumYield->Fatigue Device Integration into Device/Matrix Fatigue->Device Performance Performance Evaluation Device->Performance Photochrome_Selection Start Application Requirement ThermalStability Thermal Stability of Colored Form? Start->ThermalStability Fatigue High Fatigue Resistance? ThermalStability->Fatigue No (T-type) Diarylethene Diarylethenes ThermalStability->Diarylethene Yes (P-type) SwitchingSpeed Fast Switching Required? Fatigue->SwitchingSpeed Moderate Spirooxazine Spirooxazines Fatigue->Spirooxazine Yes Spiropyran Spiropyrans SwitchingSpeed->Spiropyran Moderate Azobenzene Azobenzenes SwitchingSpeed->Azobenzene Yes

References

Benchmarking Indoline-Based Fluorescent Sensors: A Comparative Guide for Nitroreductase Detection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of robust and sensitive molecular probes is paramount for accurate biological analysis. This guide provides a comprehensive performance benchmark of indoline-based fluorescent sensors, with a specific focus on probes designed for the detection of nitroreductase (NTR), an enzyme overexpressed in hypoxic tumor environments and a key target in cancer research and drug development.

While direct performance data for 3,3-Dimethyl-6-nitroindoline-based sensors remains limited in publicly available literature, this guide will utilize the well-characterized nitroreductase probe, NTR-NO2 , as a representative indoline-based sensor. NTR-NO2 features a nitroaromatic group, the same functional moiety as in this compound, which is crucial for its sensing mechanism. We will objectively compare its performance against other prominent fluorescent probes for nitroreductase detection, supported by experimental data.

Comparative Analysis of Fluorescent Probes for Nitroreductase

The efficacy of a fluorescent probe is determined by several key photophysical and performance parameters. The following tables summarize the quantitative data for NTR-NO2 and other notable fluorescent probes for nitroreductase detection, including 1-(4-nitrophenyl)pyrene, Py-SiRh-NTR, and a ratiometric probe based on a locked-flavylium fluorophore.[1][2][3][4]

Table 1: Photophysical Properties of Nitroreductase Fluorescent Probes
ProbeExcitation Max (λex, nm)Emission Max (λem, nm)Stokes Shift (nm)Quantum Yield (ΦF)
NTR-NO2 4305411110.43 (after reaction with NTR)
1-(4-nitrophenyl)pyrene ~340~380-400~40-60Variable, typically low before reaction
Py-SiRh-NTR ~65568025Not specified
Locked-Flavylium Probe 470530 / 63060 / 160Not specified

Note: The quantum yield of NTR-NO2 before reacting with NTR is 0.019.[2] The significant increase upon reaction highlights its "turn-on" characteristic.

Table 2: Performance Benchmarks of Nitroreductase Fluorescent Probes
ProbeLimit of Detection (LOD)Linear RangeFluorescence EnhancementKey Advantages
NTR-NO2 58 ng/mL0–4.5 μg/mL30-foldHigh sensitivity, large Stokes shift, significant fluorescence enhancement.[2]
1-(4-nitrophenyl)pyrene Not specifiedNot specified"Turn-on" responseFoundational probe, well-understood mechanism.[1]
Py-SiRh-NTR 0.07 μg/mL0–10 μg/mL28-foldNear-infrared (NIR) emission, suitable for deeper tissue imaging.[3]
Locked-Flavylium Probe 0.33 μg/mL0–3 μg/mLRatiometric changeRatiometric detection minimizes interference from environmental factors.[4]

Signaling Pathway and Experimental Workflow

The detection of nitroreductase by these fluorescent probes relies on a specific chemical reaction that triggers a change in their optical properties.

sensing_mechanism Probe Fluorescent Probe (Quenched State) (e.g., NTR-NO2) Product Fluorescent Product (e.g., NTR-NH2) Probe->Product Reduction of Nitro Group NTR Nitroreductase (NTR) + NADH Signal Fluorescence Signal (Turn-on) Product->Signal

Figure 1: General signaling pathway for nitroreductase-responsive fluorescent probes.

The typical workflow for evaluating the performance of these sensors involves several key steps, from synthesis to application in biological systems.

experimental_workflow cluster_synthesis Probe Synthesis & Characterization cluster_invitro In Vitro Assay cluster_incellulo In Cellulo Imaging Synthesis Synthesis of Fluorescent Probe Characterization Spectroscopic Characterization (NMR, MS) Synthesis->Characterization Assay Nitroreductase Activity Assay (with NADH) Characterization->Assay Data_Analysis Data Analysis (LOD, Linearity) Assay->Data_Analysis Imaging Confocal Microscopy Data_Analysis->Imaging Cell_Culture Cell Culture (e.g., HeLa cells) Hypoxia Induce Hypoxia Cell_Culture->Hypoxia Hypoxia->Imaging

Figure 2: A typical experimental workflow for benchmarking nitroreductase probes.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of sensor performance. Below are representative protocols for the synthesis and application of a nitroreductase fluorescent probe.

Synthesis of a Nitroreductase Probe (General Protocol)

This protocol outlines a general approach for synthesizing a nitroreductase probe, exemplified by the synthesis of 1-(4-nitrophenyl)pyrene.[1]

Materials:

  • 1-phenylpyrene

  • Fuming nitric acid

  • Sulfuric acid (catalyst)

  • Dichloromethane (or other suitable organic solvent)

  • Sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve 1-phenylpyrene in a suitable organic solvent like dichloromethane.

  • Cool the solution in an ice bath.

  • Slowly add a mixture of fuming nitric acid and sulfuric acid dropwise to the cooled solution with constant stirring.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the reaction by carefully adding it to an ice-cold sodium bicarbonate solution.

  • Extract the product with dichloromethane.

  • Dry the organic layer with anhydrous magnesium sulfate and concentrate it under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the final product.

Nitroreductase Activity Assay

This protocol describes a general method for measuring nitroreductase activity in a cell-free system using a fluorescent probe.[1][2]

Materials:

  • Nitroreductase enzyme (e.g., from E. coli)

  • Fluorescent probe stock solution (e.g., 1 mM in DMSO)

  • NADH stock solution (e.g., 10 mM in buffer)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well black microplate

  • Plate reader with fluorescence detection capabilities

Procedure:

  • Prepare a reaction mixture in each well of the 96-well plate containing PBS buffer, NADH (final concentration, e.g., 100-200 µM), and the fluorescent probe (final concentration, e.g., 5-10 µM).[1]

  • Initiate the reaction by adding the nitroreductase enzyme to the wells. A control well without the enzyme should be included.

  • Incubate the plate at 37°C.

  • Measure the fluorescence intensity at appropriate excitation and emission wavelengths at regular time intervals.

  • Plot the fluorescence intensity against time to determine the initial reaction rate.

  • To determine the limit of detection, perform the assay with varying concentrations of the nitroreductase enzyme.[1]

Cellular Imaging of Nitroreductase Activity

This protocol provides a general guideline for visualizing nitroreductase activity in living cells under hypoxic conditions.[2][4]

Materials:

  • HeLa cells (or other suitable cell line)

  • Cell culture medium

  • Fluorescent probe stock solution

  • Hypoxia chamber or chemical inducer of hypoxia (e.g., cobalt chloride)

  • Confocal microscope

Procedure:

  • Seed cells in a suitable imaging dish and culture them overnight.

  • Induce hypoxia by placing the cells in a hypoxia chamber (e.g., 1% O2) or by treating them with a chemical inducer for a specific duration.

  • Incubate the cells with the fluorescent probe at an appropriate concentration and for a suitable time.

  • Wash the cells with PBS to remove the excess probe.

  • Image the cells using a confocal microscope with the appropriate laser excitation and emission filters.

  • Quantify the fluorescence intensity in the images to compare NTR activity under normoxic and hypoxic conditions.

Conclusion

References

A Researcher's Guide to Cross-Validation of Photochromic Materials: Performance Metrics and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of photochromic materials is a critical decision driven by performance. This guide provides an objective comparison of key performance metrics for common classes of photochromic materials, supported by detailed experimental protocols for their validation.

Photochromic materials, which undergo a reversible change in color upon exposure to light, are integral to a range of applications, from ophthalmic lenses and smart windows to advanced data storage and targeted drug delivery. The efficacy of these materials hinges on a set of quantifiable performance indicators. This guide outlines these critical metrics, presents a comparative analysis across prevalent photochromic families, and details the experimental methodologies required for their rigorous assessment.

Key Performance Metrics at a Glance

The performance of a photochromic material is primarily characterized by four key metrics:

  • Photoswitching Quantum Yield (Φ): This dimensionless quantity represents the efficiency of the photochromic transformation. It is defined as the number of molecules that successfully switch from one isomeric state to the other per photon absorbed. A higher quantum yield indicates a more efficient light-induced color change.

  • Thermal Relaxation Half-Life (t½): This metric quantifies the stability of the light-induced colored form (or the colorless form, depending on the system). It is the time required for half of the molecules in the metastable state to revert to their initial, more stable state thermally in the dark. The desired half-life is application-dependent; long half-lives are crucial for data storage, while faster relaxation is preferred for applications like self-darkening lenses.

  • Photostationary State (PSS): When a photochromic material is irradiated with a specific wavelength of light, a dynamic equilibrium is reached where the rates of the forward and reverse photo-reactions are equal. The PSS describes the relative concentrations of the two isomers at this equilibrium. It is typically expressed as the percentage of one isomer in the mixture and is dependent on the excitation wavelength and the quantum yields of the forward and reverse reactions.[1]

  • Fatigue Resistance: This parameter describes the material's ability to withstand multiple switching cycles without irreversible degradation. Photodegradation can lead to a loss of photochromic activity over time. High fatigue resistance is essential for the long-term durability of photochromic devices.[2]

Comparative Performance of Photochromic Material Classes

The following table summarizes typical performance data for four major classes of organic photochromic materials: spiropyrans, spirooxazines, diarylethenes, and azobenzenes. It is important to note that these values can vary significantly based on the specific molecular structure and the host matrix.

Performance Metric Spiropyrans Spirooxazines Diarylethenes Azobenzenes
Photoswitching Quantum Yield (Φ) 0.1 - 0.50.2 - 0.70.2 - 0.60.1 - 0.3
Thermal Relaxation Half-Life (t½) Seconds to MinutesMinutes to HoursThermally Stable (P-type)Milliseconds to Hours
Photostationary State (% colored form) 30% - 70%40% - 80%> 95%10% - 50% (trans to cis)
Fatigue Resistance ModerateGoodExcellentGood

Experimental Protocols for Performance Validation

Accurate and reproducible characterization of photochromic materials is paramount. The following sections detail the standard experimental protocols for determining the key performance metrics.

Photoswitching Quantum Yield (Φ) Determination

The photoswitching quantum yield is a critical parameter for evaluating the efficiency of a photochromic material. It can be determined using a combination of UV-Vis spectroscopy and actinometry.

Methodology:

  • Actinometry: The photon flux of the light source at the irradiation wavelength must be accurately determined. A chemical actinometer, such as potassium ferrioxalate, is commonly used.[3][4] The actinometer solution is irradiated under the same conditions as the photochromic sample, and the change in its absorbance is used to calculate the number of photons per unit time.[3]

  • Sample Preparation: A dilute solution of the photochromic material in a suitable solvent is prepared. The concentration should be adjusted to have an absorbance of less than 0.1 at the irradiation wavelength to ensure uniform light absorption throughout the sample.

  • Irradiation and Spectral Monitoring: The sample is placed in a UV-Vis spectrophotometer and irradiated with a monochromatic light source at the wavelength of maximum absorption (λmax) of the initial isomer. The change in absorbance at the λmax of the photogenerated isomer is monitored over time.

  • Data Analysis: The initial rate of change of the concentration of the photogenerated isomer is determined from the initial slope of the absorbance versus time plot. The quantum yield (Φ) is then calculated using the following equation:

    Φ = (dC/dt)₀ / (I₀ * F)

    where:

    • (dC/dt)₀ is the initial rate of change of concentration of the photogenerated isomer.

    • I₀ is the photon flux determined from actinometry.

    • F is the fraction of light absorbed by the sample, calculated from its absorbance at the irradiation wavelength.

Thermal Relaxation Half-Life (t½) Measurement

The thermal stability of the metastable state is determined by monitoring its decay in the absence of light.

Methodology:

  • Photo-activation: The photochromic sample (in solution or as a thin film) is irradiated with a suitable light source to populate the metastable state to a significant extent, often until the photostationary state is reached.

  • Dark Monitoring: The irradiation source is turned off, and the sample is kept in the dark at a constant temperature. The decay of the metastable state is monitored by recording the decrease in its characteristic absorbance band using a UV-Vis spectrophotometer at regular time intervals.

  • Data Analysis: The absorbance data is plotted as a function of time. For a first-order decay process, the natural logarithm of the absorbance is plotted against time, which should yield a straight line. The rate constant (k) is determined from the slope of this line. The half-life (t½) is then calculated using the equation:

    t½ = ln(2) / k

For T-type photochromic compounds, the temperature dependence of the thermal relaxation can be studied to determine the activation energy of the process.[5][6]

Photostationary State (PSS) Determination

The PSS is the equilibrium composition of the two isomers under continuous irradiation at a specific wavelength.

Methodology:

  • Sample Preparation: A solution of the photochromic compound is prepared in a suitable solvent.

  • Irradiation: The sample is irradiated with a monochromatic light source at a wavelength where both isomers have some absorbance. The irradiation is continued until no further changes in the absorption spectrum are observed, indicating that the PSS has been reached.[1][7]

  • Spectral Analysis: The absorption spectrum at the PSS is recorded.

  • Composition Determination: The concentrations of the two isomers at the PSS can be determined by solving a set of simultaneous equations based on the absorbance at two different wavelengths where the molar extinction coefficients of both isomers are known. Alternatively, Nuclear Magnetic Resonance (NMR) spectroscopy can be used to directly determine the ratio of the two isomers at the PSS by integrating the signals corresponding to each isomer.[8][9]

Fatigue Resistance Assessment

Fatigue resistance is evaluated by subjecting the photochromic material to a large number of switching cycles and monitoring the change in its photochromic performance.

Methodology:

  • Cyclic Switching: The sample is subjected to repeated cycles of coloration and decoloration. This is typically achieved by alternating irradiation with two different light sources (e.g., UV and visible light) or by a sequence of irradiation and thermal fading.

  • Performance Monitoring: After a certain number of cycles, the photochromic performance is evaluated by measuring key parameters such as the change in absorbance between the two states. This can be done by recording the UV-Vis spectrum after a set number of cycles.

  • Data Analysis: The change in the photochromic response (e.g., the maximum achievable absorbance of the colored form) is plotted as a function of the number of cycles. The fatigue resistance is often quantified as the number of cycles after which the photochromic performance drops to a certain percentage (e.g., 80%) of its initial value. Accelerated fatigue testing can be performed by using high-intensity light sources to reduce the testing time.[10][11]

Visualization of Photochromic Processes

To better illustrate the concepts and workflows discussed, the following diagrams have been generated using the Graphviz DOT language.

PhotochromicSwitching A Isomer A (e.g., Colorless Form) B Isomer B (e.g., Colored Form) A->B Photo-isomerization (hν₁) B->A Photo-isomerization (hν₂) or Thermal Relaxation (Δ)

Caption: Reversible photo-isomerization process in a photochromic material.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_characterization Performance Characterization cluster_analysis Data Analysis & Comparison Prep Prepare Solution/Film QuantumYield Quantum Yield (Φ) Measurement Prep->QuantumYield HalfLife Thermal Half-Life (t½) Measurement Prep->HalfLife PSS Photostationary State (PSS) Determination Prep->PSS Fatigue Fatigue Resistance Testing Prep->Fatigue Analysis Analyze Spectroscopic Data QuantumYield->Analysis HalfLife->Analysis PSS->Analysis Fatigue->Analysis Comparison Compare with Alternatives Analysis->Comparison

Caption: General experimental workflow for photochromic material validation.

References

A Comparative Guide to the Photochromic Efficiency of Spiropyrans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive literature review and objective comparison of the photochromic efficiency of spiropyrans. Spiropyrans are a prominent class of photochromic compounds known for their ability to undergo reversible isomerization between two forms—a colorless, non-planar spiropyran (SP) form and a colored, planar merocyanine (MC) form—upon stimulation by light.[1][2] This switching is accompanied by significant changes in molecular structure, dipole moment, and photophysical properties.[3] Their versatility has led to applications in sensors, optoelectronic devices, memory storage, and photopharmacology.[1][4] This guide focuses on the key performance metrics that determine their efficiency, the factors influencing these metrics, and the experimental protocols used for their evaluation.

The Photochromic Mechanism of Spiropyrans

The fundamental process of spiropyran photochromism involves the cleavage of the C(spiro)-O bond in the pyran ring upon exposure to ultraviolet (UV) light, leading to the formation of the zwitterionic, conjugated merocyanine (MC) form.[5][6] This process is typically reversible; the MC form can revert to the stable SP form either thermally in the dark or by irradiation with visible light.[2][5]

G cluster_SP Colorless State cluster_MC Colored State SP Spiropyran (SP) Ring-closed Non-planar Non-fluorescent MC Merocyanine (MC) Ring-opened Planar Zwitterionic Colored & Fluorescent SP->MC  UV Light (<400 nm)   MC->SP  Visible Light (>450 nm) or Heat (Δ)  

Caption: The reversible photoisomerization of spiropyran (SP) to merocyanine (MC).

Key Performance Metrics for Photochromic Efficiency

The utility of a spiropyran photoswitch is determined by several quantitative parameters. These include the quantum yield of photoisomerization, the spectral characteristics of both isomers, and the material's resistance to degradation over repeated switching cycles.

The quantum yield is a measure of the efficiency of a photochemical process. For spiropyrans, two key quantum yields are considered:

  • Coloration Quantum Yield (ΦSP→MC): The efficiency of the conversion from the SP form to the MC form upon UV irradiation.

  • Bleaching Quantum Yield (ΦMC→SP): The efficiency of the reverse process, induced by visible light.

The quantum efficiency for ring-closing is often higher than that for ring-opening.[6][7] The environment significantly impacts these values; for instance, the photoisomerization quantum yield (ΦSP→MC) of one spiropyran derivative was reported to be 42% in methanol but decreased to 28% when incorporated into hydrophobic polymer nanoparticles.[5] Furthermore, theoretical calculations have predicted a quantum yield of 0.56, which is considerably higher than the experimental value of 0.1 observed for 1',3',3'-trimethylspiro[2H-1-benzopyran-2,2'-indoline] (BIPS) in solution, highlighting the influence of factors like solvent effects.[3]

The absorption maxima (λmax) of the SP and MC forms are critical for defining the wavelengths required for switching and the resulting color. The SP form typically absorbs in the UV region (< 350 nm), while the MC form has a strong absorption band in the visible spectrum (500–600 nm).[8] This λmax is sensitive to the molecular structure and the polarity of the surrounding environment.[9]

Fatigue refers to the loss of photochromic activity over repeated switching cycles due to irreversible chemical degradation.[10][11] It is a critical parameter for practical applications requiring long-term stability.[12] Spiropyrans are susceptible to photodegradation, particularly through reactions involving triplet states and oxygen.[6][10] Compared to spirooxazines, spiropyran derivatives generally exhibit poorer fatigue resistance.[13]

Comparative Analysis of Spiropyran Derivatives

The photochromic efficiency of spiropyrans can be tuned by modifying their chemical structure and controlling the local environment.

Substituents on both the indoline and chromene rings have a profound impact on photochromic properties.[1][14]

  • Electron-Withdrawing Groups (EWGs): Groups like nitro (–NO2) are commonly added to the benzopyran moiety. Nitro-substitution can increase the quantum efficiency of ring-opening by approximately two-fold, partly due to an elongation of the Cspiro–O bond.[6] However, EWGs can also increase the rate of photodegradation.[6]

  • Electron-Donating Groups (EDGs): The presence of EDGs, such as an ethoxy group (–OCH3), can also modulate the spectral properties. For example, 6-nitro BIPS shows a λmax at 600 nm, while 8-ethoxy-6-nitro BIPS has a red-shifted λmax at 620 nm in diphenyl ether.[9]

The following table summarizes key performance data for selected spiropyran derivatives found in the literature.

DerivativeSolvent/MatrixΦSP→MCλmax (MC form)Fatigue CharacteristicsReference(s)
Generic SpiropyranMethanol0.42--[5]
Generic SpiropyranPolymer Nanoparticles0.28~660 nm-[5]
BIPSTetrachloroethene~0.1 (experimental)--[3]
6-nitro BIPSDiphenyl Ether-600 nm-[9]
8-ethoxy-6-nitro BIPSDiphenyl Ether-620 nm-[9]
Spiropyran MonolayerSurface-Bound (Pure)--20% fatigue after 1 cycle; 35% after 2 cycles.[10][15]
Spiropyran MonolayerSurface-Bound (Mixed w/ Hexanethiol)--Significantly suppressed degradation over 100+ cycles.[10][15]
Spiropyran w/ AntioxidantSolution--Higher fatigue resistance than parent compound.[13]

The surrounding medium plays a crucial role in the photochromic behavior of spiropyrans.

  • Solvent Polarity: The zwitterionic MC form is stabilized by polar solvents, which can shift the SP-MC equilibrium and influence the rate of thermal fading.[11]

  • Polymer Matrices: Dispersing spiropyrans in polymer films is common for device fabrication. However, the rigid matrix can decrease the photocoloration rate compared to liquid solutions.[16]

  • Molecular Packing: When spiropyrans are immobilized on surfaces in close proximity, bimolecular photodegradation can become a dominant cause of fatigue.[10] Creating mixed monolayers with inert molecules like hexanethiol can suppress these side-reactions and dramatically improve fatigue resistance.[10][15]

  • Additives: The addition of certain metal complexes, such as those involving zinc or nickel, can effectively stabilize the colored MC form and improve light fatigue resistance.[12]

Spirooxazines are a closely related class of photochromes. They are often compared to spiropyrans and are noted for having significantly better fatigue resistance, which is attributed to the stabilizing presence of a nitrogen atom in the oxazine ring.[13][17] However, the synthesis and structural modification of spiropyrans are often considered more straightforward.[4]

Experimental Protocols

Standardized methodologies are essential for comparing the photochromic efficiency of different compounds.

The quantum yield is often determined relative to a well-characterized standard. The procedure involves measuring and comparing the fluorescence and absorbance of the sample to that of the standard.[11]

G cluster_prep Preparation cluster_measure Measurement cluster_analysis Analysis p1 Prepare dilute solutions of sample and standard in the same solvent p2 Ensure absorbance is low (typically < 0.1) to avoid inner filter effects p1->p2 m1 Measure UV-Vis absorbance spectrum for each solution p2->m1 m2 Measure fluorescence emission spectrum at same excitation λ m1->m2 a1 Plot integrated fluorescence intensity vs. absorbance m2->a1 a2 Calculate the gradient (slope) of the linear fit for both sample and standard a1->a2 a3 Calculate quantum yield using: Φx = Φstd * (Gradx / Gradstd) * (ηx² / ηstd²) a2->a3

Caption: Workflow for determining fluorescence quantum yield using a relative method.

Detailed Steps:

  • Preparation: Prepare a series of dilute solutions of both the spiropyran sample and a fluorescent standard (e.g., Rhodamine B) in the same solvent. The absorbance at the excitation wavelength should be kept below 0.1 to maintain a linear relationship between absorbance and fluorescence.[11]

  • Absorbance Measurement: Record the UV-Vis absorption spectrum for each solution.

  • Fluorescence Measurement: Record the fluorescence emission spectrum for each solution using the same excitation wavelength.

  • Data Analysis:

    • Integrate the area under the fluorescence emission curve for each measurement.

    • Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard.

    • Determine the gradient (slope) of the resulting straight lines (Gradx for the sample, Gradstd for the standard).

    • Calculate the quantum yield of the sample (Φx) using the equation: Φx = Φstd * (Gradx / Gradstd) * (ηx² / ηstd²) where Φstd is the known quantum yield of the standard, and η is the refractive index of the solvent (this term cancels if the same solvent is used for both).[11]

Fatigue resistance is evaluated by subjecting the photochromic material to repeated coloration and bleaching cycles and monitoring the change in its photoresponse.

Detailed Steps:

  • Sample Preparation: Prepare the spiropyran in the desired medium (e.g., dissolved in a solvent or embedded in a polymer film).

  • Initial Measurement: Record the initial absorbance of the sample in its uncolored (SP) state. Then, irradiate with UV light until the photostationary state (maximum coloration) is reached and record the absorbance spectrum (A0) at the λmax of the MC form.

  • Cycling:

    • Irradiate the sample with visible light (or allow thermal relaxation) to bleach it back to the SP form.

    • Irradiate again with the same UV source for the same duration to induce coloration. Record the new maximum absorbance (An) after 'n' cycles.

  • Data Analysis: Repeat the cycling for a large number of iterations (hundreds or thousands). Plot the normalized absorbance (An / A0) as a function of the cycle number. The rate of decay of this value indicates the fatigue resistance. A slower decay signifies higher resistance. The change in optical density at the λmax of the MC form after repeated cycles is a direct indicator of photodegradation.[18]

References

Comparing the effects of different substituents on spiropyran photochromism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The remarkable ability of spiropyrans to undergo reversible color changes upon light irradiation—a phenomenon known as photochromism—has positioned them as key components in a myriad of applications, from molecular switches and optical data storage to smart materials and targeted drug delivery.[1] This transformation involves the conversion between a colorless, closed spiropyran (SP) form and a colored, open merocyanine (MC) form.[2] The efficiency and kinetics of this process are highly sensitive to the molecular structure, particularly the nature and position of substituents on the spiropyran scaffold.[3][4] This guide provides an objective comparison of the effects of different substituents on the photochromic properties of spiropyrans, supported by experimental data and detailed methodologies.

The Mechanism of Photochromism

The photochromic behavior of spiropyrans is rooted in the reversible isomerization between the spiro (SP) and merocyanine (MC) forms.[2] Upon absorption of ultraviolet (UV) light, the C-O bond in the spirocyclic form cleaves, leading to the formation of the planar, conjugated, and colored merocyanine isomer.[3] The reverse reaction, leading to the colorless spiropyran form, can be triggered by visible light or occurs spontaneously through thermal relaxation.[5] The stability of the open MC form is influenced by its zwitterionic and/or quinoid structures, which have a significantly larger dipole moment (14–20 D) compared to the closed spiro form (4–6 D).[3][6] This inherent polarity makes the MC form's stability highly dependent on the electronic effects of substituents and the polarity of the solvent.[3]

G cluster_SP Spiropyran (SP) Form (Colorless) cluster_MC Merocyanine (MC) Form (Colored) SP [Spiropyran Structure] MC [Merocyanine Structure] SP->MC UV Light MC->SP Visible Light / Heat

Caption: General mechanism of spiropyran photochromism.

Comparative Analysis of Substituent Effects

The introduction of various substituents onto the indoline or chromene moieties of the spiropyran backbone can profoundly alter its photochromic properties. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) exert distinct electronic effects that modulate the stability of the open and closed forms, thereby influencing key parameters such as the absorption maximum of the merocyanine form (λmax), the thermal relaxation rate, and the quantum yield of coloration.

Data Summary

The following table summarizes the photochromic properties of various substituted spiropyrans, providing a quantitative comparison of their performance.

SubstituentPositionSolventλmax (nm) of MC formThermal Relaxation Rate Constant, k (s⁻¹)Coloration Quantum Yield (Φ)Reference
6-NO₂ChromeneEthanol560-59010⁻⁴ - 10⁻²<0.2[7][8]
6-NO₂ChromeneMethylcyclohexane590-6200.50.3 - 0.8[7][8]
5'-OCH₃IndolineEthanolVaries--[3]
8-OCH₃Chromene----[9][10]
Halogen (e.g., Br, Cl)Various--Slower relaxation-[11]
EsterChromeneDichloromethaneVaries--[12][13]

Note: "-" indicates data not specified in the cited sources.

Key Observations:
  • Electron-Withdrawing Groups (EWGs): The nitro group (NO₂), a strong EWG, at the 6-position of the benzopyran ring is one of the most studied substituents. It significantly red-shifts the absorption of the MC form and increases the quantum efficiency of coloration.[12] However, the thermal relaxation rate of 6-nitro substituted spiropyrans is highly solvent-dependent, being slower in polar solvents like ethanol and faster in nonpolar solvents like methylcyclohexane.[7][8] The coloration quantum yield also shows a strong solvent dependence, being higher in nonpolar solvents.[7][8]

  • Electron-Donating Groups (EDGs): Methoxy groups (OCH₃), as EDGs, can also influence the photochromic behavior. For instance, a methoxy group at the 5'-position of the indoline ring has been investigated for its effect on metal sensing properties.[3] The presence of EDGs generally influences the electron density of the molecule, which can affect the stability of the zwitterionic merocyanine form.[9]

  • Halogen Substituents: Halogen atoms can be introduced at various positions. Their primary effect is often a slowing of the thermal relaxation from the merocyanine to the spiropyran form, leading to a more stable colored state.[11]

  • Ester Groups: The position of an ester group on the chromene moiety has been shown to have a dramatic effect on the photo- and halochromic (acid-responsive) properties of spiropyran-based polymers.[12][13] This highlights the critical role of isomeric substitution in fine-tuning the material's response to different stimuli.

Experimental Protocols

Accurate characterization of the photochromic properties of spiropyrans is crucial for their application. The following are detailed methodologies for key experiments.

Workflow for Characterization

G cluster_workflow Characterization Workflow A Sample Preparation (Dissolve spiropyran in solvent) B UV-Vis Spectroscopy (Determine λmax of SP and MC forms) A->B C Kinetic Analysis (Monitor thermal relaxation) B->C D Quantum Yield Measurement (Determine coloration efficiency) B->D E Data Analysis and Comparison C->E D->E

Caption: Experimental workflow for spiropyran characterization.

UV-Vis Spectroscopy for Determination of Absorption Maxima (λmax)

Objective: To determine the wavelength of maximum absorbance for both the spiropyran (SP) and merocyanine (MC) forms.

Procedure:

  • Prepare a dilute solution of the spiropyran derivative in the desired solvent (e.g., 10⁻⁵ M).

  • Record the UV-Vis absorption spectrum of the solution in a quartz cuvette to determine the λmax of the SP form (typically in the UV region).

  • Irradiate the solution with a UV lamp (e.g., 365 nm) to induce the conversion to the MC form. The color of the solution should change.

  • Immediately record the UV-Vis absorption spectrum of the colored solution to determine the λmax of the MC form (typically in the visible region).[14]

Kinetic Studies for Thermal Relaxation Rate

Objective: To determine the rate constant (k) for the thermal fading of the merocyanine form back to the spiropyran form.

Procedure:

  • Prepare a solution of the spiropyran and convert it to its MC form by UV irradiation as described above.

  • Place the cuvette in a temperature-controlled spectrophotometer.

  • Monitor the decrease in absorbance at the λmax of the MC form over time in the dark.

  • The thermal decay often follows first-order kinetics.[5] The rate constant (k) can be determined by plotting the natural logarithm of the absorbance (ln(A)) versus time. The slope of the resulting linear fit will be -k. For biexponential decay, more complex analysis is required.[15]

Quantum Yield of Coloration (Φ) Measurement

Objective: To determine the efficiency of the photochemical conversion from the SP to the MC form.

Procedure (Relative Method):

  • Select a Standard: Choose a well-characterized photochemical actinometer with a known quantum yield at the excitation wavelength to be used (e.g., ferrioxalate).

  • Prepare Solutions: Prepare optically dilute solutions of both the spiropyran sample and the actinometer in the same solvent, with their absorbance matched at the excitation wavelength.

  • Irradiation: Irradiate both solutions under identical conditions (same light source, wavelength, intensity, and irradiation time).

  • Analysis:

    • For the spiropyran, measure the change in absorbance at the λmax of the MC form to determine the number of MC molecules formed.

    • For the actinometer, perform the necessary chemical analysis to determine the number of reacted molecules.

  • Calculation: The quantum yield of the spiropyran (Φ_sample) can be calculated using the following equation:

    Φ_sample = Φ_std * (ΔA_sample / ε_sample) / (Δmoles_std)

    where Φ_std is the quantum yield of the standard, ΔA_sample is the change in absorbance of the sample, ε_sample is the molar extinction coefficient of the MC form, and Δmoles_std is the change in moles of the standard. A more detailed method involves plotting integrated fluorescence intensity versus absorbance for both the sample and a reference standard.[14][16]

Conclusion

The strategic selection and placement of substituents on the spiropyran framework are paramount for tailoring its photochromic properties to specific applications. Electron-withdrawing groups like nitro substituents can enhance coloration efficiency but often lead to complex solvent-dependent behaviors. Conversely, electron-donating and halogen groups can be employed to modulate the stability of the colored form. The provided data and experimental protocols offer a foundational guide for researchers to rationally design and characterize novel spiropyran derivatives with optimized performance for their desired applications in materials science and drug development. Further systematic studies on a wider range of substituents are necessary to build a more comprehensive understanding of structure-property relationships in these versatile molecular switches.

References

Navigating the Synthesis of Spiropyrans: A Guide to Reproducibility and Protocol Selection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of spiropyrans—a class of photochromic molecules with vast potential in smart materials, sensors, and targeted drug delivery—presents both opportunity and challenge. While numerous synthetic protocols exist, their reproducibility can be a significant hurdle. This guide provides a comparative analysis of common spiropyran synthesis methods, offering quantitative data, detailed experimental protocols, and a logical workflow to aid in selecting the most suitable and reliable procedure.

The successful and repeatable synthesis of spiropyrans is critical for advancing research and development in fields that rely on these versatile molecules. This guide aims to provide clarity by comparing the classical synthesis route with modern one-pot and solid-phase methodologies, focusing on key performance indicators such as reaction yield, time, and temperature.

Comparative Analysis of Spiropyran Synthesis Protocols

The choice of synthetic protocol for a given spiropyran can significantly impact the outcome of the reaction. The following table summarizes quantitative data from various published methods, offering a side-by-side comparison to inform your experimental design.

Synthesis ProtocolTarget SpiropyranKey ReactantsSolventReaction TimeReaction Temperature (°C)Reported Yield (%)Reference
Classical Synthesis 1',3',3'-Trimethyl-6-nitrospiro[chromene-2,2'-indoline]2-Hydroxy-5-nitrobenzaldehyde, 1,3,3-trimethyl-2-methyleneindoline (Fischer's base)Ethanol5 hoursReflux~70-90%[1][2]
Classical Synthesis Spiro[2H-1-benzopyran-2, 2'-(8'-hydroxy-1', 3', 3'-trimethylindoline)]2,3-dihydroxybenzaldehyde, 1,3,3-trimethyl-2-methyleneindolineAnhydrous Ethanol5 hoursRefluxNot specified[3]
One-Pot Synthesis "T-type" spiropyrans (various derivatives)2,3,3-trimethyl-3H-indole, alkyl halides, substituted salicylaldehydesEthanol< 10 hours (for methylation)40°C (for methylation)40-85%[4]
One-Pot Synthesis Various spiropyran derivativesIndoles, alkyl halides, aldehydes, basesVarious (e.g., Ethanol, Methanol)Not specifiedRefluxGenerally high[4]
Solid-Phase Synthesis Library of 23 spiropyransWang resin-bound precursor, various salicylaldehydesNot specifiedNot specifiedNot specifiedExcellent[5]

Understanding the Synthetic Pathways

A generalized workflow for spiropyran synthesis can be visualized to better understand the relationships between the different components and stages of the process. The following diagram, generated using Graphviz, illustrates a typical reaction sequence.

G Indoline Indoline Precursor (e.g., Fischer's Base/Salt) Classical Classical Synthesis (Condensation) Indoline->Classical OnePot One-Pot Synthesis Indoline->OnePot SolidPhase Solid-Phase Synthesis Indoline->SolidPhase Salicylaldehyde Substituted Salicylaldehyde Salicylaldehyde->Classical Salicylaldehyde->OnePot Salicylaldehyde->SolidPhase Reaction Reaction Classical->Reaction Reflux OnePot->Reaction Reflux SolidPhase->Reaction Automated Purification Purification (e.g., Crystallization, Chromatography) Reaction->Purification Spiropyran Spiropyran Derivative Purification->Spiropyran

A generalized workflow for spiropyran synthesis.

Experimental Protocols: A Closer Look

To facilitate the replication of these synthetic methods, detailed experimental protocols for the key approaches are provided below.

Classical Synthesis of 1',3',3'-Trimethyl-6-nitrospiro[chromene-2,2'-indoline]

This method represents the traditional approach to synthesizing this common spiropyran.

Materials:

  • 2-Hydroxy-5-nitrobenzaldehyde

  • 1,3,3-trimethyl-2-methyleneindoline (Fischer's base)

  • Ethanol

Procedure:

  • Dissolve 2-hydroxy-5-nitrobenzaldehyde in ethanol.

  • Add an equimolar amount of 1,3,3-trimethyl-2-methyleneindoline to the solution.

  • Reflux the mixture for 5 hours.

  • Cool the reaction mixture to allow the product to crystallize.

  • Collect the solid product by filtration and wash with cold ethanol.

  • Further purification can be achieved by recrystallization from ethanol.

One-Pot Synthesis of "T-type" Spiropyrans

This modern approach offers a more streamlined and potentially higher-yielding alternative to the classical method.[4]

Materials:

  • 2,3,3-trimethyl-3H-indole

  • Alkyl halide (e.g., methyl iodide)

  • Substituted salicylaldehyde (e.g., 2-hydroxy-5-nitrobenzaldehyde)

  • Base (e.g., piperidine)

  • Solvent (e.g., ethanol)

  • Potassium iodide (catalyst, optional)

Procedure:

  • To a solution of 2,3,3-trimethyl-3H-indole in the chosen solvent, add the alkyl halide and a catalytic amount of potassium iodide.

  • For methylation, heat the reaction mixture to 40°C for less than 10 hours.[4] For other alkylations, refluxing may be necessary.

  • After the formation of the indolium salt, add the substituted salicylaldehyde and the base to the reaction mixture.

  • Continue to reflux the mixture until the reaction is complete (monitoring by TLC is recommended).

  • After cooling, the product can be isolated by filtration or extraction, followed by purification via column chromatography or recrystallization.

One study noted that for a one-pot synthesis, reproducible yields were obtained even when using commercial-grade methanol directly without drying, and without the need for an inert atmosphere.[4] This suggests a degree of robustness for this particular one-pot protocol. However, the choice of base was found to be critical, with inorganic bases generally resulting in lower yields compared to organic bases like piperidine.[4]

Solid-Phase Synthesis of Spiropyrans

Solid-phase synthesis offers the advantage of high-throughput production and simplified purification, making it ideal for generating libraries of spiropyran derivatives.[5]

General Procedure Outline:

  • An appropriate indoline precursor is attached to a solid support (e.g., Wang resin).

  • The resin-bound precursor is then treated with a solution of the desired substituted salicylaldehyde in the presence of a base.

  • The reaction is typically carried out in a suitable solvent and may be heated to drive the reaction to completion.

  • After the reaction, the resin is thoroughly washed to remove excess reagents and byproducts.

  • The spiropyran product is then cleaved from the solid support using an appropriate cleavage cocktail (e.g., trifluoroacetic acid).

  • The final product is isolated after removal of the cleavage reagents and any remaining impurities.

Conclusion and Future Outlook

The synthesis of spiropyrans has evolved from classical condensation reactions to more efficient one-pot and high-throughput solid-phase methods. While one-pot syntheses often report higher yields and shorter reaction times, the reproducibility of any protocol can be influenced by factors such as reagent purity, solvent quality, and reaction conditions.[4] The information presented in this guide is intended to provide a foundation for researchers to make informed decisions when selecting a synthetic protocol. As the demand for novel spiropyrans with tailored properties continues to grow, the development of even more robust, scalable, and reproducible synthetic methodologies will be crucial. Further studies directly comparing the reproducibility of these different methods under standardized conditions would be of great value to the scientific community.

References

A Researcher's Guide to the Quantitative Analysis of Photoisomerization Quantum Yield

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and professionals in drug development and materials science, understanding the efficiency of a light-induced molecular transformation is critical. The photoisomerization quantum yield (Φ) is the definitive metric for this efficiency, quantifying the number of molecules that isomerize for each photon absorbed. This guide provides a comparative overview of the primary methods for determining Φ, presents experimental data for various photochromic compounds, and offers detailed protocols for key experimental techniques.

Comparison of Methods for Quantum Yield Determination

The two most common approaches for determining the photoisomerization quantum yield are the absolute method, primarily through chemical actinometry, and the relative method, which relies on a reference compound with a known quantum yield.

Method Principle Advantages Disadvantages
Absolute Method (Chemical Actinometry) Directly measures the photon flux of the light source using a chemical actinometer, a solution with a well-characterized photochemical reaction of known quantum yield.[1]Provides a direct, absolute measurement of photon flux.[2] Widely applicable across a range of wavelengths.Can be time-consuming and requires careful handling of the actinometer solution.[3] The quantum yield of the actinometer itself can be wavelength-dependent.[2]
Relative Method Compares the rate of photoisomerization of the sample to that of a reference compound with a known quantum yield under identical irradiation conditions.[1]Simpler and faster to implement if a suitable reference standard is available. Avoids the need for direct photon flux measurement.Accuracy is dependent on the accuracy of the reported quantum yield of the reference compound. Requires identical experimental conditions for both sample and reference.
NMR Actinometry Utilizes in situ LED NMR spectroscopy to monitor the photochemical reaction of an actinometer.[4][5]Offers a simplified and potentially more direct measurement of the reaction progress.[4]Requires specialized NMR equipment with in situ irradiation capabilities. The concentration of the actinometer needs careful consideration.[4]
Online UV-Vis Spectroscopy Employs a fiber-coupled UV-Vis spectrometer and calibrated LED light sources to continuously monitor the absorbance changes during irradiation.[6]Allows for real-time kinetic analysis and rapid determination of the quantum yield from the initial slope of absorbance change.[6] Can replace time-consuming chemical actinometry for photon flux determination.[6]Requires a calibrated spectrophotometer for accurate photon flux measurement.[6] The light source must be stable and well-characterized.
Comparative Photoisomerization Quantum Yields

The photoisomerization quantum yield is highly dependent on the molecular structure, solvent, temperature, and excitation wavelength.[1] The following table provides representative quantum yield ranges for several common classes of photochromic compounds.

Photochromic Class Example Compound Forward Isomerization (Φ) Reverse Isomerization (Φ) Typical Solvent
Diarylethenes 1,2-bis(2,4-dimethyl-5-phenyl-3-thienyl)perfluorocyclopentene~0.5 - 1.0~0.001 - 0.3Various Organic Solvents
Spiropyrans 6-nitroBIPS~0.1 - 0.6~0.01 - 0.2Various Organic Solvents
Azobenzenes Azobenzene~0.1 - 0.2~0.4 - 0.5Various Organic Solvents
Fulgides Aberchrome 540~0.2 - 0.6~0.04 - 0.5Toluene

Note: The values presented are representative ranges found in the literature and can vary significantly based on experimental conditions.[1]

Experimental Protocols

Method 1: Absolute Quantum Yield Determination using Chemical Actinometry

This method utilizes a chemical actinometer, such as potassium ferrioxalate, to determine the photon flux of the irradiation source.[1]

Materials:

  • Potassium ferrioxalate solution (e.g., 0.006 M in 0.05 M H₂SO₄)

  • 1,10-phenanthroline solution

  • Buffer solution (e.g., sodium acetate)

  • Ferrous ammonium sulfate (for calibration curve)

  • Sample solution of the photochromic compound in a suitable solvent

  • Quartz cuvettes

  • Monochromatic light source (e.g., laser or lamp with a bandpass filter)

  • UV-Vis spectrophotometer

Procedure:

  • Actinometry - Photon Flux Determination:

    • Prepare a series of standard solutions of Fe²⁺ and measure their absorbance at the maximum absorption wavelength of the Fe²⁺-phenanthroline complex (around 510 nm) to create a calibration curve.[1]

    • Place a known volume of the potassium ferrioxalate actinometer solution in a quartz cuvette and irradiate it with the monochromatic light source for a precisely measured time.[1][7] The solution is light-sensitive and should be handled in the dark.[3]

    • After irradiation, take an aliquot of the actinometer solution and add the 1,10-phenanthroline solution and buffer to form the colored Fe²⁺ complex.

    • Measure the absorbance of the complex and use the calibration curve to determine the concentration of Fe²⁺ formed.

    • Calculate the moles of Fe²⁺ formed and, using the known quantum yield of the ferrioxalate actinometer at the irradiation wavelength, determine the photon flux (moles of photons per unit time).[1]

  • Sample Irradiation and Analysis:

    • Place the sample solution of the photochromic compound in a quartz cuvette and irradiate it under identical conditions (light source, geometry, irradiation time) as the actinometry experiment.[1]

    • Monitor the change in the absorption spectrum of the sample solution over time using a UV-Vis spectrophotometer.[1][7]

    • From the change in absorbance, calculate the change in concentration of the isomerized species.

    • Plot the change in concentration of the isomer as a function of irradiation time. The initial slope of this plot gives the initial rate of isomerization.[1]

  • Quantum Yield Calculation:

    • The photoisomerization quantum yield (Φ) is calculated using the following equation: Φ = (Initial rate of isomerization) / (Photon flux × Fraction of light absorbed)

    • The fraction of light absorbed can be determined from the absorbance of the solution at the irradiation wavelength.[1]

Method 2: Relative Quantum Yield Determination

This method involves comparing the photoisomerization of the sample to that of a reference compound with a known quantum yield.[1]

Materials:

  • Sample solution of the photochromic compound

  • Reference solution of a compound with a known quantum yield at the irradiation wavelength

  • Quartz cuvettes

  • Monochromatic light source

  • UV-Vis spectrophotometer

Procedure:

  • Sample and Reference Preparation:

    • Prepare solutions of the sample and the reference compound in the same solvent. The concentrations should be adjusted so that the absorbance at the irradiation wavelength is similar for both solutions.

  • Irradiation and Analysis:

    • Irradiate the sample and reference solutions under identical conditions (light source, light intensity, temperature, and cuvette geometry).

    • Monitor the change in the absorption spectra of both the sample and the reference over time.

    • Determine the initial rate of isomerization for both the sample and the reference from the initial slope of the absorbance change versus time plots.

  • Quantum Yield Calculation:

    • The quantum yield of the sample (Φ_sample) can be calculated using the following formula:[1] Φ_sample = Φ_ref × (Rate_sample / Rate_ref) × (F_ref / F_sample)

    • Where Φ_ref is the quantum yield of the reference, Rate is the initial rate of isomerization, and F is the fraction of light absorbed by each solution at the excitation wavelength.[1]

Visualizing the Workflow

To better understand the experimental processes, the following diagrams illustrate the workflows for both absolute and relative quantum yield determination.

Caption: Workflow for absolute quantum yield determination using chemical actinometry.

Relative_Quantum_Yield_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis & Calculation P1 Prepare Sample Solution E1 Irradiate Sample & Reference (Identical Conditions) P1->E1 P2 Prepare Reference Solution P2->E1 E2 Monitor Absorbance Change E1->E2 A1 Determine Initial Rates (Sample & Reference) E2->A1 A2 Calculate Relative Quantum Yield A1->A2

References

Safety Operating Guide

Proper Disposal of 3,3-Dimethyl-6-nitroindoline: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Ensuring the safe and compliant disposal of laboratory chemicals is paramount for the protection of personnel and the environment. This document provides essential guidance on the proper disposal procedures for 3,3-Dimethyl-6-nitroindoline, a nitro-containing organic compound. The following protocols are designed for researchers, scientists, and drug development professionals to manage this chemical waste stream effectively and safely.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is critical to adhere to standard laboratory safety protocols. The primary directive for the disposal of this compound is to treat it as hazardous waste and arrange for its collection by an approved waste disposal service .[1] In-lab treatment or disposal down the drain is not recommended for this class of compound.

PPE CategorySpecification
Eye and Face Protection Wear chemical safety goggles or a face shield.
Skin Protection Chemical-resistant gloves (e.g., nitrile), a lab coat, and full-length trousers are required.
Respiratory Protection Use in a well-ventilated area, preferably a fume hood. If dust or aerosols may be generated, a respirator may be necessary.[1]

Step-by-Step Disposal Procedure

The disposal of this compound must be managed through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste contractor.

Step 1: Waste Segregation and Collection

  • Designate a Waste Container: Use a clearly labeled, dedicated waste container for "Aromatic Nitro Compounds" or "Halogenated/Nitrated Organic Solids." The container must be compatible with the chemical, in good condition, and possess a secure, tight-fitting lid.

  • Labeling: Immediately affix a hazardous waste label to the container. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • An indication of the hazards (e.g., "Irritant," "Handle with Care")

  • Contaminated Materials: Any materials significantly contaminated with this compound, such as weighing paper, gloves, or absorbent pads, should be placed in the same designated container.

Step 2: Secure Storage

  • Container Management: Keep the waste container tightly sealed at all times, except when adding waste.

  • Secondary Containment: Store the waste container in a designated, well-ventilated satellite accumulation area, preferably within secondary containment to mitigate the impact of any potential leaks.

  • Incompatible Materials: Store away from strong oxidizing agents and strong acids.[2]

Step 3: Arrange for Pickup

  • Contact EHS: Once the container is full or you no longer need to dispose of this chemical, contact your institution's EHS department to schedule a hazardous waste pickup.

  • Documentation: Retain all documentation provided by the EHS office or the waste contractor as a record of proper disposal.

Experimental Protocols

As in-laboratory treatment of this compound is not advised, no experimental protocols for its neutralization or deactivation are provided. The recommended procedure is direct disposal via a certified hazardous waste management service.

Logical Workflow for Disposal

The decision-making process for the disposal of this compound is straightforward and prioritizes safety and regulatory compliance. The following diagram illustrates the logical workflow.

start Waste this compound Generated assess Assess Hazards (Assume Irritant, Refer to SDS of related compounds) start->assess ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) assess->ppe segregate Segregate Waste into a Labeled, Compatible Container ppe->segregate store Store Securely in a Designated Satellite Accumulation Area segregate->store contact_ehs Contact Institutional EHS for Pickup store->contact_ehs end Waste Disposed of by Approved Contractor contact_ehs->end

Disposal Workflow for this compound

By adhering to these procedures, laboratory professionals can ensure the safe and responsible management of this compound waste, fostering a secure research environment and maintaining regulatory compliance.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 3,3-Dimethyl-6-nitroindoline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of 3,3-Dimethyl-6-nitroindoline, a chemical compound that requires careful management. Adherence to these protocols will minimize risk and ensure the integrity of your research.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the following hazards:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

To mitigate these risks, the following personal protective equipment is mandatory when handling this compound.

Hazard CategoryRecommended Personal Protective Equipment (PPE)
Skin Contact Lab Coat: A standard or chemical-resistant lab coat must be worn and fully buttoned. Gloves: Chemical-resistant gloves (e.g., disposable nitrile gloves) are required. Gloves should be inspected before use and changed immediately upon contamination. Footwear: Fully enclosed shoes made of a chemical-resistant material are mandatory.
Eye Contact Safety Glasses/Goggles: Wear safety glasses with side shields or chemical splash goggles that meet recognized standards (e.g., EN 166 or NIOSH).[2] Face Shield: A face shield worn over safety glasses is recommended when there is a significant risk of splashing or dust generation.
Inhalation Ventilation: All handling of the solid compound should occur in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the formation and inhalation of dust.[1] Respiratory Protection: If engineering controls are insufficient to keep dust levels minimal, a NIOSH-approved respirator is required.
Ingestion Do not eat, drink, or smoke in laboratory areas. Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1]

Operational Protocol: A Step-by-Step Guide

A strict operational protocol is crucial for minimizing exposure and ensuring the safe handling of this compound.

1. Preparation and Engineering Controls:

  • Designated Area: Designate a specific area for handling this compound, preferably within a chemical fume hood.

  • Ventilation: Ensure the chemical fume hood is functioning correctly before beginning any work.

  • Gather Materials: Assemble all necessary equipment (spatulas, weigh boats, glassware, etc.) and the appropriate waste containers before handling the chemical.

2. Donning Personal Protective Equipment (PPE):

  • Put on all required PPE as detailed in the table above.

  • Ensure gloves are the correct size and are free of any defects.

3. Handling the Compound:

  • Weighing: Carefully weigh the desired amount of the solid compound on a weigh boat inside the chemical fume hood to minimize dust dispersion.

  • Transfer: Use a spatula to transfer the solid. Avoid creating dust.

  • In Solution: When working with the compound in solution, handle it within the fume hood and take precautions to avoid splashes.

4. Post-Handling Procedures:

  • Decontamination: Clean any contaminated surfaces and equipment thoroughly.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed first, followed by the lab coat and eye protection.

  • Hand Washing: Wash hands thoroughly with soap and water after removing PPE.

Disposal Plan: Managing Chemical Waste

Proper disposal is a critical component of the chemical lifecycle and is mandated by regulatory bodies.

1. Waste Segregation and Collection:

  • Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container.[1]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams.[3]

2. Container Management:

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name.

  • Closure: Keep waste containers tightly closed except when adding waste.[1][3]

3. Storage and Disposal:

  • Storage: Store hazardous waste in a designated, well-ventilated, and secure area away from incompatible materials.

  • Disposal: Arrange for the disposal of hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[1]

Safe_Handling_Workflow cluster_prep Preparation cluster_execution Execution cluster_post Post-Handling cluster_disposal Disposal prep_area Designate Area (Fume Hood) check_vent Verify Ventilation prep_area->check_vent gather_materials Assemble Equipment & Waste Containers check_vent->gather_materials don_ppe Don PPE gather_materials->don_ppe handle_compound Weigh & Transfer Compound don_ppe->handle_compound decontaminate Decontaminate Surfaces handle_compound->decontaminate segregate_waste Segregate Waste handle_compound->segregate_waste doff_ppe Doff PPE decontaminate->doff_ppe wash_hands Wash Hands doff_ppe->wash_hands label_container Label Waste Container segregate_waste->label_container store_dispose Store & Dispose via EHS label_container->store_dispose

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.